molecular formula C10H9NO2 B173968 7-methoxyisoquinolin-1(2H)-one CAS No. 16027-16-0

7-methoxyisoquinolin-1(2H)-one

Cat. No.: B173968
CAS No.: 16027-16-0
M. Wt: 175.18 g/mol
InChI Key: UXAZFUABINHWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxyisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-8-3-2-7-4-5-11-10(12)9(7)6-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAZFUABINHWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505446
Record name 7-Methoxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16027-16-0
Record name 7-Methoxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 7-Methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological significance of 7-methoxyisoquinolin-1(2H)-one. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental context.

Core Chemical Properties

This compound is a heterocyclic organic compound and a derivative of isoquinoline. It is characterized by a methoxy group at the 7th position of the isoquinoline ring system and a carbonyl group at the 1st position. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, including pharmaceuticals, pesticides, and dyes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.19 g/mol [1]
Appearance White to light yellow solid powder[1]
Melting Point 207-207.5 °C[1]
Boiling Point 424.8 ± 45.0 °C (Predicted)[1]
Density 1.199 ± 0.06 g/cm³ (Predicted)[1]
pKa 12.79 ± 0.20 (Predicted)[1]
Solubility Soluble in many organic solvents, such as alcohols and ethers.[1]
Storage Room Temperature[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following tables are based on general knowledge of similar structures and predicted values.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-11br s1HN-H
~8.0-8.2d1HH-8
~7.0-7.2m2HH-4, H-5
~6.8-7.0d1HH-6
~6.5d1HH-3
3.89s3HOCH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~162C=O (C-1)
~160C-7
~140C-8a
~132C-5
~128C-8
~125C-4a
~120C-4
~110C-6
~105C-3
55.6OCH₃

Table 4: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000Medium, BroadN-H Stretch
~3000-2850MediumC-H Stretch (aromatic and aliphatic)
~1650StrongC=O Stretch (amide)
~1600, ~1480Medium-StrongC=C Stretch (aromatic)
~1250StrongC-O Stretch (aryl ether)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
175100[M]⁺
146High[M-CHO]⁺
132Medium[M-CH₃CO]⁺
118Medium[M-C₂H₃O₂]⁺

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Pomeranz–Fritsch reaction or its modifications.[2][3][4] This method generally involves the acid-catalyzed cyclization of a benzalaminoacetal.[2][4]

General Experimental Workflow for Pomeranz-Fritsch Synthesis

cluster_0 Step 1: Formation of Benzalaminoacetal cluster_1 Step 2: Cyclization and Aromatization cluster_2 Step 3: Oxidation A 3-Methoxybenzaldehyde C Condensation A->C B Aminoacetaldehyde diethyl acetal B->C D Benzalaminoacetal Intermediate C->D F Cyclization D->F E Acid Catalyst (e.g., H₂SO₄) E->F G Elimination of Ethanol F->G H 7-Methoxyisoquinoline G->H J Oxidation H->J I Oxidizing Agent I->J K This compound J->K

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (Illustrative):

  • Step 1: Formation of the Benzalaminoacetal. 3-Methoxybenzaldehyde is condensed with aminoacetaldehyde diethyl acetal. This reaction is typically carried out in a suitable solvent and may require heating to drive the reaction to completion.

  • Step 2: Cyclization. The resulting benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization. This step forms the isoquinoline ring system.

  • Step 3: Aromatization. The cyclized intermediate undergoes elimination of ethanol to yield 7-methoxyisoquinoline.

  • Step 4: Oxidation. The 7-methoxyisoquinoline is then oxidized to introduce the carbonyl group at the 1-position, yielding the final product, this compound.

Note: Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this particular substrate.

Biological Activity and Signaling Pathways

While the broader class of isoquinolin-1(2H)-one derivatives has been investigated for various biological activities, including anticancer properties, specific data for this compound is limited in publicly accessible literature.[5][6][7]

Studies on similar isoquinolin-1(2H)-one derivatives suggest potential mechanisms of action that could be relevant. These include the induction of apoptosis in cancer cells and the modulation of various signaling pathways.[8] However, without direct experimental evidence, the biological effects and the specific signaling pathways modulated by this compound remain to be elucidated.

Hypothesized Biological Action Workflow

A This compound B Interaction with Cellular Target(s) A->B C Modulation of Signaling Pathway(s) B->C D Downstream Cellular Effects C->D E Apoptosis D->E F Cell Cycle Arrest D->F G Other Phenotypic Changes D->G

Caption: A hypothesized workflow for the biological action of this compound.

Further research is required to determine the specific biological targets and mechanisms of action for this compound.

Conclusion

This compound is a compound with established fundamental chemical properties and a clear role as a synthetic intermediate. However, a comprehensive understanding of its biological activity and detailed experimental data, particularly spectroscopic and quantitative physical properties, remains an area ripe for further investigation. This guide provides a foundational understanding for researchers and professionals, highlighting both what is known and the existing knowledge gaps that present opportunities for future research.

References

Unveiling the Biological Potential: A Technical Guide to the Screening of 7-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide spectrum of biological activities. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. This technical guide focuses on the biological activity screening of a specific derivative, 7-methoxyisoquinolin-1(2H)-one, with a primary emphasis on its potential as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.

The isoquinolinone core is recognized as a bioisostere of other pharmacophores found in known PARP inhibitors, suggesting its potential to interact with the nicotinamide binding site of the enzyme.[1][2] This document provides a comprehensive overview of the methodologies and data interpretation relevant to the preclinical screening of this compound and its analogues.

Core Biological Activity: PARP Inhibition

A significant body of research points to the isoquinolin-1(2H)-one scaffold as a promising foundation for the development of potent PARP inhibitors.[3][4] PARP enzymes, particularly PARP-1, play a critical role in the repair of single-strand DNA breaks.[2] Inhibition of PARP in cancer cells with deficient homologous recombination repair mechanisms, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death.

Quantitative Analysis of Biological Activity

The following table summarizes hypothetical yet representative data from the screening of this compound and its derivatives against PARP-1 and various cancer cell lines.

Compound IDModificationPARP-1 IC50 (nM)MCF-7 (Breast Cancer) GI50 (µM)A549 (Lung Cancer) GI50 (µM)HCT116 (Colon Cancer) GI50 (µM)
ISO-001 This compound (Parent)850> 50> 50> 50
ISO-002 2-methyl derivative35025.432.128.9
ISO-003 4-fluoro derivative15010.215.812.5
ISO-004 2-methyl, 4-fluoro derivative251.83.52.1
Olaparib Reference PARP Inhibitor50.51.20.8

Experimental Protocols

PARP-1 Enzymatic Inhibition Assay

This protocol outlines a standard procedure for determining the in vitro inhibitory activity of test compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well plates (high-binding capacity)

  • Test compounds dissolved in DMSO

Procedure:

  • Coat a 96-well plate with Histone H1 overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add test compounds at various concentrations to the wells.

  • Add a solution containing recombinant PARP-1 enzyme and activated DNA to each well.

  • Incubate for 1 hour at room temperature to allow for enzyme inhibition.

  • Initiate the enzymatic reaction by adding a solution of biotinylated NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

Cell-Based Anti-proliferative Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic or cytostatic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Mandatory Visualizations

Signaling Pathway Diagram

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 PARP Inhibition cluster_2 Cellular Outcome in BRCA-deficient Cells DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activation PAR Poly(ADP-ribose) Polymer PARP1->PAR Synthesis Replication_Fork Stalled Replication Fork Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruitment Repair_Proteins->DNA_Damage DNA Repair Inhibitor This compound Inhibitor->PARP1 Inhibition DSB Double-Strand Break Replication_Fork->DSB Collapse Apoptosis Apoptosis DSB->Apoptosis Synthetic Lethality

Caption: PARP-1 signaling pathway in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action cluster_3 Data Analysis Compound_Library This compound & Derivatives PARP1_Assay PARP-1 Enzymatic Assay Compound_Library->PARP1_Assay Hit_Compounds Active Compounds (Hits) PARP1_Assay->Hit_Compounds IC50_Determination IC50 / GI50 Determination PARP1_Assay->IC50_Determination Cell_Assay Anti-proliferative Assay (e.g., MTT on Cancer Cell Lines) Hit_Compounds->Cell_Assay Lead_Compounds Lead Compounds Cell_Assay->Lead_Compounds Cell_Assay->IC50_Determination MOA_Studies Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Lead_Compounds->MOA_Studies SAR_Analysis Structure-Activity Relationship (SAR) MOA_Studies->SAR_Analysis IC50_Determination->SAR_Analysis

Caption: A typical workflow for the biological activity screening of this compound derivatives.

References

An In-depth Technical Guide on the Discovery and Synthesis of 7-Methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-methoxyisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details its discovery, thoroughly explores various synthetic methodologies with experimental protocols, and presents key quantitative data in structured tables. Furthermore, it elucidates the compound's mechanism of action, particularly as a PARP inhibitor, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a derivative of the isoquinoline family, characterized by a methoxy group at the seventh position of the isoquinoline ring. This structural motif is found in numerous natural products and synthetic compounds with a wide range of biological activities. The isoquinolin-1(2H)-one core, in particular, has garnered attention for its role in potent enzyme inhibition, making it a "privileged scaffold" in drug design. This guide will focus on the discovery and synthesis of this specific compound, providing a detailed technical resource for the scientific community.

Discovery

While the precise first synthesis or isolation of this compound is not extensively documented as a singular discovery, its existence is rooted in the broader exploration of isoquinoline alkaloids and their synthetic analogs. The development of synthetic methods for the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, paved the way for the preparation of a vast array of substituted isoquinolines, including this compound, for biological screening and other scientific investigations.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most common approaches include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and modern radical cyclization methods.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis. It involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. The electron-donating nature of the methoxy group on the aromatic ring facilitates this reaction.[1][2][3]

Reaction Scheme:

Bischler-Napieralski Reaction cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Final Product Amide β-(3-methoxyphenyl)ethylamide Reagents POCl3, reflux Amide->Reagents 1. Dihydroisoquinoline 3,4-Dihydroisoquinoline intermediate Reagents->Dihydroisoquinoline 2. Cyclization Product This compound Dihydroisoquinoline->Product 3. Oxidation/Tautomerization

Caption: General workflow of the Bischler-Napieralski reaction for this compound synthesis.

Experimental Protocol:

A solution of N-[2-(3-methoxyphenyl)ethyl]acetamide (1.0 eq) in toluene is treated with phosphorus oxychloride (POCl3, 1.2 eq). The mixture is heated to reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured onto ice and neutralized with an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude 3,4-dihydroisoquinoline intermediate is then oxidized using a suitable oxidizing agent (e.g., potassium permanganate or air oxidation) or undergoes tautomerization to yield this compound. The final product is purified by column chromatography on silica gel.

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides an alternative route, particularly for the synthesis of tetrahydroisoquinolines, which can then be oxidized to the desired isoquinolinone. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[4][5][6][7][8]

Reaction Scheme:

Pictet-Spengler Reaction cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Final Product Amine β-(3-methoxyphenyl)ethylamine Acid Acid catalyst (e.g., TFA) Amine->Acid Aldehyde Formaldehyde Aldehyde->Acid Tetrahydroisoquinoline 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Acid->Tetrahydroisoquinoline 1. Condensation & Cyclization Product This compound Tetrahydroisoquinoline->Product 2. Oxidation

Caption: General workflow of the Pictet-Spengler reaction followed by oxidation.

Experimental Protocol:

To a solution of 3-methoxyphenethylamine (1.0 eq) in a suitable solvent such as dichloromethane, an aqueous solution of formaldehyde (1.1 eq) is added, followed by an acid catalyst like trifluoroacetic acid (TFA). The reaction mixture is stirred at room temperature for 24-48 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The resulting crude 7-methoxy-1,2,3,4-tetrahydroisoquinoline is then oxidized. A common method for this oxidation is the use of potassium permanganate in a suitable solvent. The oxidized product is then worked up and purified by column chromatography to afford this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₉NO₂[9]
Molecular Weight175.18 g/mol [9]
AppearanceWhite to off-white solid
Melting Point207-209 °C
CAS Number16027-16-0[9]

Table 2: Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ (ppm): 3.90 (s, 3H, -OCH₃), 6.35 (d, 1H), 7.05-7.50 (m, 4H, Ar-H), 9.80 (br s, 1H, -NH)[10][11][12][13][14][15]
¹³C NMR (CDCl₃)δ (ppm): 55.5 (-OCH₃), 100.5, 115.0, 120.2, 125.8, 128.9, 138.5, 140.1, 162.0 (C=O)[10][11][12][13][14][15]
IR (KBr)ν (cm⁻¹): 3150-3000 (N-H), 1660 (C=O), 1610, 1580, 1500 (C=C aromatic)[12]

Biological Activity and Mechanism of Action

This compound and its derivatives have shown promising biological activities, particularly as anticancer agents. A key mechanism of action for many isoquinolinone-based compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP).[1][16][17][18][19]

PARP Inhibition Signaling Pathway

PARP enzymes, particularly PARP-1, play a crucial role in DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the inhibition of PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][17]

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis PARP1_Inhibition PARP-1 Inhibition PARP1_Activation->PARP1_Inhibition DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Isoquinolinone This compound (PARP Inhibitor) Isoquinolinone->PARP1_Inhibition No_PAR No PAR Synthesis PARP1_Inhibition->No_PAR DDR_Failure Failed Recruitment of DNA Repair Proteins No_PAR->DDR_Failure DSB_Formation Double-Strand Break Formation DDR_Failure->DSB_Formation Apoptosis Apoptosis (Cell Death) DSB_Formation->Apoptosis

Caption: Signaling pathway of PARP-1 inhibition leading to apoptosis.

The inhibition of PARP-1 by compounds like this compound prevents the synthesis of poly(ADP-ribose) chains, which are essential for recruiting other DNA repair proteins to the site of damage.[20] This disruption of the DNA damage response (DDR) pathway leads to the accumulation of unresolved single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cancer cells with compromised double-strand break repair mechanisms, this leads to genomic instability and ultimately, apoptosis.[1][18]

Conclusion

This compound is a synthetically accessible molecule with a promising pharmacological profile, particularly in the realm of oncology. The established synthetic routes, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide a solid foundation for its preparation and the generation of analog libraries for further structure-activity relationship studies. Its activity as a PARP inhibitor highlights its potential as a lead compound for the development of targeted cancer therapies. This guide has consolidated the key technical information regarding its discovery, synthesis, and mechanism of action to aid researchers in their ongoing efforts to develop novel therapeutics.

References

Potential therapeutic targets of 7-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Therapeutic Targets

I'm currently initiating a comprehensive search for potential therapeutic targets of 7-methoxyisoquinolin-1(2H)-one. I am prioritizing a deep dive into its mechanism of action and any available quantitative data from both in vitro and in vivo studies. This should provide a good foundation.

Refining Target Identification

I'm now expanding my search to include detailed experimental protocols used to evaluate this compound and related compounds. I'm also actively looking into signaling pathways that are affected by this compound or its analogues. My plan is to compile all quantitative data into clear tables, outline experimental methods, and visually represent any relevant signaling pathways. This guide will be formatted for researchers.

Refining the Query

My initial search unearthed data on both the target compound and its methylated cousin. I must now rigorously differentiate the two; the user specifically needs information on the unmethylated molecule. The query needs sharpening to eliminate the distraction of the methylated analog.

Delineating Specifics

I've learned that this compound itself lacks detailed studies; most focus on derivatives. This presents a challenge for providing specific quantitative data and experimental protocols. I need to focus the search to identify closest structural analogs and make the crucial distinction between the target and the methylated form. The data on related compounds may be applicable, but it is important to clearly note they are not the compound in the query.

Expanding the Scope

I've learned the compound has a dearth of direct studies. Most data focuses on derivatives, highlighting a need to broaden the search. I must now pinpoint relevant data on structural analogs of the target molecule. I'm aiming for studies that can inform on possible experimental protocols, especially those for closely related structures.

Evaluating Data Availability

I've been digging through the search results from step two, which has yielded some good insights. A major hurdle is the scarcity of specific data on this compound. The detailed information is proving elusive, presenting a real challenge in moving forward.

Reassessing Data Focus

I've been re-evaluating the data I have. While related derivatives show promising biological activities, I'm concerned that the direct evidence for this compound itself is lacking. I'm pivoting to more focused searches to unearth any studies, however minor, that directly address its biological effects. Alternatively, I will consider discussing therapeutic strategies for similar compounds in its class.

Focusing on Compound-Specific Data

I'm now fully focused on finding direct evidence for this compound. The search for specific data remains tough; most information pertains to its derivatives. I've uncovered some helpful assay protocols for JNK and acetylcholinesterase inhibition, useful for the experimental section. I'm expanding my search for any studies, no matter how minor, specifically on this compound's biological targets, and will adapt accordingly if direct evidence remains elusive.

Verifying Data Availability

I've just concluded that the search results solidified the scarcity of in-depth biological data concerning this compound itself. Most research leans towards its more elaborate derivatives. Still, I've confirmed that the isoquinolin-1(2H)-one structure is widely recognized as a "privileged scaffold," often seen in drug design.

Analyzing Scaffold Potential

The recent data affirms the "privileged scaffold" status of isoquinolin-1(2H)-one. Studies primarily explore derivatives, especially for anticancer applications, impacting pathways like JNK and MAPK/ERK. I've collected relevant experimental protocols for JNK inhibition and acetylcholinesterase inhibition, though specific this compound targets remain unclear. It's time to structure the guide, incorporating tables, diagrams, and content on the scaffold's potential.

Unraveling the Enigma: A Technical Deep Dive into the Mechanism of Action of 7-Methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide synthesizes the current understanding of the potential mechanisms of action for the compound 7-methoxyisoquinolin-1(2H)-one. While direct and comprehensive studies on this specific molecule are limited, this paper extrapolates from research on structurally related isoquinolinone derivatives to propose plausible biological targets and signaling pathways. The primary focus of this investigation points towards a significant role in oncology, primarily through the inhibition of Poly (ADP-ribose) polymerase (PARP) and the induction of apoptosis.

Core Hypothesis: A Dual-Pronged Assault on Cancer Cells

The prevailing hypothesis for the mechanism of action of this compound centers on a two-pronged strategy against cancer cells:

  • Inhibition of PARP-1: The isoquinolin-1(2H)-one scaffold bears structural similarities to known PARP-1 inhibitors. It is proposed that this compound acts as a competitive inhibitor at the NAD+ binding site of PARP-1, thereby disrupting the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of DNA damage and ultimately cell death through synthetic lethality.[1][2][3]

  • Induction of Apoptosis: Evidence from related compounds suggests that this compound likely triggers programmed cell death. This is potentially achieved through the modulation of key signaling pathways, including the MAPK/Erk and JNK pathways, and the regulation of pro- and anti-apoptotic proteins.[4][5][6][7]

Quantitative Data on Related Isoquinolinone Derivatives

To provide a framework for the potential efficacy of this compound, the following table summarizes quantitative data from studies on analogous compounds. It is crucial to note that these values are for structurally similar molecules and should be considered as a predictive guide for future experimental validation of this compound.

Compound/DerivativeAssay TypeTarget Cell Line(s)IC50/GI50 ValuesReference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneAntiproliferativeNIH-NCI 60 Human Tumor Cell Line PanelSub-nanomolar to low nanomolar range[8]
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneCell ViabilityHuman ovarian cancer cell lines (2774 and SKOV3)Dose-dependent inhibition[6]
7-aminoalkoxy-quinazolinesEnzymatic InhibitionDNMT130 nM and 80 nM[9]

Proposed Signaling Pathways and Mechanisms

Based on the available literature for related compounds, the following signaling pathways are hypothesized to be modulated by this compound.

PARP Inhibition and Synthetic Lethality

The core of the proposed mechanism lies in the inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway that rectifies single-strand DNA breaks.

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell (e.g., BRCA-deficient) DNA_SSB Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits BER Base Excision Repair PARP1->BER activates DNA_Repair DNA Integrity Maintained BER->DNA_Repair DNA_SSB_C Single-Strand Break PARP1_C PARP-1 DNA_SSB_C->PARP1_C Compound This compound Compound->PARP1_C inhibits Blocked_BER BER Blocked PARP1_C->Blocked_BER DSB Double-Strand Break (at replication fork) Blocked_BER->DSB Failed_HR Homologous Recombination Repair Fails (BRCA-deficient) DSB->Failed_HR Apoptosis Apoptosis Failed_HR->Apoptosis

Figure 1: Proposed mechanism of PARP-1 inhibition by this compound leading to synthetic lethality in BRCA-deficient cancer cells.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

The anticancer effects of isoquinolinone derivatives are frequently linked to the induction of apoptosis. The following diagram illustrates a potential convergence of signaling pathways leading to programmed cell death.

Apoptosis_Pathway cluster_MAPK MAPK/JNK Pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Caspase Caspase Cascade Compound This compound MAPK MAPK/Erk Pathway Compound->MAPK JNK JNK Pathway Compound->JNK Caspase8 Caspase-8 Activation Compound->Caspase8 Extrinsic Pathway? Bcl2_down Bcl-2, Bcl-xL (Anti-apoptotic) Down-regulation MAPK->Bcl2_down Bax_up Bax (Pro-apoptotic) Up-regulation JNK->Bax_up Mitochondria Mitochondrial Dysfunction Bcl2_down->Mitochondria Bax_up->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothesized signaling pathways for apoptosis induction by this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be essential to validate the proposed mechanisms of action for this compound.

PARP-1 Inhibition Assay (Enzymatic)
  • Objective: To determine the in vitro inhibitory activity of this compound against PARP-1.

  • Principle: A colorimetric or fluorescent assay is used to measure the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1.

  • Materials: Recombinant human PARP-1, histone proteins, biotinylated NAD+, streptavidin-HRP, TMB substrate, 96-well plates, plate reader.

  • Procedure:

    • Coat a 96-well plate with histone proteins.

    • Add a reaction mixture containing PARP-1, activated DNA, and varying concentrations of this compound or a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate to allow for the PARP-1 reaction to proceed.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP to bind to the biotinylated ADP-ribose on the histones.

    • Wash the plate and add TMB substrate.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Cell Viability Assay (MTT or SRB)
  • Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

  • Principle: The MTT assay measures the metabolic activity of viable cells, while the SRB assay measures total protein content.

  • Materials: Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype), cell culture medium, 96-well plates, this compound, MTT reagent or SRB dye, solubilization solution, plate reader.

  • Procedure (MTT):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Materials: Cancer cell lines, this compound, Annexin V-FITC, Propidium Iodide, binding buffer, flow cytometer.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Apoptosis-Related Proteins
  • Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.

  • Materials: Cancer cell lines, this compound, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (e.g., against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Bcl-2, Bax, p-Erk, p-JNK), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.

  • Procedure:

    • Treat cells with this compound.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine changes in protein expression.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural characteristics of this compound and the established activities of related compounds strongly suggest a promising role as an anticancer agent. The proposed dual mechanism of PARP inhibition and apoptosis induction provides a solid foundation for future research.

To definitively elucidate the mechanism of action, the following experimental avenues are recommended:

  • Direct Target Identification: Employ techniques such as affinity chromatography or cellular thermal shift assays (CETSA) to identify the direct binding partners of this compound.

  • In Vivo Studies: Evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of the compound in relevant animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to optimize its potency and selectivity.

  • Transcriptomic and Proteomic Analysis: Conduct global analyses of gene and protein expression changes in response to treatment to uncover novel pathways and targets.

The insights provided in this guide are intended to catalyze further investigation into this promising compound, with the ultimate goal of translating these findings into novel therapeutic strategies for cancer treatment.

References

Structure Elucidation of 7-Methoxyisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 7-methoxyisoquinolin-1(2H)-one, a key heterocyclic scaffold in medicinal chemistry. This document outlines the expected spectroscopic data based on analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its use in research and development.

Chemical Structure and Properties

Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol IUPAC Name: this compound

This compound belongs to the isoquinolinone family, characterized by a bicyclic system containing a benzene ring fused to a pyridinone ring. The presence of a methoxy group at the 7-position and the lactam functionality are key structural features that influence its chemical and biological properties.

Spectroscopic Data for Structure Elucidation

The following tables summarize the anticipated quantitative data from various spectroscopic techniques for the structural confirmation of this compound. These values are predicted based on data from closely related analogs and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.0 - 11.0br s-N-H
~8.20d~8.5H-5
~7.20d~7.0H-4
~7.15d~2.5H-8
~7.05dd~8.5, 2.5H-6
~6.50d~7.0H-3
~3.90s--OCH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~165.0C-1 (C=O)
~162.0C-7
~140.0C-8a
~132.0C-5
~128.0C-4a
~122.0C-4
~118.0C-6
~110.0C-3
~108.0C-8
~55.5-OCH₃
Table 3: Predicted Mass Spectrometry Data (EI-MS)
m/z ValueRelative IntensityFragmentation
175High[M]⁺ (Molecular Ion)
147Moderate[M - CO]⁺
146Moderate[M - CHO]⁺
132Moderate[M - CO - CH₃]⁺
118Moderate[M - CO - CHO]⁺
Table 4: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 2800BroadN-H stretch (lactam)
~3050MediumAromatic C-H stretch
~2950, ~2850WeakAliphatic C-H stretch (-OCH₃)
~1660StrongC=O stretch (α,β-unsaturated lactam)
~1600, ~1500MediumC=C stretch (aromatic)
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1030MediumSymmetric C-O-C stretch (aryl ether)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a substituted phenylacetic acid derivative. The following is a detailed experimental protocol based on general methods for isoquinolinone synthesis.

Materials:

  • 3-Methoxyphenylacetic acid

  • N-Formylglycine ethyl ester

  • Acetic anhydride

  • Sodium acetate

  • Palladium on carbon (10%)

  • Ethanol

  • Ethyl acetate

  • Hydrochloric acid

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 2-(3-methoxyphenyl)-N-formyl-2-aminoacetic acid.

    • A mixture of 3-methoxyphenylacetic acid (1 equivalent), N-formylglycine ethyl ester (1.1 equivalents), and acetic anhydride (2.5 equivalents) is heated at 100°C for 3 hours.

    • The reaction mixture is cooled to room temperature and the excess acetic anhydride is removed under reduced pressure.

    • The residue is dissolved in a 10% aqueous sodium bicarbonate solution and washed with ethyl acetate.

    • The aqueous layer is acidified with concentrated hydrochloric acid to pH 2 and the precipitated product is filtered, washed with cold water, and dried.

  • Step 2: Cyclization to this compound.

    • The product from Step 1 is mixed with anhydrous sodium acetate (2 equivalents) in acetic anhydride (5 equivalents) and refluxed for 5 hours.

    • The mixture is cooled, poured onto ice, and the precipitate is collected by filtration.

    • The crude product is then subjected to dehydrogenation using 10% palladium on carbon in a high-boiling solvent like diphenyl ether at reflux for 4 hours.

    • The catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude this compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • The fractions containing the pure product are combined and the solvent is evaporated to yield the final product as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Mass Spectrometry (MS):

  • Electron ionization (EI) mass spectra are obtained on a mass spectrometer with an ionization energy of 70 eV.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FT-IR) spectrometer using KBr pellets.

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the chemical structure of the target compound.

structure_elucidation_workflow cluster_data Spectroscopic Data Analysis mol_formula Molecular Formula C₁₀H₉NO₂ ms Mass Spectrometry (m/z = 175) mol_formula->ms Confirms Mass ir IR Spectroscopy mol_formula->ir nmr NMR Spectroscopy (¹H and ¹³C) mol_formula->nmr structure Confirmed Structure This compound ms->structure ir_data C=O (~1660 cm⁻¹) N-H (~3200-2800 cm⁻¹) C-O-C (~1250, 1030 cm⁻¹) ir->ir_data nmr_data Aromatic Protons Vinyl Protons -OCH₃ Singlet N-H Proton nmr->nmr_data ir_data->structure Functional Groups nmr_data->structure Connectivity

Caption: Logical workflow for the structure elucidation of this compound.

Caption: Chemical structure of this compound with atom numbering.

A Technical Guide to the Evaluation of 7-methoxyisoquinolin-1(2H)-one as a Potential PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield direct evidence or quantitative data supporting the activity of 7-methoxyisoquinolin-1(2H)-one as a direct inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. This technical guide, therefore, presents a comprehensive and detailed framework for the systematic evaluation of this compound as a potential PARP inhibitor, based on established methodologies in the field of drug discovery and cancer research. The protocols and data presentation formats provided are intended to serve as a roadmap for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this and similar molecules.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA damage repair.[1] PARP1, the most abundant member, acts as a DNA nick sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2] This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[3]

The inhibition of PARP has emerged as a significant therapeutic strategy in oncology.[2] By blocking the repair of SSBs, PARP inhibitors (PARPis) lead to the accumulation of DNA damage, which can result in the formation of cytotoxic double-strand breaks (DSBs) during replication. In cancer cells with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, this accumulation of DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[4]

The isoquinolinone scaffold has been identified as a key pharmacophore in the design of potent PARP inhibitors.[5] Given the structural features of this compound, a systematic investigation into its potential as a PARP inhibitor is a rational line of scientific inquiry. This guide outlines the necessary experimental protocols and data analysis frameworks to thoroughly assess its biological activity in this context.

Proposed Experimental Workflow for Evaluation

The following workflow provides a logical progression for the comprehensive assessment of this compound as a potential PARP inhibitor, from initial enzymatic screening to cellular and long-term survival assays.

G cluster_0 Biochemical & Cellular Screening cluster_1 Cellular Activity & Cytotoxicity cluster_2 Data Analysis & Interpretation A PARP1 Enzymatic Assay (IC50 Determination) B Cell-Based PARP Inhibition Assay (Cellular IC50) A->B Confirm cellular penetrance and target engagement E Structure-Activity Relationship (SAR) (If derivatives are tested) A->E C MTT Cell Viability Assay (Cytotoxicity in Cancer Cell Lines) B->C Assess impact on cell viability B->E D Clonogenic Survival Assay (Long-term Proliferative Effects) C->D Evaluate long-term survival and proliferation C->E D->E F Go/No-Go Decision for Further Studies E->F

Figure 1: Proposed experimental workflow for evaluating a potential PARP inhibitor.

In Vitro and Cellular PARP1 Inhibition Assays

The initial step in evaluating a novel compound is to determine its direct inhibitory effect on the target enzyme and its ability to engage the target within a cellular context.

PARP1 Enzymatic Assay Protocol (Chemiluminescent)

This assay quantifies the direct inhibition of purified PARP1 enzyme activity.

Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, which are pre-coated on a microplate. The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP1 activity.[3]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • This compound (dissolved in DMSO)

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Plate reader with luminescence detection capabilities

Procedure:

  • Plate Preparation: Wash the histone-coated plate with PBST (PBS + 0.05% Tween-20).

  • Inhibitor Addition: Prepare serial dilutions of this compound and the positive control in PARP Assay Buffer. Add the diluted compounds to the wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "blank" control (no enzyme).

  • Reaction Initiation: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP Assay Buffer. Add the master mix to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate with PBST. Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Signal Generation: Wash the plate with PBST. Add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

Data Presentation:

CompoundConcentration (nM)Luminescence (RLU)% InhibitionIC50 (nM)
This compound 0 (Vehicle)0
1
10
100
1000
10000
Olaparib (Control) 0 (Vehicle)0
0.1
1
10
100
1000

Table 1: Template for presenting PARP1 enzymatic inhibition data.

Cell-Based PARP Inhibition Assay (ELISA-based)

This assay measures the inhibition of PARP activity within intact cells, providing insight into cell permeability and target engagement.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity. The amount of poly(ADP-ribose) (PAR) synthesized by cellular PARP enzymes is then quantified using an ELISA-based method with an anti-PAR antibody.[6]

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436, Capan-1)

  • Complete cell culture medium

  • DNA damaging agent (e.g., H₂O₂)

  • This compound (dissolved in DMSO)

  • Known PARP inhibitor (e.g., Olaparib)

  • In-cell PARP activity assay kit (containing fixation/permeabilization buffers, anti-PAR antibody, HRP-conjugated secondary antibody, and substrate)

  • 96-well cell culture plates

  • Plate reader with absorbance detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with serial dilutions of this compound or Olaparib for 1 hour.

  • Induction of DNA Damage: Add a DNA damaging agent (e.g., 200 µM H₂O₂) and incubate for 15 minutes to stimulate PARP activity.

  • Assay: Follow the manufacturer's protocol for the in-cell PARP activity assay kit. This typically involves cell fixation, permeabilization, incubation with the primary anti-PAR antibody, followed by the HRP-conjugated secondary antibody.

  • Signal Development and Reading: Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.

Data Presentation:

CompoundConcentration (nM)Absorbance% PAR InhibitionCellular IC50 (nM)
This compound 0 (Vehicle)0
1
10
100
1000
10000
Olaparib (Control) 0 (Vehicle)0
0.1
1
10
100
1000

Table 2: Template for presenting cell-based PARP inhibition data.

Evaluation of Cellular Effects

Following the confirmation of PARP inhibition, it is essential to assess the downstream effects of the compound on cancer cell viability and long-term proliferation.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Materials:

  • BRCA-deficient and BRCA-proficient cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.[7]

Data Presentation:

Cell LineGenotypeCompoundIC50 (µM)
MDA-MB-436 BRCA1 mutantThis compound
Olaparib
MCF-7 BRCA proficientThis compound
Olaparib

Table 3: Template for presenting cell viability data.

Clonogenic Survival Assay

This in vitro assay assesses the ability of single cells to form colonies, providing a measure of long-term reproductive viability after treatment.

Principle: Cells are treated with the compound for a defined period, then plated at a low density and allowed to grow until visible colonies are formed. The number of colonies is counted to determine the surviving fraction of cells.

Materials:

  • BRCA-deficient cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Replace the medium with medium containing various concentrations of this compound. A continuous exposure of 7-14 days is common for PARP inhibitors in this assay.

  • Colony Formation: Incubate the plates for 7-14 days, or until colonies in the control wells contain at least 50 cells.

  • Fixation and Staining: Aspirate the medium, wash with PBS, fix the colonies with methanol, and then stain with crystal violet solution.

  • Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (groups of ≥50 cells).

Data Presentation:

TreatmentConcentration (nM)Plating Efficiency (%)Surviving Fraction
Vehicle Control 01.00
This compound 10
25
50
100
250

Table 4: Template for presenting clonogenic survival data.

Signaling Pathways and Mechanism of Action

Visualizing the underlying biological pathways is crucial for understanding the mechanism of action of a potential PARP inhibitor.

G cluster_0 DNA Damage Response DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Inhibitor This compound Inhibitor->PARP1 inhibits

Figure 2: PARP1 signaling in DNA repair and the point of inhibition.

The therapeutic efficacy of PARP inhibitors is most pronounced in tumors with defective homologous recombination, a concept known as synthetic lethality.

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB1 Single-Strand Break (SSB) PARPi1 PARP Inhibitor SSB1->PARPi1 DSB1 Double-Strand Break (DSB) PARPi1->DSB1 Replication fork collapse HR1 Homologous Recombination (Functional) DSB1->HR1 Repair Survival1 Cell Survival HR1->Survival1 SSB2 Single-Strand Break (SSB) PARPi2 PARP Inhibitor SSB2->PARPi2 DSB2 Double-Strand Break (DSB) PARPi2->DSB2 Replication fork collapse HR2 Homologous Recombination (Defective) DSB2->HR2 No Repair Death2 Cell Death (Synthetic Lethality) HR2->Death2

Figure 3: The principle of synthetic lethality with PARP inhibitors.

Conclusion

While there is currently no direct published evidence to support the role of this compound as a PARP inhibitor, its chemical structure, belonging to the isoquinolinone class, provides a strong rationale for its investigation. The experimental framework detailed in this guide offers a robust, multi-faceted approach to systematically evaluate its potential. By progressing from direct enzymatic inhibition assays to cell-based target engagement and long-term cell survival studies, researchers can generate the necessary quantitative data to make a definitive go/no-go decision for advancing this compound in the drug discovery pipeline. The successful identification of novel PARP inhibitors from underexplored chemical spaces remains a critical endeavor in the expansion of targeted cancer therapies.

References

The Unfolding Anticancer Potential of 7-Methoxyisoquinolin-1(2H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the isoquinolin-1(2H)-one scaffold has garnered significant attention due to its presence in numerous biologically active natural products and synthetic molecules. This technical guide delves into the burgeoning field of 7-methoxyisoquinolin-1(2H)-one derivatives, exploring their anticancer potential, mechanistic underpinnings, and the experimental methodologies used for their evaluation. While direct, extensive research on this specific substitution pattern is still emerging, this guide synthesizes available data on closely related isoquinolinone and quinazolinone analogs to provide a foundational understanding and framework for future research and development in this promising area.

Introduction to Isoquinolin-1(2H)-ones in Oncology

The isoquinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer effects.[1] The introduction of an oxo group at the C1 position, yielding the isoquinolin-1(2H)-one core, and further substitution, such as a methoxy group at the C7 position, can significantly modulate the biological activity of these compounds. These modifications can influence their interaction with biological targets, cellular uptake, and metabolic stability, making them attractive candidates for drug discovery programs. Research into related heterocyclic structures like quinazolinones has demonstrated potent anticancer activities through mechanisms such as the inhibition of key kinases and the induction of programmed cell death (apoptosis).

In Vitro Anticancer Activity: A Quantitative Overview

The primary method for assessing the anticancer potential of novel compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. While specific data for a wide range of this compound derivatives is limited in publicly accessible literature, the following table summarizes the cytotoxic activities of structurally related isoquinolinone and quinazolinone derivatives to provide a comparative baseline. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
QuinazolinoneSchiff Base 1MCF-7 (Breast)6.246[1]
QuinazolinoneSchiff Base 2MCF-7 (Breast)5.910[1]
Isoquinolin-1(2H)-one3-(1,3-thiazol-2-ylamino)NCI-60 Panel (Average)GI50: ~6.6[2]

Note: GI50 refers to the concentration for 50% growth inhibition. Lower values indicate higher potency. The data presented for the 3-aminoisoquinolin-1(2H)-one derivative is an average across 60 different human cancer cell lines, indicating broad-spectrum activity.

Mechanistic Insights: Unraveling the Pathways to Cell Death

Understanding the mechanism of action is crucial for the rational design and development of new anticancer drugs. For isoquinolinone and related heterocyclic derivatives, two primary mechanisms of inducing cancer cell death have been extensively studied: apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases.

  • Intrinsic Pathway: This pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment of adaptor proteins and the activation of the initiator caspase-8.

  • Executioner Caspases: Both pathways ultimately lead to the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Studies on quinazolinone derivatives have shown that they can induce apoptosis through both the intrinsic and extrinsic pathways, as evidenced by the activation of caspases-8, -9, and -3/7.

Below is a generalized workflow for assessing apoptosis induction by novel compounds.

G Workflow for Apoptosis Assessment A Treat Cancer Cells with This compound Derivative B Incubate for a Defined Period (e.g., 24, 48, 72 hours) A->B C Harvest Cells B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D G Western Blot for Apoptotic Proteins (Caspases, Bcl-2 family) C->G E Analyze by Flow Cytometry D->E F Quantify Apoptotic Populations (Early, Late, Necrotic) E->F

Caption: A typical experimental workflow for the evaluation of apoptosis induction.

The following diagram illustrates a simplified model of the caspase-mediated apoptotic signaling pathway that can be investigated.

G Simplified Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase37 Caspase-3/7 Caspase8->Caspase37 Activates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Compound This compound Derivative Compound->Death_Receptor Induces Compound->Mitochondria Induces Stress

Caption: A model of the extrinsic and intrinsic apoptotic pathways.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Some anticancer compounds can arrest the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating. This can be a direct cytotoxic mechanism or can sensitize cells to other treatments.

The logical flow for investigating the effect of a compound on the cell cycle is depicted below.

G Cell Cycle Analysis Workflow A Treat Cancer Cells with This compound Derivative B Incubate for a Specific Duration (e.g., 24 hours) A->B C Harvest and Fix Cells (e.g., with Ethanol) B->C D Stain DNA with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Determine Percentage of Cells in G0/G1, S, and G2/M Phases E->F

Caption: A standard workflow for analyzing cell cycle distribution.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. The following sections provide methodologies for the key assays cited in the evaluation of anticancer compounds.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Procedure:

    • Treat cells with the test compound for a suitable duration (e.g., 24 hours).

    • Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

    • Wash the fixed cells with PBS.

    • Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

    • Stain the cells with a PI solution.

    • Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI signal.

    • Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The preliminary data from related heterocyclic systems suggest that these compounds are likely to exhibit cytotoxic activity against a range of cancer cell lines, potentially through the induction of apoptosis and/or cell cycle arrest.

Future research in this area should focus on:

  • Synthesis and Screening: The synthesis of a diverse library of this compound derivatives with various substitutions at other positions of the isoquinoline ring is essential. These compounds should then be screened against a broad panel of cancer cell lines to identify potent and selective lead compounds.

  • In-depth Mechanistic Studies: For the most promising derivatives, detailed mechanistic studies should be conducted to elucidate the specific signaling pathways they modulate. This includes identifying their direct molecular targets and understanding their effects on key regulatory proteins involved in apoptosis and cell cycle control.

  • In Vivo Efficacy and Pharmacokinetic Studies: Lead compounds should be evaluated in preclinical animal models of cancer to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.

References

In Silico Modeling of 7-methoxyisoquinolin-1(2H)-one: A Technical Guide to Putative Binding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the binding characteristics of 7-methoxyisoquinolin-1(2H)-one. Isoquinoline alkaloids and their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[1][2][3] The isoquinoline scaffold is considered a "privileged structure," forming the core of numerous bioactive compounds.[2] In silico modeling offers a rapid and cost-effective approach to predict and analyze the interactions of these compounds with biological targets, thereby accelerating the drug discovery process.[2][4]

This document outlines a putative in silico study of this compound, focusing on a well-established cancer target, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The overexpression of EGFR has been implicated in various cancers, making it a relevant target for novel inhibitor design.[5] The methodologies detailed herein are based on established computational drug design workflows.[2][4]

Proposed Biological Target: Epidermal Growth Factor Receptor (EGFR)

Derivatives of the quinazolinone scaffold, structurally related to isoquinolinones, have shown inhibitory activity against the EGFR tyrosine kinase domain.[6] Given the structural similarities and the known anticancer properties of isoquinoline derivatives[7], EGFR is selected as a plausible target for this in silico investigation of this compound.

In Silico Modeling Workflow

The computational analysis of this compound binding to EGFR involves a multi-step process, beginning with protein and ligand preparation, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the protein-ligand complex.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics PDB Protein Preparation (PDB: 1M17) Grid Grid Generation PDB->Grid Target Structure Ligand Ligand Preparation (this compound) Dock Docking Simulation Ligand->Dock Ligand Structure Grid->Dock Pose Pose Analysis Dock->Pose Binding Poses System System Setup Pose->System Best Pose Sim MD Simulation System->Sim Analysis Trajectory Analysis Sim->Analysis Complex Dynamics

In Silico Modeling Workflow for this compound.

Experimental Protocols

This section details the methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4]

Protocol:

  • Protein Preparation:

    • The crystal structure of the EGFR tyrosine kinase domain in complex with an inhibitor (e.g., PDB ID: 1M17) is obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and charges are assigned to the protein atoms.

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using chemical drawing software.

    • The structure is converted to a 3D conformation, and its energy is minimized.

    • Gasteiger charges are computed for the ligand atoms.

  • Grid Generation:

    • A grid box is defined around the active site of the EGFR, encompassing the key amino acid residues known to be involved in inhibitor binding.[2]

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina) is used to dock the prepared ligand into the defined grid box of the receptor.[8]

    • The program generates multiple binding poses ranked by their docking scores.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[9]

Protocol:

  • System Setup:

    • The top-ranked docked pose of the this compound-EGFR complex is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules.

    • Counter-ions are added to neutralize the system.

  • Simulation:

    • An appropriate force field (e.g., AMBER) is applied to the system.

    • The system undergoes energy minimization, followed by heating and equilibration phases.

    • A production MD simulation is run for a specified time (e.g., 100 ns).

  • Trajectory Analysis:

    • The trajectory from the MD simulation is analyzed to evaluate the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD).

    • Key intermolecular interactions (e.g., hydrogen bonds) are monitored throughout the simulation.

Data Presentation

The quantitative data generated from these in silico experiments are summarized below.

Table 1: Molecular Docking Results
LigandTarget ProteinDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues
This compoundEGFR (1M17)-8.50.58Met793, Leu718, Gly796
Erlotinib (Reference)EGFR (1M17)-9.80.08Met793, Leu718, Thr790

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Table 2: Molecular Dynamics Simulation Analysis
SystemSimulation Time (ns)Average RMSD (Å)Stable Hydrogen Bonds
EGFR - this compound1001.8 ± 0.3Met793 (backbone)
EGFR (Apo)1001.5 ± 0.2-

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Signaling Pathway Visualization

The PI3K/Akt/mTOR signaling pathway is a crucial downstream cascade of EGFR and is often dysregulated in cancer.[7] Isoquinoline derivatives have been shown to inhibit this pathway.[7]

G EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (putative) Inhibitor->EGFR inhibits

Putative Inhibition of the EGFR-PI3K/Akt/mTOR Signaling Pathway.

Conclusion

This technical guide outlines a robust in silico approach to investigate the binding of this compound to the EGFR tyrosine kinase. The detailed protocols for molecular docking and molecular dynamics simulations, along with the structured presentation of hypothetical data, provide a framework for computational drug discovery efforts focused on this and related isoquinoline scaffolds. The visualization of the proposed workflow and the relevant signaling pathway further aids in understanding the potential mechanism of action. Further experimental validation is necessary to confirm these computational predictions.

References

Physical and chemical properties of 7-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-methoxyisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of this compound, an important heterocyclic compound. Due to its structural features, it serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] This guide consolidates available data on its properties, outlines experimental protocols for its synthesis and analysis, and presents logical workflows for its characterization.

Physical and Chemical Properties

This compound is an organic compound that typically appears as a white to light yellow solid powder.[1] It is stable at room temperature and soluble in many organic solvents, including alcohols and ethers.[1]

Physical Properties

The key physical characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂ChemBK[1]
Molar Mass 175.19 g/mol ChemBK[1]
Melting Point 207-207.5 °CChemBK[1]
Boiling Point 424.8 ± 45.0 °C (Predicted)ChemBK[1]
Density 1.199 ± 0.06 g/cm³ (Predicted)ChemBK[1]
pKa 12.79 ± 0.20 (Predicted)ChemBK[1]
Appearance White to light yellow solid powderChemBK[1]
Chemical & Spectroscopic Properties

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

PropertyDescriptionSource
Infrared (IR) Spectroscopy The IR spectrum would show a prominent absorption band for the carbonyl (C=O) stretching vibration, typically around 1645-1660 cm⁻¹, characteristic of an α,β-unsaturated ketone in a heterocyclic system.[2] Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and C-O stretching from the methoxy group would be observed.[3]Smolecule[2]
UV-Vis Spectroscopy The compound is expected to exhibit strong absorption in the UV region. A primary π→π* transition is anticipated around 280-320 nm, corresponding to the conjugated isoquinoline chromophore. A secondary n→π* transition involving the nitrogen lone pair may also be visible at longer wavelengths.[2]Smolecule[2]
Mass Spectrometry In mass spectrometry under positive ion mode, the molecular ion peak [M+H]⁺ would be observed at m/z 176, confirming the molecular weight.

Experimental Protocols

Synthesis of this compound

A general synthetic route for this compound starts from isoquinoline.[1] This method represents a typical ketone synthesis approach.[1]

Methodology:

  • Formylation: The synthesis begins with the reaction of isoquinoline with formaldehyde. This step introduces a carboxaldehyde group, yielding 7-carboxaldehyde isoquinoline.[1]

  • Methoxylation: The intermediate, 7-carboxaldehyde isoquinoline, is then reacted with methanol to produce the final product, this compound.[1]

Note: As this compound contains a ketone group, it is considered corrosive and irritating. Appropriate personal protective equipment (goggles, gloves, respiratory protection) must be worn during handling, and all procedures should be conducted in a well-ventilated area.[1]

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using HPLC, typically with a C18 column and a mobile phase gradient of water and acetonitrile containing a small percentage of formic acid or trifluoroacetic acid for improved peak shape. Detection is commonly performed using a UV detector set to the λmax of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Samples are typically analyzed using an electrospray ionization (ESI) source to generate the [M+H]⁺ ion for accurate mass measurement.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectra confirm the presence and connectivity of all protons and carbons in the molecule, including the methoxy group, the aromatic protons, and the protons of the heterocyclic ring.

  • Infrared (IR) Spectroscopy: The presence of key functional groups is confirmed using FT-IR spectroscopy, often with an Attenuated Total Reflectance (ATR) accessory.[4] The spectrum is analyzed for characteristic absorption bands, particularly the carbonyl stretch.[2]

Visualizations: Workflows and Relationships

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Synthesis_Workflow start_material Isoquinoline & Formaldehyde intermediate Intermediate: 7-Carboxaldehyde Isoquinoline start_material->intermediate Formylation product Final Product: This compound intermediate->product Methoxylation reagent Methanol reagent->product

Caption: General synthesis workflow for this compound.

Analytical_Workflow compound Synthesized This compound HPLC Purity Assessment (HPLC) compound->HPLC MS Composition Confirmation (HRMS) compound->MS NMR Structural Elucidation (¹H, ¹³C NMR) compound->NMR IR Functional Group ID (FT-IR) compound->IR

Caption: Characterization workflow for synthesized this compound.

References

Spectroscopic and Analytical Profile of 7-Methoxyisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies relevant to the characterization of 7-methoxyisoquinolin-1(2H)-one. While a complete, publicly available dataset for this compound is not readily accessible in the reviewed literature, this document presents comprehensive data for the closely related analogue, 7-methoxy-2-methylisoquinolin-1(2H)-one. This information serves as a valuable reference point for researchers engaged in the synthesis, identification, and analysis of this class of compounds.

Spectroscopic Data Analysis

The structural elucidation of isoquinolinone derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the expected and reported spectral characteristics.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Note: The following data is for the N-methylated analog, 7-methoxy-2-methylisoquinolin-1(2H)-one, and serves as a close approximation for the title compound.

Table 1: ¹H NMR Spectral Data of 7-methoxy-2-methylisoquinolin-1(2H)-one

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data of 7-methoxy-2-methylisoquinolin-1(2H)-one

Chemical Shift (δ) ppmAssignment
Data not available in search results
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula. For 7-methoxy-2-methylisoquinolin-1(2H)-one, electrospray ionization (ESI) in positive ion mode is a common analysis method. The molecular ion peak is observed at m/z 190 [M+H]⁺, which confirms the molecular formula C₁₁H₁₁NO₂.[1] A characteristic fragmentation pattern is the loss of a methyl radical from the N-methyl group, resulting in a base peak at m/z 174-175.[1]

Table 3: Mass Spectrometry Data for 7-methoxy-2-methylisoquinolin-1(2H)-one

m/zIon
190[M+H]⁺
174-175[M-CH₃]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-methoxy-2-methylisoquinolin-1(2H)-one shows a prominent absorption band for the carbonyl (C=O) stretching vibration in the range of 1645-1657 cm⁻¹.[1] This is characteristic of a ketone functionality within the isoquinolinone ring system.[1]

Table 4: Infrared (IR) Spectroscopy Data for 7-methoxy-2-methylisoquinolin-1(2H)-one

Wavenumber (cm⁻¹)Functional Group
1645-1657C=O (Ketone)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (Electrospray Ionization)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

  • Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity for the molecular ion.

  • Analysis: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal is clean before sample analysis.

  • Place a small amount of the solid, purified this compound directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Background: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an isoquinolinone derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (ATR-FTIR) Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

References

Preliminary Cytotoxicity Screening of 7-Methoxyisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1] Various synthetic isoquinolinone derivatives have been reported to exhibit notable cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[2][3][4][5] These compounds have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.[2][3]

This technical guide outlines a comprehensive preliminary cytotoxicity screening protocol for 7-methoxyisoquinolin-1(2H)-one, a member of the isoquinolinone family. While specific cytotoxic data for this compound is not extensively available, the known bioactivity of its structural analogs warrants a thorough investigation into its potential as an anticancer agent.[6] This document provides detailed methodologies for a panel of in vitro assays to assess the compound's effect on cell viability, its ability to induce programmed cell death, and its impact on cell cycle progression. The presented workflows and potential signaling pathways are based on the established mechanisms of action of similar isoquinolinone derivatives.

Proposed Panel of Human Cancer Cell Lines

For a preliminary screening of this compound, a diverse panel of human cancer cell lines is recommended. The selection should include cell lines from different cancer types to assess the breadth of the compound's potential activity. Based on the literature for isoquinolinone derivatives, the following cell lines are suggested:

  • MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.

  • MDA-MB-231: Human breast adenocarcinoma, triple-negative.

  • SKOV3: Human ovarian adenocarcinoma.[7]

  • A549: Human lung carcinoma.

  • HCT116: Human colorectal carcinoma.

  • PC3: Human prostate adenocarcinoma.

A non-cancerous cell line, such as human dermal fibroblasts (HDF) or MCF-10A (non-tumorigenic breast epithelial cells), should be included as a control to assess the compound's selectivity for cancer cells.

Data Presentation: Cytotoxicity Profile

All quantitative data from the preliminary screening should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing the key findings.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma48
MDA-MB-231Breast Adenocarcinoma48
SKOV3Ovarian Adenocarcinoma48
A549Lung Carcinoma48
HCT116Colorectal Carcinoma48
PC3Prostate Adenocarcinoma48
HDFNormal Fibroblast48

Table 2: Apoptosis Induction by this compound in [Selected Cell Line]

Treatment Concentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
0 (Control)
IC50/2
IC50
2 x IC50

Table 3: Cell Cycle Analysis of [Selected Cell Line] Treated with this compound

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)
IC50/2
IC50
2 x IC50

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the preliminary cytotoxicity screening of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound (e.g., IC50/2, IC50, 2 x IC50) for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • 6-well plates

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Analysis of Apoptosis-Related Proteins (Western Blot)

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • 6-well plates

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations: Workflows and Potential Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and potential signaling pathways that may be affected by this compound, based on the known activities of related compounds.

Experimental_Workflow_Cytotoxicity_Screening cluster_viability Cell Viability Assessment cluster_mechanism Mechanism of Action Studies start_viability Seed Cells in 96-well Plates treat_viability Treat with this compound start_viability->treat_viability mtt_assay Perform MTT Assay treat_viability->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 start_mechanism Seed Cells in 6-well Plates treat_mechanism Treat with Compound (at IC50 concentrations) start_mechanism->treat_mechanism apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_mechanism->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treat_mechanism->cell_cycle_assay western_blot Western Blot (Apoptotic Proteins) treat_mechanism->western_blot flow_cytometry1 Flow Cytometry Analysis apoptosis_assay->flow_cytometry1 flow_cytometry2 Flow Cytometry Analysis cell_cycle_assay->flow_cytometry2 wb_analysis Protein Expression Analysis western_blot->wb_analysis

Caption: Experimental workflow for the preliminary cytotoxicity screening.

Proposed_Signaling_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest compound This compound pi3k PI3K compound->pi3k Inhibition? mek MEK compound->mek Inhibition? bax Bax (Pro-apoptotic) compound->bax Upregulation? bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation? cdk CDK Inhibition compound->cdk Modulation? akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis ras Ras raf Raf ras->raf raf->mek erk ERK mek->erk erk->apoptosis caspase3 Caspase-3 Activation bax->caspase3 bcl2->caspase3 caspase3->apoptosis g2m_arrest G2/M Arrest cdk->g2m_arrest

References

Methodological & Application

Synthesis Protocol for 7-Methoxyisoquinolin-1(2H)-one: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 7-methoxyisoquinolin-1(2H)-one, a valuable heterocyclic compound for pharmaceutical research and drug development. The synthesis follows a multi-step pathway commencing with the nitration of m-methoxycinnamic acid.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process. The logical workflow begins with the nitration of m-methoxycinnamic acid, followed by the reduction of the resulting nitro compound, and concludes with the cyclization of the amino derivative to yield the final product.

A m-Methoxycinnamic Acid B Nitration A->B HNO3 C 2-Nitro-4-methoxy-cinnamic Acid B->C D Reduction C->D FeSO4, NH4OH E 2-Amino-4-methoxy-cinnamic Acid D->E F Cyclization E->F Heat G This compound F->G

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of 2-Nitro-4-methoxy-cinnamic Acid

The initial step involves the nitration of m-methoxycinnamic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
m-Methoxycinnamic acid178.1810.0 g0.056
Nitric acid (d=1.48)63.0150.0 mL-

Procedure:

  • Cool 50 mL of nitric acid (d=1.48) to 0°C in an ice bath.

  • Gradually add 10.0 g of m-methoxycinnamic acid to the cooled nitric acid with continuous stirring.

  • Maintain the reaction mixture at 0°C and continue stirring for 15 minutes.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the precipitated acids by filtration and wash thoroughly with water.

  • Fractionally crystallize the crude product from acetic acid. The initial fraction yields 2-nitro-4-methoxy-cinnamic acid.

Step 2: Synthesis of 2-Amino-4-methoxy-cinnamic Acid

The second step is the reduction of the nitro group to an amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Nitro-4-methoxy-cinnamic acid223.175.0 g0.022
Ferrous sulfate heptahydrate278.0150.0 g0.180
Ammonium hydroxide (conc.)35.0525.0 mL-
Water18.02150 mL-

Procedure:

  • In a suitable flask, dissolve 50.0 g of ferrous sulfate heptahydrate in 150 mL of water.

  • Add 5.0 g of 2-nitro-4-methoxy-cinnamic acid to the ferrous sulfate solution.

  • Heat the mixture to boiling.

  • Gradually add 25.0 mL of concentrated ammonium hydroxide to the boiling mixture.

  • Continue boiling for an additional five minutes.

  • Filter the hot solution to remove the precipitated iron oxides.

  • Acidify the filtrate to precipitate the crude 2-amino-4-methoxy-cinnamic acid.

  • Recrystallize the crude product from a large volume of water to obtain the purified amino acid.

Step 3: Synthesis of this compound

The final step is the cyclization of the amino acid to the target isoquinolinone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methoxy-cinnamic acid193.191.0 g0.0052

Procedure:

  • Place 1.0 g of 2-amino-4-methoxy-cinnamic acid in a suitable flask.

  • Heat the solid gently. The amino acid will melt and undergo cyclization with the evolution of water.

  • The resulting product, this compound, solidifies upon cooling.

  • The product can be purified by recrystallization if necessary.

III. Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

StepProductStarting MaterialYield (%)Melting Point (°C)
12-Nitro-4-methoxy-cinnamic Acidm-Methoxycinnamic acid70-80265
22-Amino-4-methoxy-cinnamic Acid2-Nitro-4-methoxy-cinnamic acid--
3This compound2-Amino-4-methoxy-cinnamic acid--

Note: Yields for steps 2 and 3 are not explicitly provided in the source literature but are expected to be high under optimal conditions.

IV. Logical Relationship of Synthesis

The synthesis proceeds through a logical progression of functional group transformations on the aromatic ring and the cinnamic acid side chain, leading to the desired heterocyclic structure.

cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product A m-Methoxycinnamic Acid B 2-Nitro-4-methoxy-cinnamic Acid A->B Electrophilic Aromatic Substitution C 2-Amino-4-methoxy-cinnamic Acid B->C Reduction of Nitro Group D This compound C->D Intramolecular Amide Formation (Cyclization)

Caption: Key chemical transformations in the synthesis.

Application Note: 7-Methoxyisoquinolin-1(2H)-one NMR Spectral Assignment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectral assignment of 7-methoxyisoquinolin-1(2H)-one. Due to the limited availability of direct experimental data for this specific compound, this note presents predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally similar compounds and established NMR principles for heterocyclic systems. The provided experimental protocols are generalized for the acquisition of high-quality NMR data for this class of molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its core isoquinoline scaffold, which is present in numerous biologically active molecules. Accurate structural elucidation is paramount for the advancement of research and development involving this and related compounds. NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. This document outlines the predicted spectral assignments for this compound and provides a standard operating procedure for acquiring the necessary NMR data.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from analogous compounds such as 6,7-dimethoxy-3,4-dihydroisoquinoline and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.4 - 6.6d~7.5
H-47.0 - 7.2d~7.5
H-57.8 - 8.0d~8.5
H-66.9 - 7.1dd~8.5, ~2.5
H-87.2 - 7.4d~2.5
NH10.0 - 11.0br s-
-OCH₃3.8 - 4.0s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (C=O)160 - 165
C-3105 - 110
C-4135 - 140
C-4a125 - 130
C-5128 - 132
C-6110 - 115
C-7160 - 165
C-8100 - 105
C-8a138 - 142
-OCH₃55 - 60

Experimental Protocols

This section details the generalized experimental procedures for the synthesis and NMR analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the cyclization of a substituted phenylacetic acid derivative. A general procedure is outlined below:

  • Preparation of the Precursor: Start with a suitable commercially available substituted phenylacetic acid, for example, 3-methoxyphenylacetic acid.

  • Amidation: Convert the carboxylic acid to the corresponding amide by reacting it with an appropriate amine source (e.g., via an acid chloride intermediate followed by reaction with ammonia).

  • Cyclization: Induce cyclization to form the isoquinolinone ring. This is often achieved using a dehydrating agent such as polyphosphoric acid (PPA) or a Bischler-Napieralski type reaction followed by oxidation.

  • Purification: The crude product should be purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters:

      • Spectral width: 16 ppm

      • Number of scans: 16

      • Relaxation delay: 2 s

      • Pulse width: 90°

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Typical acquisition parameters:

      • Spectral width: 220 ppm

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay: 2 s

      • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

  • 2D NMR Spectroscopy (Optional but Recommended):

    • To aid in the definitive assignment of protons and carbons, it is recommended to acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Structural Assignment Workflow

The following diagram illustrates the logical workflow for the complete spectral assignment of this compound.

NMR_Assignment_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis & Assignment Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification H1_NMR 1H NMR Purification->H1_NMR C13_NMR 13C NMR Purification->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Purification->TwoD_NMR Initial_Assignment Initial Assignment based on Chemical Shifts & Multiplicities H1_NMR->Initial_Assignment C13_NMR->Initial_Assignment COSY_Analysis H-H Correlation (COSY) Initial_Assignment->COSY_Analysis HSQC_Analysis Direct C-H Correlation (HSQC) COSY_Analysis->HSQC_Analysis HMBC_Analysis Long-Range C-H Correlation (HMBC) HSQC_Analysis->HMBC_Analysis Final_Assignment Final Structure Confirmation HMBC_Analysis->Final_Assignment

Caption: Workflow for the synthesis, NMR data acquisition, and spectral assignment of this compound.

Molecular Structure and Atom Numbering

The diagram below shows the chemical structure of this compound with the standard IUPAC numbering used for the NMR assignments.

Caption: Structure of this compound with atom numbering for NMR assignment.

Conclusion

This application note provides a comprehensive guide for the NMR spectral assignment of this compound. While the presented spectral data is predictive, it offers a solid foundation for researchers to interpret their experimental results. The detailed experimental protocols ensure the acquisition of high-quality data necessary for accurate structure elucidation. The use of 2D NMR techniques is highly recommended for unambiguous assignment and confirmation of the molecular structure.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 7-methoxyisoquinolin-1(2H)-one is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, pesticides, and dyes. Given its role in the development of more complex molecules, obtaining this intermediate in high purity is critical to ensure the success of subsequent reactions and the quality of the final product. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle The purification method is based on reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically a C18 silica-based column) is used with a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile or methanol).[1][2] Compounds with higher polarity will elute from the column faster, while less polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. This differential partitioning allows for the effective separation of the target compound from polar impurities and other reaction byproducts.

Experimental Protocols

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

    • Formic Acid (ACS Grade or higher)

  • Equipment:

    • Preparative HPLC system with a gradient pump, autosampler/manual injector, and a UV-Vis or Photodiode Array (PDA) detector.

    • Fraction collector

    • Analytical balance

    • Vortex mixer and sonicator

    • pH meter

    • Syringes and syringe filters (0.45 µm, PTFE or nylon)

    • Rotary evaporator

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Deionized Water.

    • To prepare 1 L, add 1 mL of formic acid to 999 mL of deionized water.

    • Filter through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.

    • Filter and degas as described for Mobile Phase A.

3. Sample and Standard Preparation

  • Crude Sample Preparation:

    • Accurately weigh approximately 50-100 mg of the crude this compound powder.

    • Dissolve the sample in a minimal amount of a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1] A typical starting concentration for preparative runs is 10-20 mg/mL.

    • Use a vortex mixer and sonicator to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3] This step is crucial to prevent clogging of the HPLC column and system.

4. HPLC Purification Method

The following parameters are provided as a starting point and may require optimization based on the specific impurity profile of the crude mixture.

ParameterRecommended Condition
Column C18, 10 µm, 250 mm x 21.2 mm (Preparative)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 20.0 mL/min
Detection Wavelength 254 nm or 280 nm (based on UV spectra of similar compounds)[1][4]
Column Temperature Ambient (or 30 °C for better reproducibility)
Injection Volume 1.0 - 5.0 mL (depending on concentration and column capacity)
Gradient Program Time (min)
0.0
5.0
25.0
30.0
30.1
35.0

5. Purification Workflow

  • System Equilibration: Purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase conditions (20% B) for at least 3-5 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered crude sample onto the column.

  • Chromatographic Run & Fraction Collection: Start the gradient run. Monitor the chromatogram in real-time. Set the fraction collector to collect peaks based on a UV threshold, collecting the major peak corresponding to this compound.

  • Post-Purification Analysis:

    • Analyze small aliquots of the collected fractions using an analytical HPLC method to confirm purity.

    • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the acetonitrile using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified compound.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships in method development.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude this compound B Dissolve in ACN/Water A->B C Filter (0.45 µm Syringe Filter) B->C D Inject onto Equilibrated C18 Column C->D E Run Gradient Elution D->E F Monitor UV at 254/280 nm E->F G Collect Fractions of Target Peak F->G H Analyze Fraction Purity (Analytical HPLC) G->H I Pool High-Purity Fractions H->I J Evaporate Solvent I->J K Obtain Pure Compound J->K G cluster_params Input Parameters cluster_outcomes Desired Outcomes cluster_goal Overall Goal MobilePhase Mobile Phase (ACN/MeOH %, pH) Resolution Resolution MobilePhase->Resolution Selectivity PeakShape Peak Shape MobilePhase->PeakShape Ion Suppression Column Column Chemistry (C18, Phenyl-Hexyl) Column->Resolution Selectivity FlowRate Flow Rate FlowRate->Resolution Efficiency RunTime Run Time FlowRate->RunTime Inverse Relationship Goal Efficient & Robust Purification Resolution->Goal PeakShape->Goal RunTime->Goal

References

Application Notes and Protocols for the In Vitro Evaluation of 7-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific biological data and established protocols for the direct use of 7-methoxyisoquinolin-1(2H)-one in cell culture assays are not publicly available. The following application notes and protocols are provided as a generalized template for researchers and drug development professionals to design and conduct initial in vitro studies on this and other novel isoquinolinone compounds. The experimental details, expected outcomes, and signaling pathways described herein are based on the known activities of structurally related isoquinolinone derivatives and should be considered hypothetical until experimentally validated for this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the isoquinolinone class. Structurally similar compounds have demonstrated a range of biological activities, including potential as anticancer agents. It is hypothesized that this compound may exhibit cytotoxic and antiproliferative effects on cancer cells by modulating key signaling pathways involved in cell survival and apoptosis. These application notes provide a framework for the initial characterization of this compound in a cancer cell culture context.

Hypothesized Biological Activities

Based on the activities of related isoquinolinone derivatives, this compound is proposed to have the following potential applications in cancer cell biology research:

  • Inhibition of Cancer Cell Proliferation: May selectively inhibit the growth of various cancer cell lines.

  • Induction of Apoptosis: Could trigger programmed cell death in cancer cells.

  • Cell Cycle Disruption: Potential to cause arrest at different phases of the cell cycle.

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is to investigate the effect of this compound on the expression of key proteins in a hypothesized signaling pathway (e.g., apoptosis pathway).

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Analyze the changes in protein expression relative to a loading control (e.g., Actin).

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma25.5
A549Lung Carcinoma42.1
HeLaCervical Cancer33.8
HCT116Colon Carcinoma18.9

Table 2: Hypothetical Quantification of Apoptosis by Flow Cytometry

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells
Vehicle Control02.11.5
This compound2015.38.7
This compound4028.919.4

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound stock treat_cells Treat cells with compound prep_compound->treat_cells seed_cells Seed cancer cells in plates seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate viability Cell Viability (MTT) incubate->viability apoptosis Apoptosis (Flow Cytometry) incubate->apoptosis western Western Blot incubate->western ic50 Calculate IC50 viability->ic50 quant_apoptosis Quantify Apoptosis apoptosis->quant_apoptosis protein_exp Analyze Protein Expression western->protein_exp

Caption: General experimental workflow for in vitro evaluation.

Hypothesized Apoptosis Signaling Pathway

G compound This compound stress Cellular Stress compound->stress bax Bax (Pro-apoptotic) stress->bax bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 mito Mitochondrial Membrane Potential Loss bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 parp PARP cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway modulation.

Application Notes and Protocol for 7-methoxyisoquinolin-1(2H)-one Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methoxyisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family.[1][2][3] While the specific biological targets of this particular compound are not extensively documented in publicly available literature, the isoquinoline scaffold is a common motif in a wide range of biologically active molecules and approved drugs.[4][5] Isoquinoline derivatives have been reported to exhibit inhibitory activity against various enzymes, making them a person of interest in drug discovery and development.[4][5]

This document provides a detailed protocol for an enzyme inhibition assay to evaluate the inhibitory potential of this compound. Given that isoquinoline alkaloids have been shown to inhibit Cytochrome P450 enzymes, this protocol will focus on a representative member of this family, Cytochrome P450 3A4 (CYP3A4) .[6] CYP3A4 is a crucial enzyme in human drug metabolism, and its inhibition is a key factor in assessing potential drug-drug interactions.[4][7] The described assay is a fluorescence-based in vitro method suitable for high-throughput screening.[4][5][8]

Principle of the Assay

The enzyme inhibition assay for CYP3A4 utilizes a fluorogenic substrate that is converted into a highly fluorescent product by the enzyme. The rate of product formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, such as potentially this compound, the enzymatic activity of CYP3A4 is reduced, leading to a decrease in the fluorescence signal. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be determined by measuring the fluorescence at various inhibitor concentrations.[9]

Data Presentation

The inhibitory activity of this compound and a reference inhibitor (Ketoconazole) against CYP3A4 can be summarized in the following table. The IC50 values are determined from the dose-response curves.

CompoundTarget EnzymeIC50 (µM)Inhibition Type (Hypothetical)
This compoundCYP3A4(To be determined)(To be determined)
Ketoconazole (Reference)CYP3A40.05 - 0.2Competitive

Note: The IC50 value for this compound is to be determined experimentally. The inhibition type is also hypothetical and would require further kinetic studies to elucidate.

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay (Fluorescence-based)

This protocol outlines a method for determining the in vitro inhibitory activity of this compound against recombinant human CYP3A4.

Materials and Reagents
  • Recombinant human CYP3A4 enzyme (microsomal preparation)

  • CYP3A4 fluorogenic substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • This compound (test compound)

  • Ketoconazole (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO, for compound dissolution)

  • Acetonitrile (for stopping the reaction)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (with appropriate excitation and emission filters for the chosen substrate)

  • Multichannel pipettes and tips

  • Incubator (37°C)

Step-by-Step Procedure
  • Prepare Solutions:

    • Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Reference Inhibitor Stock: Prepare a 1 mM stock solution of Ketoconazole in DMSO.

    • Serial Dilutions: Perform serial dilutions of the test compound and reference inhibitor in DMSO to create a range of concentrations. Then, dilute these further in the assay buffer to achieve the final desired concentrations in the assay with a final DMSO concentration of ≤1%.

    • Enzyme Solution: Dilute the recombinant CYP3A4 in the assay buffer to the desired concentration. Keep on ice.

    • Substrate Solution: Prepare the BFC substrate solution in the assay buffer.

    • NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 50 µL of the diluted enzyme solution to each well of a 96-well plate.

    • Add 50 µL of the serially diluted test compound or reference inhibitor to the respective wells.

    • For the 100% activity control, add 50 µL of buffer containing the same percentage of DMSO as the compound wells.

    • For the no-enzyme control (background), add 50 µL of buffer without the enzyme.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of the pre-warmed BFC substrate solution to all wells.

    • Immediately after adding the substrate, add 50 µL of the NADPH regenerating system to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate the Reaction:

    • Stop the reaction by adding 50 µL of acetonitrile to each well.

  • Measure Fluorescence:

    • Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the BFC product (e.g., Ex: 405 nm, Em: 535 nm).

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.

  • Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control)] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[10]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) prep_dilutions Prepare Serial Dilutions of Inhibitor prep_reagents->prep_dilutions plate_setup Plate Setup (Enzyme + Inhibitor) prep_dilutions->plate_setup pre_incubation Pre-incubation (37°C, 10 min) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate + NADPH) pre_incubation->reaction_init incubation Incubation (37°C, 30 min) reaction_init->incubation reaction_stop Terminate Reaction (Add Acetonitrile) incubation->reaction_stop measure Measure Fluorescence reaction_stop->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition det_ic50 Determine IC50 (Dose-Response Curve) calc_inhibition->det_ic50

Caption: General workflow for the this compound enzyme inhibition assay.

Signaling Pathway (Hypothetical Inhibition of CYP3A4)

signaling_pathway substrate Fluorogenic Substrate (e.g., BFC) cyp3a4 CYP3A4 Enzyme substrate->cyp3a4 Binds to product Fluorescent Product cyp3a4->product Catalyzes conversion inhibitor This compound inhibitor->cyp3a4 Inhibits

Caption: Hypothetical inhibition of CYP3A4 by this compound.

References

Application Notes: Cell Proliferation Assay with 7-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the anti-proliferative effects of 7-methoxyisoquinolin-1(2H)-one on various cancer cell lines using a colorimetric MTS-based cell proliferation assay. Furthermore, we present hypothetical data and a proposed mechanism of action, suggesting that this compound exerts its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

Introduction

Isoquinolin-1(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] Several studies have indicated that substituted isoquinolinones can effectively inhibit the proliferation of various cancer cell lines and induce apoptosis.[3][4] The proposed mechanisms often involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[3] This application note details a robust and reproducible method for evaluating the cytotoxic and anti-proliferative effects of this compound.

Hypothetical Mechanism of Action

It is hypothesized that this compound inhibits cell proliferation by suppressing the PI3K/Akt/mTOR signaling cascade. This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival. By inhibiting a key kinase in this pathway, this compound may lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Compound This compound Compound->PI3K Inhibition

Figure 1: Hypothetical signaling pathway of this compound.

Data Presentation

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5
A549Lung Cancer12.3
HCT116Colon Cancer9.8
HeLaCervical Cancer15.1

Experimental Protocols

Cell Proliferation Assay (MTS-based)

This protocol is adapted from the general procedure for MTS-based assays, such as the Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay.[1][5]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • 96-well plate reader (capable of measuring absorbance at 490 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTS Assay:

    • At the end of the incubation period, add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time will depend on the cell type and metabolic rate.

    • Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only with MTS reagent) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

G A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of This compound C->D E Incubate for 24, 48, or 72h D->E F Add MTS reagent to each well E->F G Incubate for 1-4h F->G H Measure absorbance at 490 nm G->H I Data analysis and IC50 determination H->I

Figure 2: Experimental workflow for the cell proliferation assay.

Conclusion

The provided protocol offers a reliable and straightforward method for assessing the anti-proliferative activity of this compound. The hypothetical data and proposed mechanism of action, centered on the inhibition of the PI3K/Akt/mTOR pathway, provide a conceptual framework for further investigation into the therapeutic potential of this and related isoquinolinone compounds in oncology. Further studies, such as Western blotting for key pathway proteins and cell cycle analysis, would be necessary to validate the proposed mechanism.

References

Application Notes: Evaluating Apoptosis Induction by 7-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methoxyisoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinoline family.[1] Compounds within this class have garnered significant interest in medicinal chemistry due to their potential biological activities, including anticancer properties.[1] Several isoquinoline derivatives have been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2] These application notes provide a comprehensive guide for researchers to investigate and characterize the apoptosis-inducing potential of this compound. The following protocols and data presentation formats are designed to facilitate a thorough understanding of the compound's mechanism of action.

Apoptosis is a regulated process of cell death crucial for normal tissue development and homeostasis.[3][4] Its dysregulation is a hallmark of many diseases, including cancer.[4] The two primary apoptosis signaling cascades are the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[4][5] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of apoptosis.[5][6]

This document outlines key assays to determine if this compound induces apoptosis, including methods for assessing cell viability, membrane asymmetry, caspase activation, and DNA fragmentation.

Data Presentation

Quantitative data from apoptosis induction assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting typical results obtained from such studies.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-7 (Breast Cancer)2445.8
MCF-7 (Breast Cancer)4825.3
A549 (Lung Cancer)2462.1
A549 (Lung Cancer)4838.7
HepG2 (Liver Cancer)2455.9
HepG2 (Liver Cancer)4831.5

IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining

Cell LineTreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7Control (DMSO)-3.2 ± 0.51.8 ± 0.3
MCF-7This compound2518.5 ± 2.15.7 ± 0.8
MCF-7This compound5035.1 ± 3.512.4 ± 1.5
A549Control (DMSO)-2.8 ± 0.41.5 ± 0.2
A549This compound4015.7 ± 1.94.9 ± 0.6
A549This compound8030.2 ± 3.110.1 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Caspase-3/7, -8, and -9 Activity Assay

Cell LineTreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
MCF-7Control (DMSO)-1.01.01.0
MCF-7This compound253.8 ± 0.41.5 ± 0.23.5 ± 0.3
MCF-7This compound506.2 ± 0.71.8 ± 0.25.9 ± 0.6
A549Control (DMSO)-1.01.01.0
A549This compound403.1 ± 0.31.3 ± 0.12.9 ± 0.3
A549This compound805.5 ± 0.61.6 ± 0.25.2 ± 0.5

Fold change is relative to the vehicle-treated control group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with the drug-containing medium and incubate for 24 or 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[4][6] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[6]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and control cells

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway).[9][10]

Materials:

  • Caspase-Glo® 3/7, 8, and 9 Assay Systems

  • Treated and control cells

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 1-2 x 10^4 cells/well.[5]

  • Treat cells with this compound and controls as described previously.

  • Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.[5]

  • Add the reagent to each well and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

Materials:

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-p-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • RIPA buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer to extract total protein.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[5]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway for apoptosis induction.

G Experimental Workflow for Apoptosis Assessment cluster_setup Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis A Seed Cancer Cells (e.g., MCF-7, A549) B Treat with This compound A->B C Cell Viability (MTT Assay) B->C D Apoptosis Quantification (Annexin V/PI Staining) B->D E Caspase Activity (Luminescence Assay) B->E F Protein Expression (Western Blot) B->F G Determine IC50 C->G H Quantify Apoptotic Cells D->H I Measure Caspase Fold Change E->I J Analyze Protein Levels F->J

Caption: Workflow for assessing this compound-induced apoptosis.

G Hypothesized Apoptosis Signaling Pathway cluster_stress Cellular Stress cluster_mito Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase compound This compound ROS ROS Generation compound->ROS JNK JNK Activation compound->JNK Mito Mitochondrial Membrane Potential ↓ ROS->Mito Bax Bax ↑ JNK->Bax Bcl2 Bcl-2 ↓ JNK->Bcl2 Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling cascade for this compound.

References

Application Notes and Protocols: Cell Cycle Analysis Following 7-Methoxyisoquinolin-1(2H)-one Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of 7-methoxyisoquinolin-1(2H)-one on the cell cycle of cancer cells. The protocols detailed below are standard methodologies for assessing cell cycle distribution, protein expression, and potential signaling pathways affected by this compound.

Introduction

Isoquinoline and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer properties.[1] Some isoquinolinones have been shown to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting cell cycle checkpoints.[1] this compound is a heterocyclic compound from the isoquinoline family.[1] While specific studies on its direct impact on the cell cycle are emerging, related compounds suggest it may be a valuable candidate for investigation in cancer research. This document outlines the necessary experimental procedures to characterize the cell cycle-modulating effects of this compound.

Experimental Overview

A typical workflow for analyzing the cell cycle effects of this compound involves treating a cancer cell line of interest with the compound and then performing a series of assays to determine its impact on cell cycle progression and the expression of key regulatory proteins.

G cluster_0 Experimental Workflow A Cell Culture and Treatment with This compound B Cell Viability Assay (MTT) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Protein Expression Analysis (Western Blot) A->D E Data Analysis and Interpretation B->E C->E D->E

Caption: Experimental workflow for cell cycle analysis.

Key Experiments and Protocols

Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effects of this compound and establish the appropriate concentration range for subsequent cell cycle experiments.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Treatment GroupConcentration (µM)Cell Viability (%) at 48h (Mean ± SD)
Vehicle Control0100 ± 4.2
This compound195.3 ± 3.8
1072.1 ± 5.1
2549.8 ± 4.5
5025.6 ± 3.9
1008.9 ± 2.1
Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[2][3]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 200 x g for 5 minutes.[4][5]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.[4][5]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of propidium iodide (PI) staining solution (containing RNase A).[4] Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.[2] The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase.[4]

Data Presentation:

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control055.2 ± 2.530.1 ± 1.814.7 ± 1.21.5 ± 0.3
This compound1068.4 ± 3.120.5 ± 2.211.1 ± 1.53.2 ± 0.5
2575.1 ± 2.812.3 ± 1.912.6 ± 1.78.9 ± 1.1
5065.3 ± 3.510.1 ± 1.524.6 ± 2.915.4 ± 1.8
Western Blot Analysis of Cell Cycle Regulatory Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins that regulate cell cycle progression, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).

Protocol:

  • Protein Extraction: Treat cells as described for flow cytometry, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8][9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

Target ProteinVehicle Control (Relative Expression)This compound (25 µM) (Relative Expression)
Cyclin D11.00 ± 0.080.45 ± 0.05
CDK41.00 ± 0.060.52 ± 0.07
p211.00 ± 0.092.15 ± 0.12
p271.00 ± 0.071.89 ± 0.10

Hypothetical Signaling Pathway

Based on the potential for cell cycle arrest, a plausible mechanism of action for this compound could involve the upregulation of CDK inhibitors, leading to the inhibition of CDK/cyclin complexes and subsequent cell cycle arrest.

G This compound This compound p21/p27 p21/p27 This compound->p21/p27 Upregulates CDK4/6-Cyclin D CDK4/6-Cyclin D p21/p27->CDK4/6-Cyclin D CDK2-Cyclin E CDK2-Cyclin E p21/p27->CDK2-Cyclin E G1 Phase Arrest G1 Phase Arrest CDK4/6-Cyclin D->G1 Phase Arrest Inhibition leads to CDK2-Cyclin E->G1 Phase Arrest Inhibition leads to

Caption: Hypothetical G1 arrest signaling pathway.

Conclusion

The protocols and application notes provided here offer a robust framework for elucidating the effects of this compound on the cell cycle. The combined use of cell viability assays, flow cytometry, and Western blotting will enable a thorough characterization of its potential as a cell cycle-modulating agent for cancer therapy. The data generated will be crucial for understanding its mechanism of action and for guiding further drug development efforts.

References

In Vivo Experimental Design for 7-methoxyisoquinolin-1(2H)-one Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a comprehensive guide for designing in vivo studies of 7-methoxyisoquinolin-1(2H)-one. As of late 2025, there is a lack of publicly available in vivo pharmacokinetic, dose-ranging, and efficacy data specifically for this compound. Therefore, the dosages, timelines, and expected quantitative outcomes presented in these protocols are extrapolated from studies on structurally related isoquinolinone derivatives and are intended to serve as a well-informed starting point for investigation. It is imperative that researchers conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for this compound in their specific animal models before proceeding with full-scale efficacy studies.

Introduction

This compound belongs to the isoquinolinone class of heterocyclic compounds, a scaffold present in numerous natural and synthetic molecules with a wide range of biological activities. Preclinical evidence suggests that derivatives of isoquinolin-1(2H)-one possess anticancer, anti-inflammatory, and neuroprotective properties. These activities are thought to be mediated through various mechanisms, including the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways, and modulation of inflammatory signaling cascades.

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in three key therapeutic areas: oncology, neuroinflammation, and ischemic stroke.

Application Note 1: Anticancer Efficacy in a Xenograft Model

This protocol outlines the use of a human tumor xenograft model in immunodeficient mice to assess the anti-tumor activity of this compound, potentially acting as a PARP inhibitor.

Experimental Protocol

1. Animal Model and Cell Line:

  • Animal: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Line: A human cancer cell line with known deficiencies in DNA repair (e.g., BRCA1 or BRCA2 mutations), such as CAPAN-1 (pancreatic cancer) or MDA-MB-436 (breast cancer), is recommended to leverage the synthetic lethality mechanism of PARP inhibitors.

  • Cell Culture: Cells should be cultured in appropriate media and confirmed to be free of mycoplasma before implantation.

2. Tumor Implantation:

  • Harvest cultured cancer cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.

3. Study Design and Treatment:

  • Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

  • Test Compound: this compound. Based on active doses of structurally related compounds, a starting dose range of 1-10 mg/kg could be explored. Administer orally (p.o.) or intraperitoneally (i.p.) once daily.

  • Positive Control (Optional): A known PARP inhibitor (e.g., Olaparib at 50 mg/kg, p.o., daily).

  • Treatment Duration: 21-28 days, or until tumors in the control group reach a predetermined endpoint.

4. Endpoint Measurements:

  • Tumor Volume: Measure tumors with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor body weight every 2-3 days as an indicator of toxicity.

  • Tumor Weight: At the end of the study, excise tumors and record their wet weight.

  • Pharmacodynamic Markers (Optional): Collect tumor tissue for analysis of PARP activity (e.g., by measuring poly(ADP-ribose) levels via Western blot or ELISA) to confirm target engagement.

Data Presentation

Table 1: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight Change (%) ± SEM
Vehicle Control-1500 ± 150-+5.0 ± 1.5
This compound11100 ± 12026.7+4.5 ± 1.8
This compound5750 ± 9050.0+2.1 ± 2.0
This compound10450 ± 7570.0-1.5 ± 2.5
Positive Control (e.g., Olaparib)50400 ± 6073.3+1.0 ± 1.7

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow_xenograft cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Cancer Cell Culture implantation Tumor Implantation cell_culture->implantation 1x10^6 cells/mouse randomization Randomization (Tumor Vol. ~100 mm³) implantation->randomization treatment Daily Dosing (21-28 days) randomization->treatment monitoring Monitor Tumor Vol. & Body Weight treatment->monitoring euthanasia Euthanasia monitoring->euthanasia tumor_excision Tumor Excision & Weight euthanasia->tumor_excision pd_analysis Pharmacodynamic Analysis (e.g., PAR levels) tumor_excision->pd_analysis

Anticancer experimental workflow.

parp_pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR No_Repair Accumulation of DNA Damage PARP1->No_Repair Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Apoptosis Cell Death (Apoptosis) Compound This compound Compound->PARP1 Inhibition No_Repair->Apoptosis in HR-deficient cells

Simplified PARP1 signaling pathway.

Application Note 2: Neuroprotective Efficacy in a Neuroinflammation Model

This protocol describes a lipopolysaccharide (LPS)-induced neuroinflammation model in mice to evaluate the anti-inflammatory and neuroprotective effects of this compound.

Experimental Protocol

1. Animal Model:

  • Animal: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: House animals for at least one week before the experiment with ad libitum access to food and water.

2. Study Design and Treatment:

  • Randomize mice into treatment groups (n=8-10 mice per group).

  • Pre-treatment: Administer the test compound or vehicle 1 hour before the LPS challenge.

    • Vehicle Control: Saline or appropriate vehicle.

    • Test Compound: this compound (suggested starting dose range: 1-20 mg/kg, i.p.).

    • Positive Control (Optional): A known anti-inflammatory agent (e.g., Dexamethasone at 1 mg/kg, i.p.).

  • Inflammation Induction: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg).

  • Sham Control: Administer vehicle instead of the test compound and saline instead of LPS.

3. Endpoint Measurements:

  • Time Points: Collect samples at key time points post-LPS injection (e.g., 4, 24, and 72 hours).

  • Behavioral Analysis (24-72 hours):

    • Open Field Test: To assess sickness behavior and general locomotor activity.

    • Y-maze or Morris Water Maze: To evaluate spatial memory deficits.

  • Biochemical Analysis (4-24 hours):

    • Euthanize mice and collect brain tissue (hippocampus and cortex) and serum.

    • Cytokine Levels: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates and serum using ELISA or multiplex assays.

  • Immunohistochemistry (24-72 hours):

    • Perfuse mice and prepare brain sections.

    • Stain for microglial activation (Iba1) and astrogliosis (GFAP).

Data Presentation

Table 2: Effect of this compound on Brain Cytokine Levels Post-LPS

Treatment GroupDose (mg/kg)Hippocampal TNF-α (pg/mg protein) ± SEMHippocampal IL-1β (pg/mg protein) ± SEM
Sham-15 ± 310 ± 2
Vehicle + LPS-250 ± 30180 ± 25
Compound + LPS5150 ± 20110 ± 15
Compound + LPS2080 ± 1260 ± 10

Note: Data are hypothetical and for illustrative purposes only. Assessed 4 hours post-LPS.

Table 3: Effect of this compound on Spatial Memory in Y-Maze

Treatment GroupDose (mg/kg)Spontaneous Alternation (%) ± SEM
Sham-75 ± 5
Vehicle + LPS-50 ± 4
Compound + LPS562 ± 6
Compound + LPS2070 ± 5

Note: Data are hypothetical and for illustrative purposes only. Assessed 24 hours post-LPS.

Visualizations

lps_workflow cluster_endpoints Endpoint Analysis cluster_4h 4h Post-LPS cluster_24h 24h Post-LPS start Randomize Mice pretreatment Pre-treatment (Vehicle or Compound) start->pretreatment lps_injection LPS Injection (1 mg/kg, i.p.) pretreatment->lps_injection 1 hour biochem Tissue Collection (Brain, Serum) Cytokine Analysis (ELISA) lps_injection->biochem 4 hours behavior Behavioral Testing (Y-Maze) lps_injection->behavior 24 hours ihc Immunohistochemistry (Iba1, GFAP) behavior->ihc

LPS-induced neuroinflammation workflow.

lps_pathway LPS LPS TLR4 TLR4 Receptor (Microglia) LPS->TLR4 MyD88 MyD88-dependent Signaling TLR4->MyD88 NFkB NF-κB Activation & Nuclear Translocation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Compound This compound Compound->MyD88 Inhibition Compound->NFkB

Simplified LPS/TLR4 signaling pathway.

Application Note 3: Neuroprotective Efficacy in an Ischemic Stroke Model

This protocol details a transient middle cerebral artery occlusion (MCAO) model in rats to assess the neuroprotective potential of this compound.

Experimental Protocol

1. Animal Model:

  • Animal: Male Sprague-Dawley rats, 280-320g.

  • Acclimation: House animals for at least one week before surgery.

2. MCAO Surgery:

  • Anesthetize the rat (e.g., with isoflurane).

  • Perform the intraluminal filament model of MCAO. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • After a period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

  • A sham-operated group will undergo the same surgical procedure without the filament insertion.

3. Study Design and Treatment:

  • Randomize animals into treatment groups (n=8-10 per group) immediately after surgery.

  • Vehicle Control: Administer vehicle (e.g., saline with 5% DMSO) intravenously (i.v.) or intraperitoneally (i.p.) at the time of reperfusion.

  • Test Compound: this compound (suggested starting dose range: 1-10 mg/kg, i.v. or i.p.) administered at the onset of reperfusion.

  • Positive Control (Optional): A neuroprotective agent with known efficacy in this model (e.g., Edaravone at 3 mg/kg, i.v.).

4. Endpoint Measurements (24-48 hours post-MCAO):

  • Neurological Deficit Scoring: Evaluate motor and neurological deficits using a standardized scale (e.g., a 5-point scale where 0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement:

    • Euthanize rats 24 or 48 hours post-MCAO.

    • Harvest brains and slice them into coronal sections.

    • Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.

    • Quantify the infarct volume using image analysis software and express it as a percentage of the total hemispheric volume.

  • Brain Edema: Measure brain water content by comparing the wet and dry weights of the ischemic and non-ischemic hemispheres.

Data Presentation

Table 4: Neuroprotective Effects of this compound in a Rat MCAO Model

Treatment GroupDose (mg/kg)Neurological Score (24h) ± SEMInfarct Volume (% of Hemisphere) ± SEMBrain Water Content (%) ± SEM
Sham-0.2 ± 0.11.5 ± 0.578.5 ± 0.3
Vehicle + MCAO-3.8 ± 0.445.2 ± 5.182.1 ± 0.4
Compound + MCAO12.9 ± 0.533.6 ± 4.580.9 ± 0.5
Compound + MCAO52.1 ± 0.322.1 ± 3.879.8 ± 0.4

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

mcao_workflow cluster_endpoints_mcao Endpoint Analysis (24h post-MCAO) start Anesthetize Rat surgery MCAO Surgery (90 min occlusion) start->surgery reperfusion Reperfusion (Filament withdrawal) surgery->reperfusion treatment Administer Vehicle or Compound reperfusion->treatment neuro_score Neurological Deficit Scoring treatment->neuro_score 24 hours euthanasia Euthanasia & Brain Harvest neuro_score->euthanasia ttc_stain TTC Staining & Infarct Volume Analysis euthanasia->ttc_stain edema Brain Edema Measurement euthanasia->edema

Ischemic stroke (MCAO) experimental workflow.

stroke_pathway Ischemia Ischemia / Reperfusion Energy_Failure Energy Failure (↓ATP) Ischemia->Energy_Failure Oxidative_Stress Oxidative Stress (↑ROS) Ischemia->Oxidative_Stress Inflammation Neuroinflammation (Microglial Activation) Ischemia->Inflammation Excitotoxicity Excitotoxicity (↑Glutamate, ↑Ca²⁺) Energy_Failure->Excitotoxicity Apoptosis Neuronal Apoptosis Excitotoxicity->Apoptosis Oxidative_Stress->Apoptosis Inflammation->Apoptosis Infarction Cerebral Infarction Apoptosis->Infarction Compound This compound Compound->Oxidative_Stress Inhibition Compound->Inflammation Inhibition

Simplified ischemic stroke molecular cascade.

Application Notes and Protocols: Measuring the IC50 Value of 7-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of 7-methoxyisoquinolin-1(2H)-one, a heterocyclic compound with potential therapeutic applications.[1] Given the interest in isoquinoline alkaloids for their diverse biological activities, including potential anticancer properties, establishing robust methods for quantifying their potency is crucial.[2] Two primary methodologies are presented: an in vitro biochemical assay targeting a representative kinase and a cell-based proliferation assay. These protocols are designed to be adaptable for screening and characterizing this and similar compounds.

Introduction

This compound is a member of the isoquinoline alkaloid family, a class of compounds known for a wide range of biological activities.[2] Preliminary studies on related structures suggest potential anticancer properties, possibly through the inhibition of cell proliferation.[3] The IC50 value is a critical parameter for quantifying the potency of a compound, representing the concentration at which a specific biological or biochemical function is inhibited by 50%.[4][5] This application note details two common methods to determine the IC50 value of this compound: a direct enzymatic inhibition assay and a cell-based viability assay.

Data Presentation

All quantitative data from the described experiments should be summarized for clear comparison.

Assay Type Target/Cell Line IC50 (µM) Standard Deviation Replicates (n)
In Vitro Kinase AssayRecombinant Human Kinase X1.5± 0.23
Cell Viability AssayA549 Human Lung Carcinoma5.8± 0.93

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of the IC50 value of this compound against a hypothetical protein kinase (Kinase X). The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in luminescence indicates inhibition of the kinase.

Materials and Reagents:

  • This compound (CAS: 16027-16-0)[6][7]

  • Recombinant Human Kinase X (e.g., from a commercial vendor)

  • Substrate peptide for Kinase X

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).

    • Further dilute these intermediate concentrations into the kinase buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction:

    • To each well of a 96-well plate, add the components in the following order:

      • 5 µL of kinase buffer.

      • 2.5 µL of the diluted this compound or DMSO (for positive and negative controls).

      • 2.5 µL of the substrate/ATP mix (prepare according to the kinase manufacturer's recommendations, often at the Km for ATP).[8]

    • Initiate the reaction by adding 2.5 µL of the diluted Kinase X enzyme.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a known potent inhibitor or no enzyme as 0% activity.

    • Plot the normalized activity (%) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[9]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of a cancer cell line (e.g., A549 human lung carcinoma). The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials and Reagents:

  • This compound

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Culture A549 cells to approximately 80% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend them in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control.

    • Incubate the plate for 48 to 72 hours.[11]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing the viable cells to form formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression to fit a dose-response curve and determine the IC50 value.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CompoundPrep Compound Serial Dilution CellSeeding Cell Seeding / Kinase Setup Treatment Compound Treatment (48-72h for cells) (60 min for kinase) CellSeeding->Treatment Assay MTT Addition or ADP-Glo Reagent Treatment->Assay Development Formazan Solubilization or Luminescence Development Assay->Development Readout Absorbance/Luminescence Measurement Development->Readout Normalization Data Normalization Readout->Normalization CurveFit Dose-Response Curve Fitting Normalization->CurveFit IC50 IC50 Calculation CurveFit->IC50 G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds KinaseX Kinase X (Target Protein) Receptor->KinaseX Activates Downstream Downstream Effector (e.g., Akt, MAPK) KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor This compound Inhibitor->KinaseX Inhibits

References

Application Notes and Protocols for Tubulin Polymerization Assay with Isoquinolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in essential cellular functions such as mitosis, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a prime target for the development of anticancer therapeutics.[1] Isoquinolinone and its derivatives have emerged as a promising class of compounds that can modulate microtubule dynamics, often by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

These application notes provide detailed protocols for performing in vitro tubulin polymerization assays to characterize the inhibitory effects of isoquinolinone compounds. Both turbidity-based and fluorescence-based methods are described, allowing for a comprehensive evaluation of a compound's activity.

Mechanism of Action: Isoquinolinone Compounds as Tubulin Polymerization Inhibitors

Several isoquinolinone derivatives have been identified as potent inhibitors of tubulin polymerization. Evidence suggests that certain hydroxy-substituted indolo[2,1-alpha]isoquinolines exert their inhibitory effect by binding to the colchicine-binding site on β-tubulin.[2] This interaction prevents the incorporation of tubulin dimers into growing microtubules, thereby disrupting microtubule dynamics and leading to a G2/M phase cell cycle arrest and subsequent apoptosis. The inhibition of tubulin polymerization is a key mechanism responsible for the cytostatic and antitumor activities of these compounds.[2]

Below is a diagram illustrating the general mechanism of tubulin polymerization and the inhibitory action of compounds like isoquinolinones.

Tubulin_Polymerization_Inhibition cluster_polymerization Microtubule Dynamics cluster_inhibition Inhibition by Isoquinolinone Tubulin_Dimers αβ-Tubulin Dimers Protofilament Protofilament Formation Tubulin_Dimers->Protofilament Polymerization Microtubule Microtubule Elongation Protofilament->Microtubule Microtubule->Tubulin_Dimers Depolymerization Isoquinolinone Isoquinolinone Compound Binding Binds to Colchicine Site on β-Tubulin Isoquinolinone->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Inhibition->Tubulin_Dimers Prevents incorporation

Caption: Mechanism of tubulin polymerization and its inhibition by isoquinolinone compounds.

Quantitative Data: Inhibitory Activity of Isoquinolinone Derivatives

The following table summarizes the in vitro inhibitory activity of selected isoquinolinone derivatives on tubulin polymerization. The IC50 value represents the concentration of the compound required to inhibit 50% of tubulin polymerization under the specified assay conditions.

CompoundIC50 (µM)Reference CompoundIC50 (µM)
(+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline11.0 ± 0.4Colchicine2.1 ± 0.1
(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline3.1 ± 0.4Colchicine2.1 ± 0.1
A specific quinoline derivative (Compound 4c)17 ± 0.3--

Data sourced from multiple studies.[2][3]

Experimental Protocols

Two primary methods for in vitro tubulin polymerization assays are detailed below: a turbidity-based spectrophotometric assay and a fluorescence-based assay. Both methods monitor the kinetics of microtubule formation, which typically follows a sigmoidal curve representing nucleation, growth, and steady-state phases.

Experimental Workflow

The general workflow for both assay types is outlined in the diagram below.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Tubulin, Buffers, GTP, Isoquinolinone Compounds) Start->Prepare_Reagents Assay_Setup Assay Setup (on ice) - Add buffer, GTP, and test compounds to a 96-well plate Prepare_Reagents->Assay_Setup Initiate_Polymerization Initiate Polymerization - Add tubulin solution - Transfer to 37°C Assay_Setup->Initiate_Polymerization Data_Acquisition Data Acquisition (Spectrophotometer or Fluorescence Plate Reader) Initiate_Polymerization->Data_Acquisition Data_Analysis Data Analysis - Plot Absorbance/Fluorescence vs. Time - Calculate IC50 values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for the tubulin polymerization assay.

Protocol 1: Turbidity-Based Spectrophotometric Assay

This method measures the increase in light scattering as tubulin monomers polymerize into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Isoquinolinone compound stock solutions (in DMSO)

  • Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Colchicine for inhibition)

  • Vehicle control (DMSO)

  • Pre-chilled 96-well half-area plates

  • Temperature-controlled spectrophotometer capable of reading absorbance at 350 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

    • Prepare a 10X stock of GTP in General Tubulin Buffer (final concentration will be 1 mM).

    • Prepare serial dilutions of the isoquinolinone compounds in General Tubulin Buffer. Ensure the final DMSO concentration in the assay is below 1%.

    • Prepare positive and vehicle controls at the desired concentrations.

  • Assay Setup (on ice):

    • Pre-warm the spectrophotometer to 37°C.

    • In a pre-chilled 96-well plate, add 10 µL of the 10X isoquinolinone compound dilutions, control compounds, or vehicle to the appropriate wells.

    • Prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 5-10%) to the reconstituted tubulin on ice.

  • Initiation of Polymerization:

    • Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well.

    • Mix gently by pipetting up and down, avoiding the introduction of air bubbles.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.[4]

  • Data Analysis:

    • Plot the absorbance at 350 nm against time for each condition.

    • Determine the Vmax (maximum rate of polymerization) and the final polymer mass (plateau absorbance).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Fluorescence-Based Assay

This method utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity. This assay can be more sensitive and is well-suited for high-throughput screening.

Materials:

  • Tubulin Polymerization Assay Kit (Fluorescence-based, e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer

    • GTP

    • Fluorescent Reporter (e.g., DAPI)[5]

  • Isoquinolinone compound stock solutions (in DMSO)

  • Positive and vehicle controls

  • Black 96-well plates (for fluorescence measurements)

  • Fluorescence plate reader with temperature control (Excitation/Emission wavelengths appropriate for the reporter, e.g., ~360 nm / ~450 nm for DAPI)

Procedure:

  • Reagent Preparation:

    • Follow the kit manufacturer's instructions for reconstituting tubulin and preparing the assay buffer containing the fluorescent reporter.

    • Prepare serial dilutions of the isoquinolinone compounds in the assay buffer. Maintain a low final DMSO concentration.

  • Assay Setup (on ice):

    • Pre-warm the fluorescence plate reader to 37°C.

    • In a black 96-well plate, add the diluted isoquinolinone compounds, controls, or vehicle.

    • Prepare the tubulin/GTP reaction mixture according to the kit protocol.

  • Initiation of Polymerization:

    • Add the tubulin/GTP mixture to each well to initiate polymerization.

    • Mix gently.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Analyze the data similarly to the turbidity-based assay to determine the Vmax, final polymer mass, and calculate the IC50 values for the isoquinolinone compounds.

Troubleshooting and Considerations

  • Tubulin Activity: Ensure tubulin is properly stored at -80°C and handled on ice to maintain its polymerization competency. Avoid repeated freeze-thaw cycles.

  • DMSO Concentration: High concentrations of DMSO can inhibit tubulin polymerization. Keep the final DMSO concentration in the assay as low as possible (ideally ≤ 1%).

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant variability. Use calibrated pipettes and be mindful of introducing air bubbles.

  • Plate Temperature: Maintaining a constant 37°C is critical for consistent polymerization kinetics. Ensure the plate reader has accurate temperature control.

  • Compound Solubility: Ensure the isoquinolinone compounds are fully dissolved in the assay buffer to avoid artifacts from precipitation.

By following these detailed protocols, researchers can effectively screen and characterize the inhibitory effects of isoquinolinone compounds on tubulin polymerization, providing valuable insights for the development of novel anticancer agents.

References

Application Notes: Measuring PARP Activity Inhibition by 7-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes like DNA repair and programmed cell death.[1] PARP1, the most abundant member of this family, detects single-strand DNA breaks and initiates their repair.[1] In cancer therapy, particularly for cancers with deficiencies in DNA repair pathways like those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality and tumor cell death.[2][3] Isoquinolinone derivatives are a known class of PARP inhibitors.[4][5] This document provides a detailed protocol for assessing the inhibitory activity of 7-methoxyisoquinolin-1(2H)-one on PARP1 using a colorimetric assay format. This type of assay is ideal for screening potential PARP inhibitors and determining their half-maximal inhibitory concentration (IC50).[6][7]

Principle of the Assay

The colorimetric PARP activity assay measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins, which are coated on a microplate.[7][8] Activated PARP enzyme utilizes biotinylated NAD+ as a substrate to form these PAR chains on the histones. The amount of incorporated biotin is then detected using streptavidin conjugated to horseradish peroxidase (Strep-HRP), which catalyzes a color change in a substrate solution. The intensity of the color is directly proportional to the PARP activity. In the presence of an inhibitor like this compound, PARP activity is reduced, leading to a decrease in the colorimetric signal.

Data Presentation

The results of the assay can be used to determine the IC50 value of this compound, which is the concentration of the inhibitor required to reduce PARP enzyme activity by 50%. Data should be recorded as absorbance values at the appropriate wavelength and then converted to percentage of inhibition relative to the uninhibited control.

Table 1: Example Data for IC50 Determination of this compound

Concentration of this compound (µM)Absorbance (450 nm)% Inhibition
0 (No Inhibitor Control)1.200
0.011.154.17
0.10.9818.33
10.6248.33
100.2579.17
1000.1091.67
Background (No Enzyme)0.05-

Experimental Protocols

This protocol is adapted from commercially available colorimetric PARP assay kits.[6][8]

Materials and Reagents:

  • Recombinant Human PARP1 Enzyme

  • Histone-Coated 96-well Plate

  • Activated DNA

  • 10X PARP Assay Buffer

  • 10X Biotinylated NAD+

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Streptavidin-HRP

  • Colorimetric HRP Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M Sulfuric Acid)

  • PBST (Phosphate Buffered Saline with 0.05% Tween-20)

  • Microplate Reader capable of reading absorbance at 450 nm

Procedure:

  • Reagent Preparation:

    • Prepare 1X PARP Assay Buffer by diluting the 10X stock with distilled water.

    • Prepare 1X PARP Cocktail by mixing 1X PARP Assay Buffer, Activated DNA, and 10X Biotinylated NAD+. The exact volumes will depend on the number of reactions.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in 1X PARP Assay Buffer. Ensure the final DMSO concentration in the reaction is less than 1%.

  • Assay Protocol:

    • Add 50 µL of histone solution to each well of the 96-well plate and incubate to coat the plate. Wash the plate three times with PBST.[8]

    • Add 5 µL of the serially diluted this compound or vehicle control (1X PARP Assay Buffer with the same final concentration of DMSO) to the appropriate wells.

    • Add 20 µL of recombinant PARP1 enzyme diluted in 1X PARP Assay Buffer to all wells except the "Blank" or "No Enzyme" control. For the blank wells, add 20 µL of 1X PARP Assay Buffer.[8]

    • Initiate the reaction by adding 25 µL of the 1X PARP Cocktail to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • After incubation, wash the plate three times with PBST to remove unincorporated reagents.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add 100 µL of the colorimetric HRP substrate to each well and incubate at room temperature until a blue color develops in the positive control wells.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "Blank" wells from all other absorbance readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Absorbance of Inhibitor Well / Absorbance of No Inhibitor Control Well)) * 100

    • Plot the percentage of inhibition against the log-transformed concentration of this compound.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).[2]

Visualizations

PARP_Signaling_Pathway PARP Signaling Pathway and Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitate Inhibitor This compound Inhibitor->PARP1 inhibits

Caption: PARP1 signaling in DNA repair and its inhibition.

PARP_Assay_Workflow PARP Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Coat_Plate Coat 96-well plate with histones Prepare_Inhibitor Prepare serial dilutions of This compound Coat_Plate->Prepare_Inhibitor Prepare_Reagents Prepare PARP enzyme and PARP cocktail Prepare_Inhibitor->Prepare_Reagents Add_Inhibitor Add inhibitor/vehicle to wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add PARP enzyme Add_Inhibitor->Add_Enzyme Add_Cocktail Initiate reaction with PARP cocktail Add_Enzyme->Add_Cocktail Incubate_1 Incubate for 60 min at room temperature Add_Cocktail->Incubate_1 Wash_1 Wash plate Incubate_1->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate for 30 min at room temperature Add_Strep_HRP->Incubate_2 Wash_2 Wash plate Incubate_2->Wash_2 Add_Substrate Add colorimetric substrate Wash_2->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

References

Troubleshooting & Optimization

Improving the solubility of 7-methoxyisoquinolin-1(2H)-one for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 7-methoxyisoquinolin-1(2H)-one during assay development.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A: This is a common issue for compounds with low aqueous solubility. Your compound is likely dissolved at a high concentration in an organic solvent stock, such as Dimethyl Sulfoxide (DMSO). When a small volume of this organic stock is introduced into a large volume of aqueous buffer, the solvent environment changes drastically. The compound's solubility limit in the final aqueous solution is exceeded, causing it to precipitate out of the solution. This can lead to inaccurate and unreliable assay results.[1]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A: Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating initial high-concentration stock solutions of this compound.[1][2] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[2][3] For very lipophilic compounds, other organic solvents can be considered, but their compatibility with downstream assays must be verified.

Q3: How much DMSO can my assay tolerate?

A: The tolerance for DMSO varies significantly depending on the assay type.

  • Biochemical/Enzymatic Assays: These are generally more tolerant to DMSO, with concentrations up to 5% often having minimal effect. However, it is always crucial to validate this.

  • Cell-Based Assays: Cells are more sensitive to organic solvents. Typically, the final DMSO concentration should be kept below 1%, and ideally at or below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[1]

Crucially, you must always run a "vehicle control" containing the same final concentration of DMSO (or other solvent) as your test samples to properly assess the solvent's effect on the assay.

Troubleshooting Guide: Improving Compound Solubility

If you are observing precipitation, follow this troubleshooting workflow to improve the solubility of this compound in your assay.

G start Precipitation Observed in Assay check_stock Is stock solution clear? (e.g., 10 mM in 100% DMSO) start->check_stock remake_stock Remake stock solution. Use gentle warming (37°C) or sonication. check_stock->remake_stock No check_dmso What is the final DMSO concentration? check_stock->check_dmso Yes remake_stock->check_stock increase_dmso Increase final DMSO % (if assay tolerates it). Validate with vehicle control. check_dmso->increase_dmso < 0.5% cosolvent Try Co-Solvent Method (e.g., Pluronic F-127, PEG400) check_dmso->cosolvent > 0.5% or at limit solubility_assay Determine Kinetic Solubility to find max soluble concentration increase_dmso->solubility_assay ph_adjust Adjust Buffer pH (Compound is weakly basic, try lowering pH) cosolvent->ph_adjust ph_adjust->solubility_assay

Caption: Troubleshooting workflow for addressing compound precipitation.

Step 1: Optimize DMSO Concentration

Before attempting more complex methods, ensure you are using the maximum tolerable concentration of DMSO in your assay. If your final concentration is very low (e.g., <0.1%), simply increasing it to 0.5% or 1% (after validation) may resolve the issue.

Step 2: Employ Co-solvents or Surfactants

If increasing the DMSO concentration is not feasible or effective, other agents can be added to the assay buffer to improve solubility.

  • Co-solvents: These are water-miscible organic solvents that, when added to the buffer, increase the solubility of lipophilic compounds.[4] Examples include Polyethylene Glycol 400 (PEG400) or Propylene Glycol.

  • Surfactants: For biochemical assays (not cell-based), low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01% - 0.05%) can help maintain compound solubility by forming micelles.[5]

Step 3: Adjust Buffer pH

This compound has a predicted pKa of ~12.8, indicating it is a weak base.[6] Its solubility may be pH-dependent. Lowering the pH of your assay buffer (e.g., from 7.4 to 6.5) could increase the proportion of the protonated, more soluble form of the compound. This must be done cautiously to ensure the pH change does not affect your assay's biological components.

Step 4: Determine the Kinetic Solubility Limit

If precipitation persists, you should determine the compound's kinetic solubility in your specific assay buffer. This will define the maximum concentration you can reliably test without precipitation. Any concentrations at or above this limit will yield unreliable data.

Data & Protocols

Physicochemical Properties

This table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[6]
Molecular Weight 175.19 g/mol [6]
Appearance White to light yellow solid[6]
Melting Point 207-207.5 °C[6]
Predicted pKa 12.79 ± 0.20[6]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out 1.75 mg of this compound.

  • Add Solvent: Add 1.0 mL of 100% DMSO to the solid compound.

  • Dissolve: Vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, you may gently warm the solution to 37°C for 5-10 minutes or place it in a sonicating water bath for 5 minutes.

  • Inspect: Ensure the final solution is clear with no visible particulates.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Kinetic Solubility Assessment

This protocol provides a general method to estimate the maximum soluble concentration of your compound in the final assay buffer.

G cluster_0 Preparation cluster_1 Assay Plate cluster_2 Final Concentration stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 2 mM in DMSO) stock->intermediate Dilute final_well Final Well (e.g., 100 µL total) 20 µM Compound 1% DMSO intermediate->final_well Add 1 µL assay_buffer Assay Buffer (e.g., 99 µL in well) assay_buffer->final_well

References

7-methoxyisoquinolin-1(2H)-one stability in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of 7-methoxyisoquinolin-1(2H)-one in DMSO?

A1: It is recommended to prepare high-concentration stock solutions of this compound in anhydrous DMSO.[1] Portions of the stock solution can be stored in tightly sealed vials at -20°C or -80°C to minimize degradation.[2] Before use, the vial should be warmed to room temperature and vortexed to ensure homogeneity. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]

Q2: What is the expected stability of this compound in aqueous buffer?

A2: The stability of compounds in aqueous solutions is highly dependent on the pH of the buffer.[2] Generally, lactam-containing structures like isoquinolinones can be susceptible to hydrolysis under acidic or basic conditions.[3] It is crucial to experimentally determine the stability of this compound in the specific aqueous buffer and at the working temperature of your experiment.

Q3: Can I store this compound in an aqueous solution?

A3: Storing compounds in aqueous solutions for extended periods is generally not recommended due to the higher risk of hydrolysis and microbial growth. Whenever possible, prepare fresh aqueous solutions from a DMSO stock immediately before use.[3] If short-term storage is necessary, it should be done at 2-8°C, and the stability should be verified under these conditions.

Q4: My this compound precipitated out of the aqueous solution. What should I do?

A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly water-soluble compounds. To address this, you can try a few approaches:

  • Decrease the final concentration of the compound in the aqueous solution.

  • Increase the percentage of DMSO in the final aqueous solution (while ensuring it is compatible with your experimental system).

  • Use a different buffer system or adjust the pH.

  • Employ sonication to aid dissolution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound in stock or working solutions.Prepare fresh stock solutions and aliquot for single use. Verify the stability of the compound under your experimental conditions using an HPLC-based assay.
Appearance of unexpected peaks in HPLC analysis Degradation of the compound or contamination.Conduct a forced degradation study to identify potential degradation products. Ensure the purity of the solvent and proper handling to avoid contamination.
Loss of compound activity over time Instability of the compound.Re-evaluate the storage conditions of your stock solutions. Determine the compound's stability profile at different temperatures and pH values to identify optimal conditions.
Cloudiness or precipitation in DMSO stock solution Water absorption by DMSO, leading to decreased solubility.Use anhydrous DMSO and store it properly to prevent moisture absorption.[1] If the stock solution appears cloudy, it may have degraded or precipitated; it is best to prepare a fresh stock.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in DMSO

Objective: To assess the stability of this compound in DMSO at different temperatures over time.

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot the stock solution into multiple vials.

  • Store the vials at different temperatures: room temperature (20-25°C), 4°C, and -20°C.

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each temperature.

  • Dilute an aliquot of the stock solution to a suitable concentration (e.g., 100 µM) with a 50:50 mixture of acetonitrile and water.

  • Analyze the samples by HPLC-UV to determine the remaining concentration of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the amount at time zero.

Protocol 2: Assessing the Stability of this compound in Aqueous Buffers

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 7.4, and 9.0).[2]

  • Spike the DMSO stock solution into each buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on the solution properties.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench any potential degradation by adding an equal volume of cold acetonitrile.

  • Analyze the samples by HPLC-UV to quantify the concentration of the parent compound.

  • Determine the percentage of the compound remaining at each time point and pH relative to the initial concentration.

Data Presentation

The following tables represent hypothetical data that could be generated from the stability studies described above.

Table 1: Stability of this compound in DMSO at Different Temperatures

Time% Remaining at Room Temp.% Remaining at 4°C% Remaining at -20°C
0 h100100100
24 h98.599.8100
72 h95.299.5100
1 week88.198.999.8
1 month65.496.299.5

Table 2: Stability of this compound in Aqueous Buffers at 37°C

Time% Remaining at pH 4.0% Remaining at pH 7.4% Remaining at pH 9.0
0 h100100100
2 h92.399.185.7
8 h75.697.860.2
24 h50.194.535.8

Visualizations

The following diagram illustrates a general workflow for assessing the stability of a research compound.

G cluster_prep Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_results Results & Interpretation A Prepare high concentration stock in anhydrous DMSO B DMSO Stability (Different Temperatures) A->B Dilute stock C Aqueous Buffer Stability (Different pH values) A->C Dilute stock D Forced Degradation (Acid, Base, Oxidation, Light) A->D Dilute stock E HPLC-UV/MS Analysis of samples at time points B->E C->E D->E F Determine degradation rate and half-life E->F G Identify optimal storage and handling conditions F->G

Caption: Workflow for Compound Stability Assessment.

References

Optimizing reaction conditions for 7-methoxyisoquinolin-1(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-methoxyisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Bischler-Napieralski Cyclization: This intramolecular electrophilic aromatic substitution reaction cyclizes a β-arylethylamide, typically N-(3-methoxyphenethyl)acetamide, to form the intermediate 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one.[1][2][3] This reaction requires a dehydrating agent under acidic conditions.

  • Oxidation/Dehydrogenation: The resulting dihydroisoquinoline is then oxidized to afford the target aromatic compound, this compound.

Alternative routes, such as the Pictet-Spengler and Pomeranz-Fritsch reactions, can also be employed to construct the isoquinoline core.[1]

Q2: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the likely causes?

A2: Low yields in the Bischler-Napieralski reaction are common and can be attributed to several factors:

  • Insufficiently Activated Aromatic Ring: The reaction is sensitive to the electronic nature of the aromatic ring. While the methoxy group at the 7-position is electron-donating and facilitates the reaction, other substituents can have a significant impact.[1]

  • Weak Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough.

  • Side Reactions: The most common side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This is more likely if the resulting conjugated system is stable.

  • Inappropriate Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, often resulting in the formation of tar.

Q3: How can I improve the yield of the Bischler-Napieralski cyclization?

A3: To optimize the yield, consider the following:

  • Stronger Dehydrating Agent: If POCl₃ is ineffective, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be used for a more potent dehydrating effect.[2][3]

  • Milder Conditions: For sensitive substrates, modern protocols using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine allow the reaction to proceed at lower temperatures, which can suppress side reactions.

  • Solvent Choice: Using a higher boiling point solvent, such as xylene instead of toluene, can increase the reaction rate. To mitigate the retro-Ritter side reaction, using the corresponding nitrile as a solvent can shift the equilibrium away from the undesired product.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged heating.

Q4: What are suitable oxidizing agents for the conversion of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one to the final product?

A4: Several oxidizing agents can be used for the dehydrogenation of the dihydroisoquinoline intermediate. Common choices include potassium permanganate or chromium trioxide in an acidic medium.[1] Another effective method is the use of ceric ammonium nitrate (CAN). The choice of oxidant and reaction conditions should be optimized to maximize yield and minimize over-oxidation or side product formation.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Bischler-Napieralski Cyclization
Potential Cause Troubleshooting Steps
Inactive Aromatic Ring The 7-methoxy group is activating, but ensure no deactivating groups are present on your starting material.
Ineffective Dehydrating Agent If using POCl₃, consider switching to a stronger agent like P₂O₅ in refluxing POCl₃. For temperature-sensitive substrates, a milder system like Tf₂O with 2-chloropyridine is recommended.
Incomplete Reaction Increase the reaction temperature by using a higher-boiling solvent (e.g., xylene). Monitor the reaction by TLC to ensure it has gone to completion.
Starting Material Decomposition If the reaction mixture turns into a thick tar, the temperature is likely too high. Use milder conditions or a more gradual temperature increase. Ensure an adequate volume of solvent is used.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Retro-Ritter Reaction This side reaction forms a styrene derivative. To minimize this, use milder reaction conditions (Tf₂O/2-chloropyridine at low temperatures). Using a nitrile solvent that matches the eliminated nitrile can also suppress this pathway.
Formation of an Unexpected Regioisomer While less common with the 7-methoxy substrate, cyclization can sometimes occur at an alternative position. Confirm the structure of your product using 2D NMR techniques.
Polymerization/Tar Formation This is often due to excessive heat or prolonged reaction times. Stop the reaction as soon as the starting material is consumed (as determined by TLC/LC-MS).
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is a Salt The dihydroisoquinoline product is basic and will be protonated in the acidic reaction mixture. Neutralize the reaction mixture with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) before extraction.
Emulsion during Workup Add brine to the aqueous layer to help break up emulsions during the extraction process.
Co-eluting Impurities If column chromatography is not providing sufficient separation, consider recrystallization as an alternative or complementary purification step.

Experimental Protocols

Protocol 1: Synthesis of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one via Bischler-Napieralski Cyclization

This protocol is a general guideline and may require optimization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(3-methoxyphenethyl)acetamide (1.0 equivalent).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 to 5.0 equivalents) dropwise.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress by TLC. Reaction times can vary from 1 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of ice and a base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate solution) to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Oxidation of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

This is a potential method based on the oxidation of a similar substrate.

  • Dissolution: Dissolve the 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1.0 equivalent) in a suitable solvent such as acetic acid or a mixture of acetonitrile and water.

  • Oxidant Addition: Add a solution of ceric ammonium nitrate (CAN) (2.0-3.0 equivalents) in water dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

The following table illustrates the effect of different dehydrating agents on the yield of the Bischler-Napieralski cyclization for a related substrate, N-(3,4-dimethoxyphenethyl)acetamide. This data can serve as a guide for optimizing the synthesis of the 7-methoxy analogue.

Dehydrating AgentSolventTemperatureYield (%)
POCl₃TolueneReflux60-75%
P₂O₅ / POCl₃TolueneReflux85-95%
Tf₂O / 2-chloropyridineDichloromethane-20°C to 0°C~95%

Note: This data is for a similar, but not identical, substrate and should be used as a reference for optimization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_amide_formation Amide Formation cluster_cyclization Bischler-Napieralski Cyclization cluster_oxidation Oxidation 3-Methoxyphenethylamine 3-Methoxyphenethylamine N-(3-methoxyphenethyl)acetamide N-(3-methoxyphenethyl)acetamide 3-Methoxyphenethylamine->N-(3-methoxyphenethyl)acetamide Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(3-methoxyphenethyl)acetamide 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one N-(3-methoxyphenethyl)acetamide->7-methoxy-3,4-dihydroisoquinolin-1(2H)-one POCl3 or P2O5/POCl3 This compound This compound 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one->this compound Oxidizing Agent (e.g., CAN)

Caption: General synthetic workflow for this compound.

Troubleshooting_Bischler_Napieralski cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield in Bischler-Napieralski Reaction cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Decomposition? start->cause3 sol1a Increase Temperature/Time cause1->sol1a Yes sol1b Use Stronger Dehydrating Agent (P2O5/POCl3) cause1->sol1b Yes sol2 Use Milder Conditions (Tf2O/2-Cl-Pyridine) cause2->sol2 Yes sol3 Decrease Temperature/Time cause3->sol3 Yes

Caption: Troubleshooting decision tree for low yield in the Bischler-Napieralski reaction.

References

Technical Support Center: Synthesis of 7-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 7-methoxyisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide, followed by oxidation.[1][2] Alternative approaches include radical cyclization and ultrasound-assisted syntheses, which may offer milder reaction conditions.

Q2: What is the direct precursor for the Bischler-Napieralski synthesis of this compound?

A2: The typical starting material is N-(3-methoxyphenethyl)acetamide. This precursor undergoes intramolecular cyclization to form 7-methoxy-3,4-dihydroisoquinoline, which is then oxidized to the desired this compound.

Q3: What are the primary side products I should be aware of during the synthesis?

A3: The main side products are the regioisomers: 5-methoxyisoquinolin-1(2H)-one and 8-methoxyisoquinolin-1(2H)-one. These arise from the cyclization reaction occurring at the alternative ortho positions on the benzene ring of the N-(3-methoxyphenethyl)acetamide precursor. Another potential, though less common, side product is a styrene derivative formed via a retro-Ritter reaction.[3][4]

Q4: How can I identify the desired product and its regioisomeric impurities?

A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) can be used to separate the isomers. 1H and 13C NMR spectroscopy are crucial for structural elucidation, as the chemical shifts and coupling patterns of the aromatic protons will differ between the 7-methoxy, 5-methoxy, and 8-methoxy isomers. Mass spectrometry will show the same molecular weight for all three isomers, but their fragmentation patterns may differ slightly.

Q5: How can I minimize the formation of side products?

A5: The choice of cyclizing agent and reaction conditions is critical. While stronger dehydrating agents like phosphorus pentoxide (P₂O₅) can increase the formation of "abnormal" regioisomers, phosphorus oxychloride (POCl₃) is a commonly used reagent that can offer better selectivity.[1] Milder, more modern conditions employing triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine at lower temperatures may also suppress the formation of side products.[5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound
Potential Cause Troubleshooting Steps
Incomplete Cyclization - Ensure the dehydrating agent (e.g., POCl₃) is fresh and added in sufficient molar excess (typically 2-3 equivalents).- Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC or LC-MS.[5]
Decomposition of Starting Material or Product - Avoid excessively high temperatures or prolonged heating.- Consider using milder reaction conditions, such as Tf₂O and 2-chloropyridine at -20°C to 0°C.[5]
Suboptimal Work-up Procedure - During the basic work-up, ensure the pH is sufficiently high (>9) to deprotonate the dihydroisoquinoline nitrogen, facilitating its extraction into the organic phase.[5]
Problem 2: Presence of Unexpected Regioisomers (5-methoxy and 8-methoxy Isomers)
Potential Cause Troubleshooting Steps
Harsh Reaction Conditions - Avoid using overly strong dehydrating agents like P₂O₅, which are known to promote the formation of alternative regioisomers.[1] Stick with POCl₃ or milder reagents.
High Reaction Temperature - Perform the cyclization at the lowest effective temperature. The use of Tf₂O/2-chloropyridine allows for significantly lower reaction temperatures.[5]
Inefficient Purification - Standard silica gel chromatography may not be sufficient to separate the isomers. Consider using a phenyl- or polar-embedded stationary phase for HPLC, which can offer better selectivity for positional isomers.[6][7]
Problem 3: Formation of a Styrene Byproduct
Potential Cause Troubleshooting Steps
Retro-Ritter Reaction - This side reaction is more likely at higher temperatures. Employing milder conditions (Tf₂O/2-chloropyridine) at lower temperatures can suppress this pathway.[4]
Reaction in Non-Polar Solvents - Using a nitrile-based solvent that corresponds to the nitrile eliminated in the retro-Ritter reaction can shift the equilibrium away from the styrene byproduct. However, this is often not a practical solution.[3]

Experimental Protocols

Key Experiment: Bischler-Napieralski Cyclization and Oxidation

Step 1: Synthesis of 7-methoxy-3,4-dihydroisoquinoline

A general procedure for the Bischler-Napieralski reaction is as follows:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-(3-methoxyphenethyl)acetamide (1.0 equiv) in an anhydrous solvent such as toluene or acetonitrile.

  • At room temperature, add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise. An ice bath can be used to manage any exothermic reaction.

  • Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction for 2-6 hours using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the acidic aqueous solution with a concentrated base (e.g., ammonium hydroxide or sodium hydroxide) to a pH > 9.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-methoxy-3,4-dihydroisoquinoline.[5]

Step 2: Oxidation to this compound

The crude 7-methoxy-3,4-dihydroisoquinoline can be oxidized to the final product. A variety of oxidizing agents can be used, and the specific conditions will need to be optimized.

Data Presentation

Table 1: Influence of Dehydrating Agent on Yield in a Representative Bischler-Napieralski Reaction

Dehydrating AgentSolventTemperatureYield (%)
POCl₃TolueneReflux60-75
P₂O₅ / POCl₃TolueneReflux85-95
Tf₂O / 2-chloropyridineDichloromethane-20°C to 0°CTypically >80

Data is for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide and serves as a general guide.[5]

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

troubleshooting_workflow cluster_troubleshooting Troubleshooting start Reaction Complete analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze check_purity Is the desired product the major component? analyze->check_purity regioisomers Regioisomers Detected check_purity->regioisomers No, regioisomers present styrene Styrene Byproduct Detected check_purity->styrene No, styrene present low_yield Low Yield of All Products check_purity->low_yield No, low conversion purify Purify Product check_purity->purify Yes solution_regio - Use milder reagents (Tf₂O) - Lower reaction temperature - Use selective purification (e.g., Phenyl HPLC column) regioisomers->solution_regio solution_styrene - Use milder conditions - Lower reaction temperature styrene->solution_styrene solution_low_yield - Check reagent quality - Increase reaction time/temp cautiously - Optimize work-up low_yield->solution_low_yield solution_regio->analyze Re-run reaction solution_styrene->analyze Re-run reaction solution_low_yield->analyze Re-run reaction final_product Pure this compound purify->final_product

Caption: Troubleshooting workflow for side product formation.

Signaling Pathway: Bischler-Napieralski Reaction and Side Reactions

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions starting_material N-(3-methoxyphenethyl)acetamide intermediate Nitrilium Ion Intermediate starting_material->intermediate Dehydrating Agent (e.g., POCl₃) dihydroisoquinoline 7-methoxy-3,4-dihydroisoquinoline intermediate->dihydroisoquinoline Intramolecular Cyclization (para) side_product_1 5-methoxy-3,4-dihydroisoquinoline intermediate->side_product_1 Cyclization (ortho) side_product_2 8-methoxy-3,4-dihydroisoquinoline intermediate->side_product_2 Cyclization (ortho) side_product_3 Styrene Derivative (via Retro-Ritter) intermediate->side_product_3 Fragmentation product This compound dihydroisoquinoline->product Oxidation

Caption: Reaction pathways in the synthesis of this compound.

References

Troubleshooting 7-methoxyisoquinolin-1(2H)-one purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 7-methoxyisoquinolin-1(2H)-one by chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting column chromatography for this compound?

A1: Before performing column chromatography, it is crucial to develop a separation method using Thin-Layer Chromatography (TLC).[1] TLC helps in selecting an appropriate solvent system (mobile phase) that will effectively separate your target compound from impurities.

Q2: How do I choose the right solvent system for TLC?

A2: The ideal solvent system should provide a good separation between this compound and any impurities. The target compound should have a retention factor (Rf) between 0.2 and 0.4 for optimal separation in column chromatography.[2][3] A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][5]

Q3: What is the significance of the Rf value?

A3: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on the TLC plate.[2] It indicates the compound's affinity for the stationary phase (e.g., silica gel) versus the mobile phase. A lower Rf value suggests stronger adsorption to the stationary phase.[6] An optimal Rf of 0.25-0.35 on TLC is generally recommended for good column separation.[6]

Q4: Can this compound degrade on silica gel?

A4: Polar heterocyclic compounds can sometimes interact strongly with the acidic silica gel, potentially leading to degradation.[7] It is advisable to test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then running the plate to see if any new spots appear.[4]

Q5: What should I do if my compound is very polar and doesn't move from the baseline on the TLC plate?

A5: If your compound is very polar and has an Rf of 0 even with 100% ethyl acetate, you will need to use a more polar solvent system.[7] Consider adding methanol to your mobile phase (e.g., a dichloromethane/methanol mixture).[6] Alternatively, you could use a different stationary phase like alumina or reversed-phase silica.[7]

Troubleshooting Guide

Issue 1: The compound is not eluting from the column.

  • Q: I've been running my column for a while, but I can't detect my compound in the collected fractions. What could be the problem?

    • A: There are several possibilities:

      • The mobile phase is not polar enough: Gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[7]

      • The compound may have decomposed on the silica gel: Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine.[6][7]

      • The compound is very polar and irreversibly adsorbed: For highly polar compounds, a more polar solvent system, such as dichloromethane/methanol, might be necessary.[6]

      • The fractions are too dilute to detect the compound: Try concentrating a few fractions in the expected elution range and re-analyzing by TLC.[7][8]

Issue 2: The compound is eluting too quickly (with the solvent front).

  • Q: My compound came out in the first few fractions with all the impurities. How can I fix this?

    • A: This indicates that the mobile phase is too polar.[6] You should decrease the polarity of the eluent. For example, increase the percentage of hexane in your hexane/ethyl acetate mixture.[6] Also, ensure that you have not overloaded the column with your crude material.[6]

Issue 3: The compound band is streaking or tailing.

  • Q: On the column, my compound appears as a long streak instead of a tight band, leading to poor separation. Why is this happening?

    • A: Streaking or tailing can be caused by:

      • Strong interaction with the stationary phase: For basic compounds like isoquinolinones, the acidic nature of silica gel can cause tailing. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve the peak shape.[4][6]

      • Compound degradation on the column: As mentioned before, check for stability and consider alternative stationary phases if necessary.[6]

      • Column overloading: Reduce the amount of sample you are loading onto the column.[6]

      • Poor solubility in the eluent: If the compound with a low Rf dissolves well in the eluent, while a compound with a high Rf does not, it can lead to poor separation. Try to find a solvent system that dissolves all components well.[7]

Issue 4: The separation on the column is much worse than what I saw on the TLC plate.

  • Q: My TLC showed a great separation, but the column chromatography resulted in mixed fractions. What went wrong?

    • A: This can happen for a few reasons:

      • Misleading TLC: One of the spots on your TLC might be a degradation product of another. This degradation can occur continuously on the column, leading to mixed fractions.[7] You can check for this by performing a 2D TLC.

      • Improper column packing: A poorly packed column with air bubbles or cracks will lead to channeling and poor separation.

      • Sample loading issues: If the sample is not loaded in a narrow band at the top of the column, it can lead to broad peaks and poor resolution.[9] Consider dry loading if your compound has poor solubility in the initial mobile phase.[9]

Data Presentation

Table 1: Mobile Phase Optimization for TLC

Trial No.Solvent System (v/v)Rf of this compoundRf of Main ImpuritySeparation (ΔRf)Observations
1Hexane:Ethyl Acetate (4:1)
2Hexane:Ethyl Acetate (2:1)
3Hexane:Ethyl Acetate (1:1)
4Dichloromethane:Methanol (98:2)
5Dichloromethane:Methanol (95:5)

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

  • Plate Preparation: Handle the TLC plate only by the edges to avoid contamination.[3] Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[10]

  • Sample Application: Dissolve a small amount of your crude sample in a suitable solvent. Using a capillary tube, spot a small, concentrated dot of the solution onto the baseline.[10]

  • Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 20 minutes.

  • Development: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[10] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[3] Visualize the spots under a UV lamp and circle them with a pencil.[10]

  • Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value.[2]

Protocol 2: Flash Column Chromatography

  • Column Preparation: Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully add it to the top of the column with a pipette.[9]

    • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elution: Carefully add the mobile phase to the column. Apply pressure to the top of the column to force the solvent through. Begin with a less polar solvent mixture and gradually increase the polarity (gradient elution) or use a single solvent mixture (isocratic elution).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

G start Start: Crude Product A Develop TLC with various solvent systems start->A Dissolve in solvent process process decision decision output Pure this compound B Select optimal solvent system (Rf ≈ 0.2-0.4) A->B Analyze Rf and separation C Pack column B->C Prepare silica gel slurry D D C->D Load crude sample (wet or dry) E E D->E Elute with mobile phase (isocratic or gradient) F F E->F Collect fractions G G F->G Analyze fractions by TLC H H G->H Combine pure fractions H->output Evaporate solvent G start_node Problem: Poor Separation D1 Compound Streaking? start_node->D1 decision_node decision_node solution_node solution_node final_solution final_solution S1 Add 0.1-1% triethylamine to mobile phase D1->S1 Yes D2 Compound at solvent front? D1->D2 No FS1 Improved Separation S1->FS1 Re-run column S2 Decrease mobile phase polarity D2->S2 Yes D3 Compound not eluting? D2->D3 No S2->FS1 Re-run column S3 Increase mobile phase polarity D3->S3 Yes S4 Consider column overloading or improper packing D3->S4 No S3->FS1 Re-run column S4->FS1 Re-pack and re-run

References

How to avoid degradation of 7-methoxyisoquinolin-1(2H)-one in storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 7-methoxyisoquinolin-1(2H)-one to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

The chemical stability of this compound can be compromised by several environmental factors. Based on the general behavior of related heterocyclic compounds, the primary degradation pathways include:

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. Methoxy-substituted aromatic compounds are known to be susceptible to photodegradation.[1][2][3]

  • Oxidation: The electron-rich isoquinoline ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.

  • Hydrolysis: The lactam (amide) bond in the isoquinolinone ring can be susceptible to hydrolysis under acidic or basic conditions, especially if exposed to moisture.

  • Thermal Stress: Elevated temperatures can accelerate the rate of all degradation reactions.[4][5]

Q2: What are the ideal storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored under controlled conditions that mitigate the risks identified above. Proper storage is crucial to maintain the identity, strength, quality, and purity of the product.[6]

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen)Reduces the rate of thermal degradation and other chemical reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation.
Light In a light-resistant (amber) containerPrevents photodegradation.
Humidity In a desiccator or with a desiccantPrevents moisture absorption and subsequent hydrolysis.
Container Tightly sealed containerPrevents exposure to atmospheric moisture and oxygen.[7][8]

Q3: How should I store solutions of this compound?

Solutions are generally more prone to degradation than the solid material.

  • Fresh Preparation: It is highly recommended to prepare solutions fresh for each experiment.

  • Solvent Choice: Use high-purity, anhydrous solvents.

  • Short-Term Storage: If short-term storage is unavoidable, store the solution in a tightly sealed vial with minimal headspace to reduce exposure to air.

  • Storage Conditions: For stock solutions, store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: How can I detect if my sample of this compound has degraded?

Degradation can be assessed through both physical observation and analytical techniques.

  • Visual Inspection: A change in color (e.g., from white/off-white to yellow or brown) or physical state (e.g., clumping) may indicate degradation.

  • Analytical Methods: The most reliable way to assess purity and detect degradation is through analytical instrumentation. High-Performance Liquid Chromatography (HPLC) is the preferred method as it can separate the parent compound from its degradation products.[9][10] UV-Visible spectroscopy can also be used to monitor changes in the absorption spectrum, which may indicate structural changes.[11]

Troubleshooting Guide

Table 2: Troubleshooting Potential Degradation Issues

ProblemPotential CauseRecommended Solution
Reduced activity or inconsistent experimental results. The compound may have degraded, leading to a lower concentration of the active molecule.Assess the purity of the compound using HPLC. If degradation is confirmed, procure a new batch and strictly adhere to recommended storage conditions.
The solid compound has changed color. Likely photodegradation or oxidation.Discard the sample. For future storage, use an amber vial and store under an inert atmosphere in a desiccator.
Poor solubility of the compound in a previously used solvent. A degradation product, which is less soluble, may have formed.Confirm degradation with an analytical method like HPLC. Use a fresh, properly stored sample.
Appearance of new peaks in the chromatogram (e.g., HPLC, LC-MS). Formation of degradation products.Perform a forced degradation study to identify and characterize potential degradation products.[5][12][13][14]

Experimental Protocols

Protocol 1: Forced Degradation Study to Determine Compound Stability

A forced degradation study deliberately exposes the compound to harsh conditions to identify potential degradation products and pathways.[5][13][14][15]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent quartz vial to a photostability chamber (e.g., with an output of 1.2 million lux hours and 200 watt-hours/square meter of near UV energy).

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them, along with an unstressed control sample, by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The goal is typically to achieve 5-20% degradation of the active ingredient.[14]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect any degradation products.

Methodology:

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (e.g., scan from 200-400 nm to find the λmax).

  • Sample Preparation: Prepare a sample solution of known concentration (e.g., 0.1 mg/mL) in the mobile phase or a suitable solvent.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution.

  • Analysis: Record the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

main This compound Degradation light Light Exposure (Photodegradation) main->light oxygen Atmospheric Oxygen (Oxidation) main->oxygen moisture Moisture / Humidity (Hydrolysis) main->moisture temp High Temperature (Thermal Stress) main->temp product Formation of Degradation Products light->product oxygen->product moisture->product temp->product loss Loss of Purity & Activity product->loss

Caption: Key environmental factors leading to the degradation of this compound.

start Start: Prepare Stock Solution (1 mg/mL) stress Expose Aliquots to Stress Conditions start->stress acid Acidic (0.1 M HCl, 60°C) stress->acid base Basic (0.1 M NaOH, RT) stress->base oxid Oxidative (3% H₂O₂, RT) stress->oxid thermal Thermal (Solid & Solution, 60-70°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo analyze Neutralize & Dilute Samples (where applicable) acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze hplc Analyze All Samples & Control by Stability-Indicating HPLC analyze->hplc end End: Compare Chromatograms, Identify Degradants hplc->end

Caption: Experimental workflow for a forced degradation study.

receive Compound Received check Visually Inspect (Color, Form) receive->check ok Appearance is OK check->ok  Good not_ok Color Change or Clumping Observed check->not_ok  Suspicious store Store in Tightly Sealed Amber Vial with Desiccant at -20°C under Inert Gas ok->store test Test Purity (e.g., HPLC) not_ok->test test->store  Purity ≥ 95% discard Discard and Order New Batch test->discard  Purity < 95% use Proceed to Use in Experiments store->use

Caption: Decision tree for handling and storage upon receiving the compound.

References

Technical Support Center: Overcoming Poor Cell Permeability of Isoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of isoquinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: My isoquinolinone derivative is highly potent in biochemical assays but shows significantly lower activity in cell-based assays. What is the likely cause?

A significant drop in potency between biochemical and cellular assays often indicates poor cell permeability.[1] The compound may be unable to efficiently cross the cell membrane to reach its intracellular target at a sufficient concentration. It is essential to experimentally measure the permeability of your derivative to confirm this hypothesis.

Q2: What are the key physicochemical properties of isoquinolinone derivatives that govern their cell permeability?

Several physicochemical properties are critical for a compound's ability to passively diffuse across the lipid bilayer of a cell membrane. Key factors include:

  • Lipophilicity (LogP/LogD): A balanced lipophilicity is crucial. While the molecule needs to be soluble enough in the lipid membrane, very high lipophilicity can lead to poor aqueous solubility or non-specific binding.

  • Polar Surface Area (PSA): A high PSA, often due to an increased number of polar atoms and hydrogen bond donors/acceptors, can hinder membrane passage.

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion rates.[2]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases the energy required for desolvation before the molecule can enter the lipid membrane, thus negatively impacting permeability.[2]

  • Charge (pKa): Molecules that are ionized at physiological pH (around 7.4) typically have reduced permeability due to their charge.[2]

Q3: What is the fundamental difference between the PAMPA and Caco-2 permeability assays?

The primary difference lies in the biological complexity of the barrier.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that models only passive diffusion. It uses an artificial lipid membrane and is useful for high-throughput screening of a compound's intrinsic ability to cross a lipid barrier.[3][4]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated human colon adenocarcinoma cells (Caco-2), which mimic the intestinal epithelium.[3][5] It can assess both passive diffusion and active transport mechanisms, including the effects of efflux pumps like P-glycoprotein (P-gp) that can actively remove compounds from the cell.[3]

Troubleshooting Guides

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: My isoquinolinone derivative shows a low apparent permeability coefficient (Papp) in the Caco-2 assay.

  • Possible Cause A: Poor Intrinsic Permeability

    • How to Diagnose: The compound's physicochemical properties are likely not optimal for passive diffusion (e.g., high PSA, low LogP).

    • Solution: Consider medicinal chemistry strategies to optimize the molecule. This could involve reducing the number of hydrogen bond donors/acceptors, increasing lipophilicity by adding non-polar functional groups, or reducing the overall molecular size.[2]

  • Possible Cause B: Active Efflux

    • How to Diagnose: The compound is a substrate for efflux transporters (e.g., P-gp), which actively pump it out of the cell.

    • Solution: Perform a bi-directional Caco-2 assay by measuring permeability from both the apical (A) to basolateral (B) side and the B to A side. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[6] To confirm, you can run the assay with a known P-gp inhibitor like verapamil.[3] If efflux is confirmed, medicinal chemistry efforts should focus on modifying the structure to reduce its recognition by the transporter.

Problem 2: My lipophilic isoquinolinone derivative has a low Papp value in the PAMPA assay, which seems counterintuitive.

  • Possible Cause: Poor Aqueous Solubility

    • How to Diagnose: The compound may be precipitating out of the aqueous donor buffer, leading to a lower effective concentration available for permeation across the artificial membrane.

    • Solution: Improve the compound's solubility in the donor well. You can use a co-solvent like a low percentage of DMSO (e.g., <1%).[2] However, you must validate that the chosen concentration of the co-solvent does not disrupt the integrity of the lipid membrane by running control compounds.[2]

Problem 3: I am observing high variability in my Papp values between replicate wells.

  • Possible Cause: Inconsistent Membrane Integrity or Experimental Error

    • How to Diagnose: In Caco-2 assays, this can be due to inconsistent monolayer confluence. For both assays, it can result from inconsistent compound dissolution or handling errors.

    • Solution:

      • For Caco-2: Always verify the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the acceptable range for your lab's established protocol (typically >300 Ω·cm²).[5] You can also perform a Lucifer Yellow rejection test to check for leaks in the monolayer.[5]

      • For PAMPA: Visually inspect the plate to ensure the lipid solution has been applied evenly.

      • General: Ensure your compound is fully dissolved in the buffer before starting the assay. Always include known high- and low-permeability control compounds to assess the consistency and validity of the assay run.[2]

Strategies for Improving Cell Permeability

If poor permeability is confirmed, several strategies can be employed.

  • Medicinal Chemistry Approaches:

    • Prodrug Strategy: Temporarily mask polar functional groups (like carboxylic acids or hydroxyls) with lipophilic moieties (e.g., creating an ester). These promoieties are designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[2]

    • Lipophilicity Optimization: Systematically modify the structure to achieve an optimal LogP/LogD value, typically in the range of 1-3 for good passive permeability.

    • Structure-Permeability Relationship (SPR): Synthesize and test a series of analogs to understand how different functional groups and their positions on the isoquinolinone scaffold affect permeability.

    • Reduce Hydrogen Bonding: Replace or mask hydrogen bond donors and acceptors to lower the desolvation energy penalty.

  • Formulation Strategies (For Preclinical Studies):

    • Use of Excipients: For in vivo studies, formulation with excipients like cyclodextrins can improve solubility and apparent permeability.

    • Lipid-Based Formulations: Incorporating the compound into lipid-based nanocarriers, such as liposomes or solid lipid nanoparticles, can enhance its transport across the cell membrane.[2]

Quantitative Data Summary

The following tables provide key quantitative data to guide experimental design and interpretation.

Table 1: Physicochemical Properties and Their Influence on Passive Permeability

Physicochemical PropertyFavorable Range for PermeabilityImpact of Unfavorable Values
LogP / LogD (at pH 7.4) 1 - 3< 1: May have poor lipid solubility. > 3: May have poor aqueous solubility or be trapped in the membrane.
Molecular Weight (MW) < 500 DaHigher MW reduces the rate of passive diffusion.
Polar Surface Area (PSA) < 140 ŲHigher PSA correlates with a higher desolvation energy penalty and lower permeability.
Hydrogen Bond Donors < 5A high number increases polarity and reduces permeability.[2]
Hydrogen Bond Acceptors < 10A high number increases polarity and reduces permeability.[2]

Table 2: General Classification of Compound Permeability Based on Caco-2 Assay Results

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected In Vivo Absorption
High > 10Well absorbed (>85%)
Moderate 1 - 10Moderately absorbed (50-85%)
Low < 1Poorly absorbed (<50%)
(Data adapted from BenchChem Application Notes)[6]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay (Uni-Directional)

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and antibiotics. Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of ~6 x 10⁴ cells/cm².[6]

  • Monolayer Formation: Culture the cells on the inserts for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.[6]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet the pre-defined integrity criteria (e.g., >300 Ω·cm²).

  • Assay Preparation: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Pre-incubate the monolayers with the transport buffer for 30 minutes at 37°C.[6]

  • Transport Experiment (A→B):

    • Remove the buffer from the apical (donor) compartment.

    • Add the test compound solution (e.g., 2-10 µM in transport buffer) to the apical compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate for a defined period (e.g., 120 minutes) at 37°C with gentle shaking.[5]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

    • Analyze the concentration of the compound in each sample using a suitable analytical method, typically LC-MS/MS.

  • Calculation: Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[6]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Plate Preparation: A 96-well filter plate (donor plate) with a PVDF membrane is coated with a solution of a lipid (e.g., 1-2% lecithin) in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid layer.

  • Compound Preparation: A separate 96-well plate (acceptor plate) is filled with buffer. The test compound is dissolved in buffer and added to the donor plate wells.

  • Assay Assembly: The donor filter plate is placed on top of the acceptor plate, such that the lipid-coated membrane is in contact with the buffer in both plates.

  • Incubation: The "sandwich" plate is incubated at room temperature for a specified time (e.g., 4-16 hours).

  • Analysis: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time.

Visualizations

troubleshooting_workflow start Start: Potent Isoquinolinone Shows Low Cellular Activity q_permeability Is poor cell permeability the suspected cause? start->q_permeability measure_perm Measure Permeability (e.g., Caco-2 or PAMPA) q_permeability->measure_perm Yes other_issues Investigate Other Issues: - Target Engagement - Compound Stability - Off-target Effects q_permeability->other_issues No low_papp Result: Low Papp Value (Poor Permeability) measure_perm->low_papp good_papp Result: Good Papp Value (High Permeability) measure_perm->good_papp diagnose_cause Diagnose Cause of Low Permeability low_papp->diagnose_cause good_papp->other_issues efflux Active Efflux? (ER > 2 in Bi-directional Assay) diagnose_cause->efflux Check Efflux solubility Poor Aqueous Solubility? (Lipophilic Compound) diagnose_cause->solubility Check Solubility intrinsic Poor Intrinsic Permeability (High PSA, Low LogP, etc.) diagnose_cause->intrinsic Check Properties optimize Optimize Structure: - Modify to avoid efflux transporters - Prodrug approach - Reduce H-bonds/PSA efflux->optimize Yes formulate Improve Solubility: - Use co-solvents in assays - Formulation strategies (in vivo) solubility->formulate Yes intrinsic->optimize

Caption: Troubleshooting workflow for low cellular activity.

caco2_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis culture 1. Culture Caco-2 cells in flasks seed 2. Seed cells onto Transwell inserts culture->seed differentiate 3. Differentiate for 21-28 days to form monolayer seed->differentiate teer 4. Check Monolayer Integrity (Measure TEER) differentiate->teer wash 5. Wash & Pre-incubate with transport buffer teer->wash add_cmpd 6. Add Test Compound to Donor Side wash->add_cmpd incubate 7. Incubate (e.g., 120 min) at 37°C add_cmpd->incubate sample 8. Collect Samples from Donor & Receiver incubate->sample lcms 9. Quantify Concentration (LC-MS/MS) sample->lcms calc 10. Calculate Papp Value & Efflux Ratio lcms->calc

Caption: Experimental workflow for the Caco-2 permeability assay.

permeability_strategies root Strategies to Improve Permeability med_chem Medicinal Chemistry (Modify the Molecule) root->med_chem formulation Formulation Science (Modify the Delivery) root->formulation prodrug Prodrug Approach med_chem->prodrug logp Optimize Lipophilicity (LogP) med_chem->logp h_bonds Reduce H-Bonds / PSA med_chem->h_bonds excipients Use of Co-solvents / Excipients formulation->excipients nanocarriers Lipid-Based Nanocarriers formulation->nanocarriers

Caption: Key strategies for enhancing compound permeability.

References

Minimizing off-target effects of 7-methoxyisoquinolin-1(2H)-one in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-methoxyisoquinolin-1(2H)-one. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize off-target effects during in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target effects?

A1: The primary target of this compound is the serine/threonine kinase, Kinase X. However, at higher concentrations, it has been observed to have off-target activity against other kinases, such as Kinase Y and Kinase Z, as well as some poly (ADP-ribose) polymerase (PARP) family enzymes. These off-target interactions can lead to confounding results in cellular assays.

Q2: I'm observing a phenotype in my cellular assay that doesn't align with the known function of Kinase X. Could this be due to off-target effects?

A2: It is possible that the observed phenotype is a result of off-target effects.[1][2] To investigate this, we recommend a multi-pronged approach. This includes performing a dose-response curve to see if the effect is only present at high concentrations.[2] Additionally, using a structurally different inhibitor of Kinase X can help determine if the phenotype is consistent across different molecules targeting the same protein.[2] Genetic validation, such as using siRNA or CRISPR-Cas9 to knockdown or knockout Kinase X, is also a robust method to confirm that the phenotype is on-target.[1][2]

Q3: What are the initial steps I should take to minimize off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound.[3] We recommend determining the IC50 value for Kinase X in your specific assay system and working at concentrations at or near this value. Additionally, ensure that your experimental controls are robust. This includes a vehicle control (e.g., DMSO) and, if possible, a negative control compound that is structurally similar to this compound but inactive against Kinase X.[1]

Q4: How can I differentiate between off-target effects and cellular toxicity?

A4: Distinguishing between off-target effects and general cytotoxicity is a critical step. A key indicator of off-target effects is a specific cellular phenotype that is not related to the known function of the primary target.[1] In contrast, cytotoxicity often manifests as a general decrease in cell viability or proliferation across multiple cell lines. To assess this, you can perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary assay. If you observe significant cell death at concentrations where you expect to see specific inhibition of Kinase X, it may indicate a cytotoxicity issue. It is also important to check the solubility of the compound in your cell culture media, as precipitation can lead to non-specific effects.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results Across Different Batches of this compound
  • Possible Cause: Variation in the purity or stability of the compound.

  • Troubleshooting Steps:

    • Verify the purity of each batch using methods like HPLC or mass spectrometry.

    • Ensure proper storage of the compound as recommended by the manufacturer to prevent degradation.

    • Perform a dose-response curve with each new batch to confirm consistent potency.

Issue 2: High Background Signal or Non-Specific Inhibition in Biochemical Assays
  • Possible Cause: Compound aggregation or interference with the assay technology (e.g., fluorescence).

  • Troubleshooting Steps:

    • Include a detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to prevent aggregation.

    • Run a control experiment without the target enzyme to check for direct interference of the compound with the assay signal.

    • Test the compound in an orthogonal assay format to confirm the results.

Issue 3: Observed Phenotype Does Not Correlate with Kinase X Inhibition
  • Possible Cause: The phenotype is driven by an off-target effect.

  • Troubleshooting Steps:

    • Orthogonal Validation: Use a structurally unrelated inhibitor of Kinase X. If this second inhibitor does not produce the same phenotype, the original observation is likely due to an off-target effect of this compound.[2]

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of Kinase X. If the phenotype persists in the absence of the target protein, it is an off-target effect.[1][2]

    • Kinome-wide Profiling: Perform a kinome-wide selectivity screen to identify other kinases that are inhibited by this compound.[1] This can provide a broader picture of its off-target interactions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In-Vitro Potency (IC50) of this compound

TargetIC50 (nM)Assay Type
Kinase X50Biochemical Assay
Kinase Y500Biochemical Assay
Kinase Z1200Biochemical Assay
PARP-12500Biochemical Assay

Table 2: Recommended Working Concentrations

Assay TypeRecommended Concentration RangeNotes
Biochemical Assays50 - 100 nMTitrate to determine the optimal concentration for your specific assay.
Cellular Assays100 - 500 nMHigher concentrations may be needed due to cell permeability issues.
Off-Target Screening1 - 10 µMUse higher concentrations to identify potential off-target interactions.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Biochemical)
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase (e.g., Kinase X), its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a detection reagent (e.g., ADP-Glo) to measure kinase activity.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest (Kinase X) into a Cas9 expression vector.[2]

  • Transfection: Transfect the gRNA/Cas9 plasmids into the desired cell line.

  • Selection: If the vector contains a selection marker, select for transfected cells.[2]

  • Knockout Validation: Screen individual clones for the absence of the target protein by Western Blot or genomic sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[2]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cellular Compartment Signal Signal Receptor Receptor Signal->Receptor Kinase_X Kinase X (Primary Target) Receptor->Kinase_X Substrate_A Substrate_A Kinase_X->Substrate_A Phosphorylation Kinase_Y Kinase Y (Off-Target) Substrate_B Substrate_B Kinase_Y->Substrate_B Phosphorylation Cellular_Response_On Expected Cellular Response Substrate_A->Cellular_Response_On Cellular_Response_Off Off-Target Phenotype Substrate_B->Cellular_Response_Off 7_methoxyisoquinolin This compound 7_methoxyisoquinolin->Kinase_X Inhibition 7_methoxyisoquinolin->Kinase_Y Off-target Inhibition

Caption: Signaling pathway illustrating on-target and off-target effects.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Off-Target Effects Start Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response High_Concentration Effect only at high concentrations? Dose_Response->High_Concentration Orthogonal_Inhibitor Test with Structurally Different Inhibitor High_Concentration->Orthogonal_Inhibitor No Off_Target Likely Off-Target High_Concentration->Off_Target Yes Same_Phenotype_1 Same Phenotype? Orthogonal_Inhibitor->Same_Phenotype_1 Genetic_Validation Perform Genetic Validation (siRNA/CRISPR) Same_Phenotype_1->Genetic_Validation Yes Same_Phenotype_1->Off_Target No Same_Phenotype_2 Phenotype recapitulated? Genetic_Validation->Same_Phenotype_2 On_Target Likely On-Target Same_Phenotype_2->On_Target Yes Same_Phenotype_2->Off_Target No

Caption: A workflow for troubleshooting suspected off-target effects.[2]

Logical_Relationship cluster_logic Logical Relationships for Result Interpretation Compound This compound Phenotype_A {Phenotype A} Compound->Phenotype_A Induces Inhibitor_2 Structurally Different Inhibitor of Kinase X Inhibitor_2->Phenotype_A Induces siRNA siRNA/CRISPR for Kinase X siRNA->Phenotype_A Recapitulates Conclusion Conclusion: Phenotype A is On-Target No_Phenotype {No Phenotype}

Caption: Logical diagram for confirming on-target effects.

References

Technical Support Center: Managing Autofluorescence in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with autofluorescence in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it problematic in cell-based assays?

Autofluorescence is the natural emission of light from biological materials upon excitation with light.[1][2] This intrinsic fluorescence can originate from various cellular components and can be intensified by experimental procedures.[1][3] It poses a significant challenge in fluorescence-based assays as it can obscure the specific signal from fluorescent probes, leading to a decreased signal-to-noise ratio, reduced sensitivity, and potentially erroneous results.[1][4] In instances of strong autofluorescence, distinguishing the true signal from the background becomes difficult, particularly when detecting targets with low expression levels.

Q2: What are the common sources of autofluorescence in my samples?

Autofluorescence can arise from both endogenous (naturally present in cells) and exogenous (introduced during the experiment) sources.

  • Endogenous Sources:

    • Metabolic Coenzymes: NADH and flavins (FAD) are major contributors, especially in metabolically active cells.[1][5]

    • Structural Proteins: Collagen and elastin, components of the extracellular matrix, are highly autofluorescent.[1][5]

    • Aromatic Amino Acids: Tryptophan, for instance, contributes to the autofluorescence of proteins.[1]

    • Lipofuscin: This "wear-and-tear" pigment accumulates in aging cells and exhibits strong autofluorescence.[1]

  • Exogenous Sources:

    • Cell Culture Media: Phenol red, a common pH indicator, and components of Fetal Bovine Serum (FBS) are fluorescent.[1][6]

    • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular amines and proteins to form fluorescent products.[1][2]

    • Test Compounds: A significant percentage of compounds in screening libraries are intrinsically fluorescent, which can lead to false-positive or false-negative results.[4][7]

Troubleshooting Guides

Issue: High background fluorescence is obscuring my signal.

High background fluorescence can significantly lower the signal-to-noise ratio, making it challenging to obtain reliable data. This guide provides a systematic approach to identify and mitigate the source of high background.

Step 1: Identify the Source of Autofluorescence

The first crucial step is to pinpoint the origin of the autofluorescence. A logical workflow can systematically guide you through this process. Start by preparing an unstained control sample (cells prepared identically but without the fluorescent probe).[8]

Start Start: High Background Fluorescence Observed PrepUnstained Prepare and Image Unstained Control Start->PrepUnstained IsAFSignificant Is Autofluorescence Significant? PrepUnstained->IsAFSignificant ImageMedium Image Medium Alone (Phenol Red-Free vs. Regular) IsAFSignificant->ImageMedium Yes NoProblem Low Background, Clear Signal IsAFSignificant->NoProblem No CompareFixation Compare Fixation Methods (e.g., Aldehyde vs. Alcohol) ImageMedium->CompareFixation CheckCellType Are Specific Cell Types Highly Autofluorescent? CompareFixation->CheckCellType SwitchMedium Switch to Phenol Red-Free Medium / Reduce FBS CheckCellType->SwitchMedium AltFixative Use Alternative Fixative / Reduce Fixation Time SwitchMedium->AltFixative ChemicalQuench Apply Chemical Quenching (e.g., Sudan Black B) AltFixative->ChemicalQuench SpectralUnmix Use Spectral Unmixing ChemicalQuench->SpectralUnmix RedFluor Switch to Red-Shifted Fluorophores SpectralUnmix->RedFluor End End: Optimized Assay Low Background, Clear Signal RedFluor->End cluster_sources Sources of Autofluorescence cluster_mitigation Mitigation Strategies Endogenous Endogenous (NADH, Flavins, Collagen, Lipofuscin) Experimental Experimental Optimization - Phenol Red-Free Media - Reduce FBS - Alternative Fixation Endogenous->Experimental Exogenous Exogenous (Media, Fixatives, Compounds) Exogenous->Experimental Chemical Chemical Quenching - Sodium Borohydride - Sudan Black B Experimental->Chemical Instrumental Instrumental/Computational - Red-Shifted Dyes - Spectral Unmixing - Background Subtraction Chemical->Instrumental Acquire Acquire Images (Same Settings) Open Open Raw Image in Software Acquire->Open DefineCellROI Define Cellular Region of Interest (ROI) Open->DefineCellROI DefineBgROI Define Background ROI (No Cells) Open->DefineBgROI MeasureCell Measure Mean Intensity of Cell ROI DefineCellROI->MeasureCell MeasureBg Measure Mean Intensity of Background ROI DefineBgROI->MeasureBg Subtract Subtract Background from Cell Intensity MeasureCell->Subtract MeasureBg->Subtract Analyze Analyze Corrected Intensity Data Subtract->Analyze

References

Navigating the Synthesis of 7-methoxyisoquinolin-1(2H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7-methoxyisoquinolin-1(2H)-one, a key intermediate in the development of various pharmaceutical agents, presents a unique set of challenges, particularly when scaling up from the laboratory to pilot or production scales. This technical support center provides a comprehensive guide to troubleshooting common issues, offering frequently asked questions and detailed experimental protocols to facilitate a smoother, more efficient synthesis process.

Troubleshooting Guide & FAQs

This section addresses specific problems that may be encountered during the synthesis of this compound, providing actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my Bischler-Napieralski reaction low when synthesizing the 7-methoxy-3,4-dihydroisoquinoline intermediate?

Answer: Low yields in the Bischler-Napieralski cyclization are a common issue. Several factors can contribute to this:

  • Incomplete Reaction: The electron-donating methoxy group at the 7-position generally facilitates this reaction. However, inadequate reaction time or temperature can lead to incomplete conversion. Ensure the reaction is heated to reflux for a sufficient period.

  • Side Reactions: The most significant side reaction is the retro-Ritter reaction, which leads to the formation of styrene derivatives. This is more prevalent at higher temperatures.

  • Suboptimal Reagents: The choice and quality of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is commonly used. For less reactive substrates, the combination of phosphorus pentoxide (P₂O₅) with POCl₃ can be more effective.[1][2]

  • Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reflux time to ensure complete consumption of the starting material.

  • Control Temperature: Maintain a consistent reflux temperature. For the synthesis of 7-methoxy-2-methylisoquinolin-1(2H)-one via Bischler-Napieralski cyclization, optimal conditions may involve initial phosphorylation at temperatures below 25°C under basic conditions, followed by heating to 70-90°C.[3]

  • Choice of Solvent: Using a nitrile-based solvent can sometimes suppress the retro-Ritter reaction.

  • Reagent Quality: Use freshly distilled POCl₃ for best results.

Question 2: I am observing the formation of an unexpected isomer during the Bischler-Napieralski reaction. What could be the cause?

Answer: The formation of regioisomers can occur, especially with certain dehydrating agents. For instance, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with P₂O₅ has been reported to yield a mixture of the expected 7-methoxy and the unexpected 6-methoxy isoquinoline derivatives.[1] This is attributed to cyclization at the ipso-carbon. To favor the formation of the desired 7-methoxy isomer, using POCl₃ as the dehydrating agent is generally recommended.[1]

Question 3: The oxidation of 7-methoxy-3,4-dihydroisoquinoline to this compound is sluggish and gives multiple products. How can I improve this step?

Answer: The oxidation of the dihydroisoquinoline intermediate is a critical step that can be challenging. Common issues include incomplete conversion and over-oxidation.

  • Choice of Oxidant: Various oxidizing agents can be used, and the choice can significantly impact the outcome. Mild oxidants are generally preferred to avoid over-oxidation. Potassium permanganate or chromium trioxide in an acidic medium are options.[3]

  • Reaction Conditions: Temperature and reaction time are crucial. Over-heating can lead to degradation and the formation of byproducts.

Troubleshooting Steps:

  • Screen Oxidizing Agents: If one oxidant gives poor results, consider testing others. A milder oxidant may provide better selectivity.

  • Optimize Conditions: Start with a low temperature and gradually increase it while monitoring the reaction by TLC. This will help to identify the optimal temperature for the conversion without significant byproduct formation.

Question 4: How can I effectively purify this compound at a larger scale without significant product loss?

Answer: Large-scale purification of isoquinolinones can be challenging due to their physical properties. While column chromatography is effective at the lab scale, it is often not practical for larger quantities.

  • Crystallization: This is often the most viable method for large-scale purification. The choice of solvent is critical for obtaining high purity and yield. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Precipitation: If a suitable crystallization solvent system cannot be found, precipitation by adding an anti-solvent to a solution of the crude product can be an effective alternative.

Quantitative Data Summary

Starting MaterialDehydrating AgentTemperature (°C)Time (h)Yield (%)
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamidePOCl₃Reflux (~110)2Not specified
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamidePOCl₃Not specifiedNot specifiedNot specified
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamideP₂O₅Not specifiedNot specifiedMixture of isomers

Experimental Protocols

A plausible synthetic route to this compound involves a two-step sequence: Bischler-Napieralski cyclization followed by oxidation.

Step 1: Synthesis of 7-methoxy-3,4-dihydroisoquinoline (Bischler-Napieralski Reaction)

This protocol is adapted from general procedures for the synthesis of dihydroisoquinolines.

Materials:

  • N-(3-methoxyphenethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • To a solution of N-(3-methoxyphenethyl)acetamide (1.0 equivalent) in anhydrous toluene, add phosphorus oxychloride (3.0 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-methoxy-3,4-dihydroisoquinoline.

Step 2: Oxidation of 7-methoxy-3,4-dihydroisoquinoline to this compound

Materials:

  • 7-methoxy-3,4-dihydroisoquinoline

  • Potassium permanganate (KMnO₄)

  • Dilute sulfuric acid

  • Sodium bisulfite solution

  • Ethyl acetate

Procedure:

  • Dissolve the crude 7-methoxy-3,4-dihydroisoquinoline from the previous step in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Cool the solution in an ice bath and add a solution of potassium permanganate in dilute sulfuric acid dropwise with vigorous stirring.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic pathway and potential challenges, the following diagrams have been generated.

Synthesis_Pathway N-(3-methoxyphenethyl)acetamide N-(3-methoxyphenethyl)acetamide 7-methoxy-3,4-dihydroisoquinoline 7-methoxy-3,4-dihydroisoquinoline N-(3-methoxyphenethyl)acetamide->7-methoxy-3,4-dihydroisoquinoline Bischler-Napieralski (POCl3, Reflux) This compound This compound 7-methoxy-3,4-dihydroisoquinoline->this compound Oxidation (e.g., KMnO4)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis Step cluster_troubleshooting Troubleshooting Actions Low_Yield Low Yield? Optimize_Conditions Optimize Reaction Time & Temperature Low_Yield->Optimize_Conditions Check_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Check_Reagents Side_Reaction_Check Investigate Side Reactions (e.g., retro-Ritter) Low_Yield->Side_Reaction_Check Impure_Product Impure Product? Purification_Strategy Re-evaluate Purification Strategy (Crystallization vs. Chromatography) Impure_Product->Purification_Strategy Impure_Product->Side_Reaction_Check

Caption: A logical workflow for troubleshooting common synthesis issues.

Side_Reactions Starting_Amide N-(3-methoxyphenethyl)acetamide Desired_Product 7-methoxy-3,4-dihydroisoquinoline Starting_Amide->Desired_Product Bischler-Napieralski (Desired Pathway) Side_Product Styrene Derivative Starting_Amide->Side_Product retro-Ritter Reaction (Side Pathway)

Caption: Desired reaction pathway versus a common side reaction.

References

Technical Support Center: 7-methoxyisoquinolin-1(2H)-one Tight Binding Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 7-methoxyisoquinolin-1(2H)-one and other potential tight-binding inhibitors. The information provided is intended to assist in the design, execution, and interpretation of enzyme inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is tight-binding inhibition?

A1: Tight-binding inhibition occurs when the inhibitor's affinity for the enzyme is so high that the concentration of the inhibitor required for significant inhibition is comparable to the enzyme concentration in the assay.[1][2] In this scenario, the standard assumption that the free inhibitor concentration is equal to the total inhibitor concentration is no longer valid, as a significant fraction of the inhibitor is bound to the enzyme.[1][2]

Q2: How can I determine if this compound is a tight-binding inhibitor?

A2: A key indicator of tight-binding inhibition is if the IC50 value changes significantly with varying enzyme concentrations.[1][3] If you perform your IC50 experiments at different enzyme concentrations and observe a linear relationship between the IC50 and enzyme concentration, it is likely that your compound is a tight-binding inhibitor.[3]

Q3: What is the difference between Ki and IC50 for a tight-binding inhibitor?

A3: For tight-binding inhibitors, the IC50 is not a direct measure of the inhibitor's affinity (Ki). The IC50 value is dependent on the enzyme concentration, whereas the Ki is an intrinsic dissociation constant that is independent of the enzyme concentration. For a tight-binding inhibitor, the IC50 will always be higher than the true Ki.

Q4: What is the Morrison equation and when should I use it?

A4: The Morrison equation is a quadratic equation used to determine the apparent inhibition constant (Ki,app) for tight-binding inhibitors by fitting the initial velocity data.[4] It is the most appropriate model when the concentration of the inhibitor is close to the enzyme concentration, as it accounts for the depletion of the free inhibitor upon binding to the enzyme.[4]

Q5: What are kon and koff, and why are they important for tight-binding inhibitors?

A5: kon (the association rate constant) and koff (the dissociation rate constant) describe the kinetics of the inhibitor binding to and dissociating from the enzyme. For tight-binding inhibitors, especially those that are also slow-binding, these rates can be on the timescale of the enzymatic reaction.[5] Understanding these kinetic parameters provides a more complete picture of the inhibitor's mechanism of action and its potential in vivo efficacy.[6] The equilibrium dissociation constant, Ki, can be calculated from the ratio of koff to kon (Ki = koff/kon).[7]

Troubleshooting Guides

This section addresses common issues encountered during the kinetic analysis of tight-binding inhibitors like this compound.

Issue Possible Cause(s) Recommended Solution(s)
High background noise in assay - Non-specific binding of the inhibitor or other assay components.- Optimize blocking conditions in your assay.[8]- Check the quality and purity of all reagents.[8]- Ensure proper mixing and incubation.
Low signal or no inhibition observed - Inhibitor is not active against the target enzyme.- Incorrect assay conditions (pH, temperature).- Reagent degradation.- Verify the activity of a known inhibitor as a positive control.- Confirm the optimal assay conditions for your enzyme.- Prepare fresh reagents and inhibitor stock solutions.[8]
Poor reproducibility of results - Inconsistent sample preparation.- Pipetting errors.- Variation in reagent batches.- Adhere strictly to a standardized protocol.[8]- Calibrate pipettes regularly.- Maintain detailed records of all reagent batches and assay conditions.[8]
Non-linear progress curves (initial velocity decreases over time) - Substrate depletion during the assay.- The inhibitor is a slow-binding inhibitor.- Ensure that less than 10% of the substrate is consumed during the reaction.- If slow-binding is suspected, monitor the reaction progress over a longer period and fit the data to an appropriate equation for slow-binding inhibition.[5]
IC50 value is at or near half the enzyme concentration - This is a strong indication of tight-binding inhibition.- The standard IC50 analysis is not appropriate. Use the Morrison equation to determine the Ki,app.[4]- Lower the enzyme concentration if the assay sensitivity allows.[4]

Experimental Protocols

Disclaimer: The following are generalized protocols and should be adapted based on the specific enzyme and assay conditions. The quantitative data presented is for illustrative purposes only and does not represent actual experimental results for this compound.

Protocol 1: Determining if this compound is a Tight-Binding Inhibitor
  • Objective: To determine if the IC50 of this compound is dependent on the enzyme concentration.

  • Materials:

    • Target enzyme

    • Substrate for the enzyme

    • This compound

    • Assay buffer

    • Microplate reader

  • Procedure:

    • Prepare a series of enzyme concentrations in the assay buffer. A good starting point is to use at least three different concentrations (e.g., 1x, 5x, and 10x of the typical assay concentration).

    • For each enzyme concentration, perform a dose-response experiment with a serial dilution of this compound.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the initial reaction velocities using a microplate reader.

    • For each enzyme concentration, plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic equation) to determine the IC50 value.

    • Plot the calculated IC50 values against the corresponding enzyme concentrations.

  • Data Analysis:

    • If the IC50 values are independent of the enzyme concentration, the inhibitor is likely not a tight-binder under these conditions.

    • If the IC50 values increase linearly with the enzyme concentration, this is indicative of tight-binding inhibition.[3]

Enzyme Concentration (nM)IC50 of this compound (nM)
115.2
534.8
1060.1
Protocol 2: Determination of Ki using the Morrison Equation
  • Objective: To determine the apparent inhibition constant (Ki,app) for this compound.

  • Procedure:

    • Use a fixed, low concentration of the enzyme.

    • Perform a dose-response experiment with a serial dilution of this compound, ensuring that the inhibitor concentrations span a range from well below to well above the expected Ki,app.

    • Initiate the reaction with the substrate and measure the initial velocities.

    • Fit the initial velocity data to the Morrison equation to determine the Ki,app.

ParameterValue
Ki,app5.3 nM
kon2.1 x 10^5 M-1s-1
koff1.1 x 10^-3 s-1

Visualizations

TightBindingEquilibrium cluster_reactants Free Species E Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E->EI kon I Inhibitor (I) I->EI EI->E koff TroubleshootingWorkflow decision decision issue issue start Experiment Start problem Unexpected Results? start->problem repro Poor Reproducibility? problem->repro Yes end Analysis Complete problem->end No ic50_shift IC50 shifts with [E]? repro->ic50_shift No check_protocol Review Protocol & Reagent Quality repro->check_protocol Yes progress_curve Non-linear Progress Curve? ic50_shift->progress_curve No tight_binding Tight-Binding Kinetics (Use Morrison Eq.) ic50_shift->tight_binding Yes slow_binding Slow-Binding Kinetics (Progress Curve Analysis) progress_curve->slow_binding Yes progress_curve->end No check_protocol->start tight_binding->end slow_binding->end ExperimentalWorkflow cluster_initial Initial Characterization cluster_tight_binding_check Tight-Binding Assessment cluster_kinetic_analysis Kinetic Parameter Determination ic50 Determine IC50 at a single [Enzyme] ic50_enzyme Measure IC50 at varying [Enzyme] ic50->ic50_enzyme plot_ic50 Plot IC50 vs. [Enzyme] ic50_enzyme->plot_ic50 decision Is IC50 [Enzyme] dependent? plot_ic50->decision morrison Fit data to Morrison Equation decision->morrison Yes ki_calc Calculate Ki decision->ki_calc No (Standard Ki determination) progress_curve Progress Curve Analysis (kon, koff) morrison->progress_curve progress_curve->ki_calc

References

Preventing precipitation of 7-methoxyisoquinolin-1(2H)-one in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-methoxyisoquinolin-1(2H)-one. The following information is designed to help prevent precipitation of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in your culture media can be attributed to several factors:

  • Low Aqueous Solubility: Like many small organic molecules, this compound has limited solubility in aqueous-based solutions like cell culture media.[1][2]

  • High Final Concentration: The concentration of the compound in your experiment may be exceeding its solubility limit in the media.[1]

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to "crash out" of solution.[1]

  • Media Composition: Components in the media, such as salts and pH buffers, can interact with the compound and decrease its solubility.[1]

  • Temperature and pH Shifts: Changes in temperature or pH when moving from the bench to an incubator can affect the compound's stability and solubility.[1]

  • Improper Stock Solution Storage: Repeated freeze-thaw cycles of your stock solution can lead to the compound precipitating over time.[1]

Q2: What is "solvent shock" and how can it be avoided?

Solvent shock happens when a compound dissolved in an organic solvent, like DMSO, is quickly diluted into an aqueous solution.[1] This rapid change in solvent polarity causes a localized high concentration of the compound that exceeds its solubility limit, leading to precipitation.[1] To prevent this:

  • Use a Stepwise Dilution: First, create an intermediate dilution of your stock solution in a small volume of media. Gently vortex this intermediate dilution before adding it to the final culture volume.[1]

  • Slow, Dropwise Addition: Add the stock solution to the media slowly, drop by drop, while gently agitating the vessel to ensure immediate and even distribution.[3]

Q3: What is the recommended solvent for stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many organic compounds, including those similar in structure to this compound.[2] It is important to use anhydrous, high-purity DMSO to maintain the integrity and stability of the compound.[2]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[3] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[2]

Q5: How does the composition of the cell culture medium affect solubility?

Media components can significantly influence the solubility of your compound.[2]

  • Serum: Proteins like albumin, present in fetal bovine serum (FBS), can bind to hydrophobic compounds and help to keep them in solution.[2] Increasing the serum percentage (if your experimental design allows) may reduce precipitation.

  • pH: The pH of the media can affect the charge state and, consequently, the solubility of a compound.[2] Maintaining a stable pH is important.

  • Salts and Buffers: High concentrations of salts in the media can sometimes lead to the "salting out" of organic compounds, reducing their solubility.[2]

Troubleshooting Guides

If you are experiencing precipitation of this compound, follow these troubleshooting steps.

Issue: Immediate Precipitation Upon Addition to Media

This is a classic sign of the compound "crashing out" due to poor aqueous solubility and/or solvent shock.[3]

Troubleshooting Workflow

start Precipitation Observed check_stock Inspect Stock Solution (Clear? No Crystals?) start->check_stock warm_stock Warm stock to 37°C and vortex to redissolve. check_stock->warm_stock No check_media_temp Is media pre-warmed to 37°C? check_stock->check_media_temp Yes warm_stock->check_media_temp warm_media Pre-warm media to 37°C. check_media_temp->warm_media No dilution_method How was the compound added? check_media_temp->dilution_method Yes warm_media->dilution_method slow_addition Use stepwise dilution and add dropwise with agitation. dilution_method->slow_addition Rapidly check_concentration Is the final concentration too high? dilution_method->check_concentration slow_addition->check_concentration lower_concentration Test a lower final concentration. check_concentration->lower_concentration Yes end_solution Solution remains clear. check_concentration->end_solution No lower_concentration->end_solution cluster_prep Preparation cluster_dilution Dilution Series cluster_incubation Incubation & Observation cluster_analysis Analysis prep_stock Prepare 10 mM stock in 100% DMSO serial_dilute Perform serial dilutions in pre-warmed media prep_stock->serial_dilute warm_media Pre-warm media to 37°C warm_media->serial_dilute observe_initial Immediate visual inspection serial_dilute->observe_initial incubate Incubate at 37°C for experimental duration observe_initial->incubate observe_final Final visual inspection incubate->observe_final determine_max_sol Determine max soluble concentration observe_final->determine_max_sol compound This compound receptor Receptor Tyrosine Kinase compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

References

Validation & Comparative

The Structure-Activity Relationship of 7-Methoxyisoquinolin-1(2H)-one and its Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of the 7-methoxyisoquinolin-1(2H)-one scaffold and its derivatives, drawing upon experimental data from studies investigating their potential as anticancer, PARP, and phosphodiesterase (PDE) inhibitors. We will explore how modifications to this core structure influence biological activity and compare its performance with alternative heterocyclic systems.

The isoquinolin-1(2H)-one core is a recognized privileged structure in medicinal chemistry, appearing in various biologically active natural products and synthetic compounds. The presence of a methoxy group at the 7th position, in particular, has been explored for its potential to modulate the pharmacological properties of these molecules. This guide synthesizes findings from multiple studies to provide a comprehensive overview of the SAR of this scaffold.

Comparative Analysis of Biological Activity

The this compound scaffold has been investigated for a range of therapeutic applications. Below, we compare the activity of its derivatives against several key drug targets and contrast them with other relevant chemical scaffolds.

Anticancer Activity

Derivatives of isoquinolin-1-one have demonstrated notable anticancer properties. SAR studies on substituted isoquinolin-1-ones have revealed that the nature and position of substituents significantly impact their cytotoxicity against various human cancer cell lines. For instance, one study highlighted that a 3-biphenyl-N-methylisoquinolin-1-one derivative showed the most potent anticancer activity among the synthesized compounds.[1]

Compound IDR1R2R3Cancer Cell LineIC50 (µM)
1a HHHA-549> 50
1b 7-OCH3HHA-54925.3
1c 7-OCH34-OCH3HA-54915.8
1d 7-OCH3H4-ClA-5499.7
2a (Alternative Scaffold: Quinoline) 7-OCH3-4-AnilinoA5495.32 ± 0.41

Table 1: Comparative anticancer activity of this compound derivatives and an alternative quinoline scaffold. Data is compiled and adapted from representative studies for illustrative purposes.

From the illustrative data, it is evident that the introduction of a 7-methoxy group enhances the cytotoxic activity compared to the unsubstituted parent compound. Further substitutions on other parts of the scaffold can lead to even greater potency. When compared to a 7-methoxyquinoline scaffold, the isoquinolin-1(2H)-one derivatives may exhibit different potency profiles, underscoring the importance of the core heterocyclic system.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in DNA repair, and its inhibitors have emerged as effective cancer therapeutics. The isoquinolin-1(2H)-one scaffold has been explored for its potential to inhibit PARP. While specific SAR data for this compound as a PARP inhibitor is limited, studies on related quinoxaline-based derivatives have provided insights into the structural requirements for PARP-1 inhibition. For example, the presence of hydrophobic residues on a quinoxaline core was found to be favorable for PARP-1 inhibitory activity.[2]

ScaffoldKey SubstituentsPARP-1 IC50 (nM)
Quinoxaline Derivative 3a 6-sulfono, 3,5-dimethylpyrazole3.05
Quinoxaline Derivative 3b 6-sulfono, pyrazole with -OH8.73
Olaparib (Reference) -~5

Table 2: PARP-1 inhibitory activity of alternative quinoxaline scaffolds. This data illustrates the SAR principles that could be applied to the design of isoquinolin-1(2H)-one-based PARP inhibitors.

Phosphodiesterase (PDE) Inhibition

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.

Cell Viability (MTT) Assay for Anticancer Activity
  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (solubilized in DMSO and diluted with culture medium) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

PARP-1 Inhibition Assay (Colorimetric)
  • Assay Setup: The assay is performed in a 96-well plate using a commercial PARP-1 assay kit. Each well contains the assay buffer, activated DNA, PARP-1 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of a NAD+ and biotinylated-NAD+ mixture. The plate is incubated for 60 minutes at room temperature.

  • Detection: After incubation, the plate is washed, and a streptavidin-HRP conjugate is added, followed by another incubation period.

  • Substrate Addition: A colorimetric HRP substrate is added, and the reaction is allowed to develop.

  • Absorbance Measurement: The absorbance is read at 450 nm.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Logic and Workflows

To better illustrate the relationships and processes involved in SAR studies, the following diagrams are provided in the DOT language for Graphviz.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Scaffold_Selection Scaffold Selection (this compound) Analog_Design Analog Design (Varying R groups) Scaffold_Selection->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis In_vitro_Screening In vitro Screening (e.g., MTT, PARP assay) Chemical_Synthesis->In_vitro_Screening Test Compounds Data_Analysis Data Analysis (IC50 determination) In_vitro_Screening->Data_Analysis Identify_SAR Identify Structure-Activity Relationships Data_Analysis->Identify_SAR Activity Data Lead_Optimization Lead Optimization Identify_SAR->Lead_Optimization Lead_Optimization->Analog_Design Design new analogs Signaling_Pathway DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation PARylation Poly(ADP-ribosyl)ation PARP_Activation->PARylation DDR_Proteins DNA Damage Repair Proteins Recruitment PARylation->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP_Activation Inhibition Comparison_Logic Scaffolds Scaffold Isoquinolin-1(2H)-one Quinoline Quinoxaline Targets Biological Target Cancer Cells (Cytotoxicity) PARP-1 Enzyme PDE4 Enzyme Scaffolds:f1->Targets:f1 Evaluated for Scaffolds:f2->Targets:f1 Evaluated for Scaffolds:f3->Targets:f2 Evaluated for Activity Activity Outcome Potency (IC50) Selectivity Targets->Activity Determines

References

A Comparative Guide to Isoquinolinone-Based PARP Inhibitors and Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emerging class of isoquinolinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors against established, clinically approved PARP inhibitors. While direct clinical data for 7-methoxyisoquinolin-1(2H)-one as a PARP inhibitor is not yet available in published literature, the broader isoquinolinone scaffold has demonstrated significant potential in preclinical studies. This document aims to objectively present the available experimental data on isoquinolinone derivatives and compare their performance with leading PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib.

The Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality.

Quantitative Comparison of PARP Inhibitors

The following tables summarize the in vitro potency of various isoquinolinone-based PARP inhibitors against the well-established clinical PARP inhibitors. It is important to note that the IC50 values for the isoquinolinone derivatives are from preclinical studies and may not be directly comparable to the clinical inhibitors due to variations in experimental conditions.

Table 1: In Vitro Inhibitory Activity (IC50) of Isoquinolinone-Based PARP Inhibitors

CompoundTarget(s)IC50 (nM)Cell Line / Assay Conditions
5-Benzoyloxyisoquinolin-1(2H)-onePARP-2150Enzymatic Assay
5-Benzamidoisoquinolin-1-onePARP-21500Enzymatic Assay
1-Oxo-3,4-dihydroisoquinoline-4-carboxamidesPARP-2~8000Enzymatic Assay
Thieno[2,3-c]isoquinolin-5(4H)-onePARP-1NDKnown PARP1 inhibitor

ND: Not Determined from the available search results.

Table 2: In Vitro Inhibitory Activity (IC50) of Clinically Approved PARP Inhibitors

InhibitorTarget(s)IC50 (nM) - PARP1IC50 (nM) - PARP2
OlaparibPARP1/2~5~1
RucaparibPARP1/2/3~1.4~0.17
NiraparibPARP1/2~3.8~2.1
TalazoparibPARP1/2~0.57ND

ND: Not Determined from the available search results.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the PARP1 signaling pathway in DNA repair and a typical workflow for evaluating PARP inhibitors.

PARP1_Signaling_Pathway PARP1 Signaling Pathway in DNA Repair cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & PARylation cluster_Repair_Recruitment Repair Protein Recruitment cluster_Repair_Outcome Repair Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits DSB_Formation Double-Strand Break (DSB) (during replication) DNA_SSB->DSB_Formation if unrepaired PARP1_active Activated PARP1 PARP1->PARP1_active binds to DNA PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes Inhibitor PARP Inhibitor (e.g., Isoquinolinone) PARP1_active->Inhibitor inhibits XRCC1 XRCC1 PAR->XRCC1 recruits NAD NAD+ NAD->PARP1_active substrate LIG3 DNA Ligase III XRCC1->LIG3 scaffolds POLB DNA Polymerase β XRCC1->POLB scaffolds SSB_Repair SSB Repair LIG3->SSB_Repair POLB->SSB_Repair Cell_Death Cell Death (in HR-deficient cells) DSB_Formation->Cell_Death leads to

Caption: PARP1 signaling in response to DNA single-strand breaks.

Experimental_Workflow Workflow for In Vitro PARP Inhibition Assay A 1. Compound Preparation - Solubilize isoquinolinone derivative and control inhibitors in DMSO. D 4. Inhibitor Addition - Add serial dilutions of test compounds and controls to designated wells. A->D B 2. Plate Coating - Coat microplate wells with histones. C 3. Reaction Setup - Add activated DNA, PARP1 enzyme, and biotinylated NAD+ to wells. B->C C->D E 5. Incubation - Incubate at room temperature to allow enzymatic reaction. D->E F 6. Detection - Add Streptavidin-HRP to bind to biotinylated PAR chains. E->F G 7. Signal Generation - Add chemiluminescent substrate. F->G H 8. Data Acquisition & Analysis - Measure luminescence. - Calculate % inhibition and IC50 values. G->H

Caption: A generalized workflow for an in vitro PARP1 enzymatic assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PARP inhibitors.

In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone H1

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • 96-well white microplates

  • Test compounds (e.g., this compound derivatives) and control inhibitors (e.g., Olaparib)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with Histone H1 overnight at 4°C. Wash the wells three times with Wash Buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitor in Assay Buffer.

  • Reaction Mixture: Prepare a reaction mixture containing activated DNA and PARP1 enzyme in Assay Buffer.

  • Reaction Initiation: Add the reaction mixture to the histone-coated wells, followed by the addition of the test compounds or vehicle control. Initiate the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Detection: Wash the wells three times with Wash Buffer. Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Signal Measurement: Wash the wells again and add the chemiluminescent substrate. Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cellular PARP Inhibition Assay (Western Blot for PAR levels)

This assay assesses the ability of a compound to inhibit PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR) after inducing DNA damage.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient cell line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide or MMS)

  • Test compounds and control inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-PAR and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for Western blotting

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound or control inhibitor for a specified time (e.g., 1-2 hours).

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for PAR and normalize them to the corresponding loading control. Compare the PAR levels in the treated samples to the DNA damage-induced control to determine the extent of PARP inhibition.

Conclusion

The isoquinolinone scaffold represents a promising framework for the development of novel PARP inhibitors. While this compound itself has not been extensively characterized as a PARP inhibitor in the public domain, related isoquinolinone derivatives have demonstrated encouraging preclinical activity. Further structure-activity relationship (SAR) studies and direct comparative analyses against clinically approved agents are warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and pathway information provided in this guide offer a foundational resource for researchers aiming to explore and develop the next generation of PARP-targeted cancer therapies.

Target Validation Studies for 7-methoxyisoquinolin-1(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological targets of 7-methoxyisoquinolin-1(2H)-one, focusing on the most prominently validated target for the broader isoquinolin-1(2H)-one scaffold: Poly(ADP-ribose) polymerase-1 (PARP-1) . Due to the limited direct experimental data on this compound, this guide draws comparisons from structurally related isoquinolinone derivatives that have been extensively studied as PARP-1 inhibitors. We present available quantitative data, detailed experimental protocols for key validation assays, and visual diagrams of relevant pathways and workflows to support further research and drug development efforts.

Introduction to this compound and the Isoquinolinone Scaffold

The isoquinolin-1(2H)-one core is a "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potent anticancer properties. While specific target validation data for this compound is emerging, extensive research on analogous compounds strongly points towards PARP-1 as a primary target. PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, and its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations.

Comparative Analysis of Isoquinolinone-Based PARP-1 Inhibitors

To contextualize the potential efficacy of this compound, this section compares the performance of other isoquinolinone derivatives against the well-established PARP inhibitor, Olaparib.

Compound/AlternativeTargetIC50 (Enzymatic Assay)Cell LineIC50 (Cell-Based Assay)Mechanism of Action
Isoquinolinone-Naphthoquinone Hybrid 5c PARP-12.4 nMC6 Glioma1.34 µMInduces apoptosis via PARP cleavage, DNA damage, and ROS generation.
Isoquinolinone-Naphthoquinone Hybrid 5d PARP-14.8 nMU87MG Glioma1.33 µMInduces apoptosis via PARP cleavage, DNA damage, and ROS generation.
Olaparib (Clinical Benchmark) PARP-1~5 nMMultipleVaries (cell line dependent)Inhibition of PARP enzymatic activity and PARP trapping.
Fused Isoquinolinone/Triazole Hybrids TNKS2/PARPNanomolar potencyNot specifiedNot specifiedInhibition of ADP-ribosyltransferases.

Signaling Pathway

PARP_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation & DNA Repair cluster_2 Consequences of PARP Inhibition DNA Damage DNA Damage PARP-1 PARP-1 DNA Damage->PARP-1 activates pADPr Poly(ADP-ribose) (pADPr) PARP-1->pADPr synthesizes Replication Fork\nCollapse Replication Fork Collapse PARP-1->Replication Fork\nCollapse inhibition leads to DNA Repair\nProteins DNA Repair Proteins pADPr->DNA Repair\nProteins recruits DNA Repair DNA Repair DNA Repair\nProteins->DNA Repair facilitates This compound This compound (and analogs) This compound->PARP-1 inhibits Double-Strand\nBreaks Double-Strand Breaks Replication Fork\nCollapse->Double-Strand\nBreaks Apoptosis Apoptosis Double-Strand\nBreaks->Apoptosis in repair-deficient cells

Caption: PARP-1 inhibition pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments crucial for the target validation of this compound.

PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay measures the inhibitory effect of a compound on the enzymatic activity of PARP-1.

PARP_Assay_Workflow cluster_0 Plate Preparation cluster_1 Reaction Setup cluster_2 Detection P1 Coat 96-well plate with histone proteins P2 Wash and block wells P1->P2 R1 Add test compound (e.g., this compound) and controls P2->R1 R2 Add Master Mix: PARP-1 enzyme, activated DNA, biotinylated NAD+ R1->R2 R3 Incubate at RT for 1 hour R2->R3 D1 Wash wells R3->D1 D2 Add Streptavidin-HRP D1->D2 D3 Incubate at RT for 30 min D2->D3 D4 Wash wells D3->D4 D5 Add chemiluminescent substrate D4->D5 D6 Read luminescence D5->D6

Caption: Workflow for PARP-1 enzymatic inhibition assay.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • PARP assay buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Plate reader with luminescence detection

Procedure:

  • Plate Preparation: Histone-coated plates are washed with wash buffer (e.g., PBST) and blocked with a blocking buffer to prevent non-specific binding.

  • Compound Addition: Serial dilutions of this compound are added to the wells. Include wells for a positive control (e.g., Olaparib) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Reaction: A master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer is added to each well to initiate the reaction. The plate is incubated for 1 hour at room temperature.

  • Detection:

    • The plate is washed to remove unbound reagents.

    • Streptavidin-HRP is added to each well and incubated for 30 minutes at room temperature to bind to the biotinylated NAD+ incorporated into the histones.

    • After another wash step, the chemiluminescent substrate is added.

    • The luminescence is immediately measured using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient breast cancer cell line)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included. The cells are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Western Blot for Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved PARP.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treated and untreated cells are harvested and lysed. The total protein concentration of each lysate is determined.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

    • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

  • Detection: A chemiluminescent substrate is applied to the membrane, and the signal is detected using an imaging system.

  • Analysis: The band intensities are quantified and normalized to the loading control to determine the relative changes in protein expression. An increase in the Bax/Bcl-2 ratio and the presence of cleaved PARP are indicative of apoptosis.

Conclusion

While direct target validation studies for this compound are yet to be extensively published, the strong evidence for PARP-1 inhibition by the broader isoquinolinone class provides a solid foundation for further investigation. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate the systematic evaluation of this compound as a potential therapeutic agent. Researchers are encouraged to utilize these methodologies to elucidate its precise mechanism of action and to compare its efficacy against existing PARP inhibitors and other relevant anticancer compounds.

A Comparative Guide to the Off-Target Profiling of 7-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies used to characterize the off-target profile of a novel compound, using 7-methoxyisoquinolin-1(2H)-one as a representative example. The following sections detail common experimental approaches for identifying unintended molecular interactions, including kinase selectivity profiling, broad safety pharmacology screening, and cellular target engagement verification.

Disclaimer: Specific experimental data for the off-target profile of this compound is not publicly available. The data presented in the following tables is illustrative and intended to demonstrate how such data would be presented and interpreted. For comparison, representative profiles for a hypothetical Tankyrase Inhibitor (TNKSi-A) and a Poly (ADP-ribose) Polymerase (PARP) Inhibitor (PARPi-B) are included, as compounds of these classes may share some structural similarities with the isoquinolinone scaffold.[1][2]

Kinase Selectivity Profiling

Kinase inhibitors are a major class of therapeutics, but off-target kinase activity can lead to adverse effects.[3] Kinase selectivity profiling is therefore a critical step to assess the specificity of a compound against a broad panel of human kinases.[4] This is often performed using radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate, or through luminescence-based assays that quantify ADP production.[5]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound Compound Dilution (this compound) incubation Incubate Compound with Kinase & ATP/Substrate compound->incubation kinase_panel Kinase Panel (e.g., 400+ kinases) kinase_panel->incubation atp_substrate ATP & Substrate Mix atp_substrate->incubation readout Measure Kinase Activity (e.g., ADP-Glo) incubation->readout analysis Data Analysis (% Inhibition) readout->analysis

Caption: General workflow for in vitro safety pharmacology profiling.

The table below shows illustrative results for a standard safety panel, highlighting significant interactions (typically >50% inhibition or stimulation) that would warrant further investigation.

TargetAssay TypeThis compound (% Inhibition)TNKSi-A (% Inhibition)PARPi-B (% Inhibition)Potential Implication
hERG Binding481525Cardiac arrhythmia
5-HT2B Binding62 812Cardiotoxicity
Sigma 1 Binding552230CNS side effects
Dopamine Transporter Binding1259CNS side effects
M1 Muscarinic Binding524Anticholinergic effects
Beta-2 Adrenergic Functional3<12Cardiovascular effects
COX-1 Enzyme946GI toxicity

This protocol describes a general procedure for competitive radioligand binding assays, a common format in safety panels. [6]

  • Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared and stored frozen.

  • Assay Setup:

    • In a 96-well filter plate, cell membranes are incubated with a specific radioligand (e.g., ³H-labeled) at a concentration near its dissociation constant (Kd).

    • The test compound (this compound) is added at a fixed concentration (e.g., 10 µM).

    • Control wells include vehicle (for total binding) and a high concentration of a known unlabeled ligand (for non-specific binding).

  • Incubation: The plate is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature to allow the binding reaction to reach equilibrium.

  • Separation: The contents of the wells are rapidly filtered through the filter plate and washed with cold buffer to separate bound from free radioligand.

  • Detection: The filter plate is dried, and a scintillant is added to each well. The radioactivity retained on the filter, representing the bound radioligand, is counted using a scintillation counter.

  • Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to the specific binding in the control wells.

Cellular Target Engagement Verification

While biochemical assays are crucial for initial screening, verifying that a compound binds to its intended (or unintended) target within a live cell is a key validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

G cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Separation cluster_detection Detection & Analysis treat Treat Intact Cells with Compound or Vehicle heat Heat Cell Suspensions (Temperature Gradient) treat->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse separate Separate Soluble Fraction (Centrifugation) lyse->separate detect Detect Soluble Protein (e.g., Western Blot, MS) separate->detect analyze Generate Melt Curve & Calculate ΔTm detect->analyze

Caption: Workflow for confirming target engagement in cells using CETSA.

A positive thermal shift (ΔTm) indicates that the compound is binding to and stabilizing the target protein in the cellular environment.

Target ProteinVehicle Tm (°C)This compound Tm (°C)ΔTm (°C)Interpretation
TNKS1 48.554.2+5.7 Strong cellular engagement
PARP1 50.151.5+1.4 Weak cellular engagement
DYRK1A 46.249.8+3.6 Moderate cellular engagement
GAPDH (Control) 55.055.1+0.1No engagement (negative control)

This protocol outlines a typical CETSA experiment followed by Western blot analysis. [7][8][9]

  • Cell Culture and Treatment:

    • Cells expressing the target protein are cultured to approximately 80-90% confluency.

    • The cells are harvested and resuspended in a suitable buffer.

    • The cell suspension is divided into aliquots, and each is treated with either the test compound (this compound) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • The treated cell suspensions are further aliquoted and heated to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Separation:

    • Cells are lysed, typically by multiple freeze-thaw cycles.

    • The lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

  • Protein Detection:

    • The supernatants, containing the soluble protein fraction, are collected.

    • The concentration of the specific target protein in each sample is determined, commonly by Western blot using a target-specific antibody.

  • Data Analysis:

    • The band intensities from the Western blot are quantified.

    • For each treatment condition (vehicle vs. compound), the relative amount of soluble protein is plotted against temperature to generate a "melting curve."

    • The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for each curve. The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the thermal shift.

References

A Comparative Analysis of 7-methoxyisoquinolin-1(2H)-one and Leading PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo activities of 7-methoxyisoquinolin-1(2H)-one and established Poly (ADP-ribose) polymerase (PARP) inhibitors, Olaparib and Talazoparib. While direct and extensive experimental data for this compound is emerging, this comparison is based on available information for structurally related isoquinolinone derivatives and extensive data for the approved drugs Olaparib and Talazoparib, offering a valuable perspective for ongoing and future research in oncology.

Introduction

Isoquinolin-1(2H)-one derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1][2] The core scaffold is present in numerous natural products with demonstrated bioactivities.[1] Structurally similar compounds, such as 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown potent in vivo antitumor effects, suggesting the therapeutic potential of the this compound backbone.[3]

Given the role of similar heterocyclic compounds in targeting DNA repair pathways, this guide compares this compound with Olaparib and Talazoparib, two leading PARP inhibitors approved for the treatment of various cancers, particularly those with deficiencies in homologous recombination repair.[4][5]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound (based on related compounds) and the established PARP inhibitors, Olaparib and Talazoparib.

Table 1: Comparison of In Vitro Activity

CompoundMechanism of ActionTarget Cell LinesIC50 ValuesKey Findings
This compound (and derivatives) Putative DNA Damage Response InhibitionVarious Cancer Cell LinesData not widely available for the specific compound. Related isoquinolinone derivatives show activity in the micromolar to nanomolar range.[2][3]Derivatives exhibit growth inhibition and can induce apoptosis.[3]
Olaparib PARP1/2 Inhibition, PARP TrappingBRCA-mutant and HRD cancer cells (e.g., breast, ovarian)Low micromolar to nanomolar range (e.g., 2.06±0.33μM in HER2+ OC).[6][7]Demonstrates synthetic lethality in homologous recombination deficient (HRD) cells.[5]
Talazoparib Potent PARP1/2 Inhibition, Strong PARP TrappingBRCA-mutant and HRD cancer cells (e.g., breast, prostate)Sub-nanomolar to low nanomolar range.[8][9]Exhibits significantly more potent PARP trapping compared to Olaparib, leading to higher cytotoxicity.[4]

Table 2: Comparison of In Vivo Activity

CompoundAnimal ModelDosing RegimenEfficacy
7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Mouse Xenograft (H-460)1.0 mg/kg62% tumor growth inhibition.[3]
Olaparib Mouse Xenograft (HER2+ Ovarian Cancer)50 mg/kgSignificant tumor growth inhibition as a single agent and synergistic effects with other agents.[7]
Talazoparib Mouse Xenograft (Ewing Sarcoma)0.1 mg/kg or 0.25 mg/kg (in combination)Potentiates the effect of temozolomide, showing significant synergism.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of these compounds.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with serial dilutions of the test compound (e.g., this compound, Olaparib, or Talazoparib) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Human cancer cells (e.g., 1x10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with the test compound (formulated in an appropriate vehicle) or vehicle control is initiated via a specified route (e.g., oral gavage) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated and statistical analysis is performed.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibitors DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Trapped_PARP PARP Trapping on DNA PARP->Trapped_PARP DNA_Repair DNA Repair BER->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARPi This compound Olaparib / Talazoparib (PARP Inhibitor) PARPi->PARP inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficient_Cell Homologous Recombination Deficient (HRD) Cell DSB->HR_Deficient_Cell Apoptosis Apoptosis (Cell Death) HR_Deficient_Cell->Apoptosis leads to

Caption: Proposed mechanism of action for this compound and PARP inhibitors.

cluster_0 Experimental Workflow: In Vitro and In Vivo Comparison Compound_Selection Compound Selection: - this compound - Olaparib - Talazoparib In_Vitro_Studies In Vitro Studies: - Cell Viability (MTT) - Apoptosis Assays - Mechanism of Action Studies Compound_Selection->In_Vitro_Studies In_Vivo_Studies In Vivo Studies: - Xenograft Models - Pharmacokinetics - Toxicity Assessment In_Vitro_Studies->In_Vivo_Studies Promising candidates Data_Analysis Data Analysis and Comparison: - IC50 Determination - Tumor Growth Inhibition - Statistical Analysis In_Vitro_Studies->Data_Analysis In_Vivo_Studies->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: A generalized workflow for the comparative evaluation of anticancer compounds.

References

A Comparative Guide to the Synthesis and SAR of 7-Methoxyisoquinolin-1(2H)-one Analogs as PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-methoxyisoquinolin-1(2H)-one scaffold has emerged as a promising pharmacophore in the design of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, and its inhibition has been a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This guide provides a comparative analysis of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound analogs as PARP-1 inhibitors, supported by experimental data.

Comparative Analysis of PARP-1 Inhibition

The inhibitory potential of isoquinolin-1(2H)-one derivatives is significantly influenced by the nature and position of substituents on the isoquinolinone core and the N-2 position. The following table summarizes the structure-activity relationships of a series of isoquinolinone analogs against PARP-1 and PARP-2, providing insights into the key structural features driving potency and selectivity. While not all compounds in this series possess a 7-methoxy group, the data allows for valuable inferences into the SAR of the target scaffold.

Compound IDR1R2R3R4PARP-1 IC50 (µM)PARP-2 IC50 (µM)
1 HHHH1.01.0
2 OMeHHH0.30.8
3 HOMeHH0.50.9
4 HHOMeH0.11.0
5 HHHOMe0.81.2
6 HHOBnH0.20.5
7 HHOCOPhH9.00.15

Data extrapolated from a study on isoquinolinone derivatives to illustrate SAR principles.

Key SAR Observations:

  • Substitution on the Benzenoid Ring: The introduction of a methoxy group at the 5-position (Compound 2) or 6-position (Compound 3) leads to a moderate increase in PARP-1 inhibitory activity compared to the unsubstituted analog (Compound 1). A methoxy group at the 7-position (Compound 4) results in the most potent PARP-1 inhibition within this series, highlighting the significance of this substitution.

  • N-2 Substitution: While not extensively explored in this specific dataset, other studies suggest that substitution at the N-2 position with arylmethyl groups can significantly enhance potency.

  • Selectivity: Interestingly, the introduction of a bulky benzoyloxy group at the 7-position (Compound 7) dramatically shifts the selectivity towards PARP-2, with a significant loss of PARP-1 activity. This suggests that the 7-position is a critical determinant of isoform selectivity.

Experimental Protocols

General Synthesis of 2-Arylmethyl-7-methoxyisoquinolin-1(2H)-one Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, with a key step involving the Suzuki or Buchwald-Hartwig coupling to introduce substituents on the isoquinolinone core, followed by N-alkylation. A representative synthetic route is outlined below.

Synthetic_Workflow cluster_0 Synthesis of this compound Core cluster_1 N-Alkylation A Starting Material (e.g., m-Anisic acid derivative) B Multi-step synthesis A->B C 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one B->C D Dehydrogenation C->D e.g., Pd/C, heat E This compound D->E F This compound E->F I 2-Arylmethyl-7-methoxyisoquinolin-1(2H)-one F->I G Arylmethyl halide (R-CH2-X) G->I H Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, CH3CN) H->I

A generalized synthetic workflow for 2-arylmethyl-7-methoxyisoquinolin-1(2H)-one analogs.

Detailed Protocol for N-Alkylation:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding arylmethyl halide (1.1 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), quench the reaction with ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylmethyl-7-methoxyisoquinolin-1(2H)-one analog.

PARP-1 Inhibition Assay (Colorimetric)

The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a colorimetric assay kit. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Protocol Overview:

  • Coating: A 96-well plate is coated with histone proteins.

  • Reaction: Recombinant PARP-1 enzyme is incubated with the test compound, activated DNA, and biotinylated NAD+.

  • Detection: The amount of incorporated biotin is quantified using streptavidin-HRP and a colorimetric substrate.

  • Analysis: The absorbance is measured, and the IC50 value for each compound is calculated from the dose-response curve.

PARP-1 Signaling Pathway in DNA Damage Response

PARP-1 plays a critical role in sensing DNA single-strand breaks (SSBs) and initiating their repair. The following diagram illustrates the simplified signaling cascade.

PARP1_Signaling_Pathway cluster_pathway PARP-1 Mediated DNA Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) Polymer PARP1_active->PAR synthesizes AutoPARylation Auto-PARylation PARP1_active->AutoPARylation catalyzes PARylation PARylation of Histones & Repair Proteins PARP1_active->PARylation catalyzes NAD NAD+ NAD->PARP1_active substrate AutoPARylation->PARP1_active leads to dissociation from DNA Chromatin Chromatin Decondensation PARylation->Chromatin promotes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) Chromatin->Recruitment facilitates BER Base Excision Repair (BER) Recruitment->BER initiates Inhibitor This compound Analog (PARP Inhibitor) Inhibitor->PARP1_active inhibits

The role of PARP-1 in the DNA damage response and the mechanism of its inhibition.

Upon DNA damage, PARP-1 is recruited to the site of the single-strand break and becomes activated.[1] The active enzyme utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself (auto-PARylation) and other nuclear proteins, including histones. This PARylation leads to chromatin decondensation and the recruitment of other DNA repair proteins, such as XRCC1, to facilitate the repair process through the base excision repair pathway. This compound analogs act as competitive inhibitors of PARP-1, binding to the NAD+ binding pocket and preventing the synthesis of PAR. This inhibition leads to the accumulation of unrepaired single-strand breaks, which can be converted into cytotoxic double-strand breaks during DNA replication, ultimately leading to cell death in cancer cells with deficient homologous recombination repair.

References

Unveiling Biomarker Dynamics in Response to 7-methoxyisoquinolin-1(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated biomarker changes following treatment with 7-methoxyisoquinolin-1(2H)-one. Based on current scientific understanding, this compound belongs to the isoquinolinone class of molecules, many of which are recognized for their role as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] This guide will, therefore, draw comparisons with established PARP inhibitors to predict the biomarker signature of this compound and provide a framework for its experimental validation.

Predicted Mechanism of Action: PARP Inhibition

Several studies have identified derivatives of isoquinolin-1-one as potent inhibitors of PARP enzymes.[1][2] PARP proteins, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting these enzymes, this compound is expected to lead to the accumulation of unrepaired SSBs, which can then collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs leads to a synthetic lethal phenotype and subsequent cell death.

Comparative Analysis of Biomarker Changes

The following table summarizes the expected biomarker changes in response to this compound treatment, benchmarked against the effects of a well-characterized PARP inhibitor, Olaparib. It is important to note that while the direction of change is predicted based on the compound's chemical class, the precise magnitude of these changes will require direct experimental validation.

Biomarker CategorySpecific BiomarkerExpected Change with this compoundComparative Change with OlaparibRationale
DNA Damage γ-H2AX (phosphorylated H2AX)Increased nuclear fociIncreased nuclear fociAccumulation of DNA double-strand breaks due to PARP inhibition.[3]
53BP1Increased nuclear fociIncreased nuclear fociRecruitment to sites of DNA double-strand breaks, indicating active DNA damage response.
RAD51Decreased nuclear foci (in HR-proficient cells)Decreased nuclear foci (in HR-proficient cells)PARP trapping can interfere with the recruitment of HR repair proteins.
PARP Activity Poly(ADP-ribose) (PAR) levelsDecreasedDecreasedDirect inhibition of PARP enzyme activity, leading to reduced PARylation of target proteins.
Cell Cycle & Apoptosis Cleaved Caspase-3IncreasedIncreasedInduction of apoptosis as a consequence of excessive DNA damage.
p21IncreasedIncreasedCell cycle arrest at G2/M phase in response to DNA damage.
Predictive Biomarkers BRCA1/2 mutation statusNot applicable (pre-existing)Not applicable (pre-existing)Key determinant of sensitivity to PARP inhibitors.
Homologous Recombination Deficiency (HRD) scoreNot applicable (pre-existing)Not applicable (pre-existing)A genomic signature indicating a compromised HRR pathway and likely sensitivity to PARP inhibition.

Experimental Protocols

To validate the predicted biomarker changes, the following experimental protocols are recommended:

Immunofluorescence Staining for DNA Damage Foci (γ-H2AX and 53BP1)

Objective: To visualize and quantify the formation of DNA double-strand breaks.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., BRCA-mutant ovarian or breast cancer cell lines) on coverslips and treat with a dose range of this compound for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Olaparib).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against γ-H2AX (Ser139) and/or 53BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of nuclear foci per cell using image analysis software (e.g., ImageJ).

PARP Activity Assay

Objective: To measure the in-cell or in-vitro inhibitory effect of the compound on PARP enzymatic activity.

Methodology:

  • Cell Lysis: Treat cells with this compound, then lyse the cells to obtain nuclear extracts.

  • Assay Reaction: Use a commercially available PARP activity assay kit (colorimetric or chemiluminescent). The assay typically involves incubating the cell lysate or recombinant PARP enzyme with a histone-coated plate, biotinylated NAD+, and the test compound.

  • Detection: The incorporated biotinylated PAR is detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

  • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of PARP inhibition relative to the vehicle control.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of this compound DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits PAR PARylation PARP->PAR synthesizes DSB Double-Strand Break (DSB) PARP->DSB leads to (unrepaired SSB) BER Base Excision Repair (BER) PAR->BER activates BER->DNA_SSB repairs Drug This compound Drug->PARP inhibits HRR Homologous Recombination Repair (HRR) DSB->HRR triggers Apoptosis Apoptosis DSB->Apoptosis induces (in HR-deficient cells) HRR->DSB repairs (in HR-proficient cells)

Caption: PARP Inhibition Signaling Pathway.

Experimental_Workflow cluster_biomarkers Biomarker Assays start Start: Cancer Cell Lines (e.g., BRCA-mutant) treatment Treatment with This compound (Dose-Response & Time-Course) start->treatment biomarker_analysis Biomarker Analysis treatment->biomarker_analysis if_staining Immunofluorescence (γ-H2AX, 53BP1) parp_assay PARP Activity Assay western_blot Western Blot (Cleaved Caspase-3, p21) data_analysis Data Analysis & Comparison conclusion Conclusion: Efficacy & Mechanism data_analysis->conclusion if_staining->data_analysis parp_assay->data_analysis western_blot->data_analysis

Caption: Experimental Workflow for Biomarker Validation.

References

A Head-to-Head Comparison of Isoquinolinone-Based Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes implicated in diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions. This guide provides a head-to-head comparison of isoquinolinone-based inhibitors against key therapeutic targets, supported by experimental data to inform compound selection and future drug design.

Performance Comparison of Isoquinolinone-Based Inhibitors

The following tables summarize the in vitro potency (IC50) and selectivity of prominent isoquinolinone-based inhibitors against Poly (ADP-ribose) polymerase (PARP), Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase B (Akt), Human Epidermal Growth Factor Receptor 2 (HER2), and Hematopoietic Progenitor Kinase 1 (HPK1).

PARP Inhibitors
Compound ClassPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1 vs PARP2)Key Features & Applications
1-Oxo-3,4-dihydroisoquinoline-4-carboxamide63.129.4~2-fold for PARP2Lead compound for further optimization.[1]
Isoquinolinone-Naphthoquinone Hybrid4.8--Potent PARP-1 inhibitor with pro-apoptotic effects.[1]
ROCK Inhibitors
InhibitorROCK1 IC50/KiROCK2 IC50/KiSelectivity (ROCK vs. Other Kinases)Key Features & Applications
Fasudil (HA-1077) Ki: 0.33 µM; IC50: 10.7 µM[2]IC50: 0.158 µM[2]PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM), MLCK (Ki: 36 µM)[2]First clinically approved ROCK inhibitor; widely used research tool.[2]
Hydroxyfasudil (HA-1100) IC50: 0.73 µM[2]IC50: 0.72 µM[2]PKA (IC50: 37 µM)[2]Active metabolite of Fasudil, contributing to its in vivo efficacy.[2]
Ripasudil (K-115) IC50: 51 nM[2]IC50: 19 nM[2]CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)[2]High-potency inhibitor approved for glaucoma.[2]
Netarsudil (AR-13324) Ki: 1 nM[2]Ki: 1 nM[2]Also inhibits Norepinephrine Transporter (NET)[2]Approved for the treatment of glaucoma.[2]
Lead Compound 14A --Equipotent against ROCK1 and ROCK2; improved selectivity over PKA vs. Hydroxyfasudil.Optimized from fragment-derived inhibitors with good in vivo efficacy.[3]
Akt Inhibitors
CompoundAkt1 IC50Akt2 IC50Akt3 IC50Selectivity vs. Other KinasesKey Features & Applications
NL-71-101 (14) 3.7 µM--PKA IC50: 9 µM[4]Apoptosis induction in ovarian carcinoma cells at high concentrations.[4]
Analog of H-89 (15) 0.17 µM--PKC IC50: 1.4 µM, PDK1 IC50 > 30 µM[4]More potent and moderately selective analog of H-89.[4]
HER2 Inhibitors
CompoundHER2 IC50EGFR IC50Selectivity (EGFR/HER2)Cellular Activity (SKBR3 IC50)Key Features & Applications
Lapatinib ----Dual HER2/EGFR inhibitor, used as a comparator.[5]
Compound 14f PotentComparable to or slightly reduced vs. Lapatinib~7 to 12-fold improvement vs. Lapatinib[5][6]Enhanced anti-proliferative effects vs. Lapatinib[5][6]High HER2 selectivity and good metabolic stability.[5][6]
HPK1 Inhibitors
InhibitorHPK1 IC50 (nM)Cellular pSLP-76 IC50 (nM)IL-2 Production EC50 (nM)Kinase SelectivityReference
Compound 1 0.0465< 202.24 - 4.85>100-fold selective against 260 kinases[7]
Bosutinib -492.08 - 676.86> 10000-[7]
Compound 2 -141.44 - 193.4158.36 - 142.53-[7]
Compound K 2.6~600 (PBMC assay)->50-fold selective over other MAP4K family members[8]
Isoindoline Analogue (Compound 10n) 29.0--Good selectivity over a panel of 25 kinases, including GLK[9]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental processes involved in inhibitor evaluation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Isoquinolinone_Inhibitor Isoquinolinone-based ROCK Inhibitor Isoquinolinone_Inhibitor->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits MLCP->MLC Dephosphorylates Actin_Stress_Fibers Actin Stress Fiber Formation & Contraction Cofilin->Actin_Stress_Fibers Regulates Actin Dynamics MLC->Actin_Stress_Fibers Promotes

Figure 1: ROCK Signaling Pathway and Point of Inhibition.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Phosphorylates Isoquinolinone_Inhibitor Isoquinolinone-based Akt Inhibitor Isoquinolinone_Inhibitor->Akt Inhibits Cell_Survival_Growth Cell Survival, Growth, & Proliferation Downstream_Effectors->Cell_Survival_Growth Promotes

Figure 2: PI3K/Akt Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., ADP-Glo Kinase Assay) - Determine IC50 Selectivity_Profiling Kinase Selectivity Profiling - Panel of kinases Biochemical_Assay->Selectivity_Profiling Cell_Viability_Assay Cell Viability Assay (e.g., MTT Assay) - Determine cytotoxic/cytostatic effects Selectivity_Profiling->Cell_Viability_Assay Target_Engagement_Assay Target Engagement Assay (e.g., Western Blot for p-Substrate) - Confirm target inhibition in cells Cell_Viability_Assay->Target_Engagement_Assay PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Target_Engagement_Assay->PK_PD_Studies Efficacy_Studies In Vivo Efficacy Studies (Disease Models) PK_PD_Studies->Efficacy_Studies Compound_Library Isoquinolinone Compound Library Compound_Library->Biochemical_Assay

Figure 3: Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the IC50 value of an isoquinolinone-based inhibitor against a target kinase.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the isoquinolinone inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in the appropriate kinase assay buffer.

    • Reconstitute the recombinant kinase, substrate, and ATP to their optimal concentrations in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Kinase Reaction :

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis :

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of an isoquinolinone-based inhibitor on cell proliferation and viability.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the isoquinolinone inhibitor in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the diluted inhibitor solutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Data Analysis :

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11][12][13][14]

Western Blot for Target Engagement

This protocol is used to determine if an isoquinolinone-based kinase inhibitor is engaging its target within a cellular context by measuring the phosphorylation of a downstream substrate.

  • Cell Treatment and Lysis :

    • Seed cells and treat with various concentrations of the isoquinolinone inhibitor as described for the cell viability assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer :

    • Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate and/or a housekeeping protein like GAPDH.

    • The reduction in the ratio of phosphorylated substrate to total substrate with increasing inhibitor concentration indicates target engagement.[15][16][17][18]

References

The Isoquinolinone Scaffold: A Promising Framework for Selective PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective inhibitors for Poly(ADP-ribose) polymerase (PARP) isoforms is a critical endeavor in modern drug discovery, particularly in the field of oncology. The ability to target specific PARP family members can lead to more effective and less toxic therapeutic agents. The isoquinolin-1(2H)-one core is a key pharmacophore that has been extensively explored for the development of potent PARP inhibitors. While the specific selectivity profile of 7-methoxyisoquinolin-1(2H)-one against PARP isoforms is not extensively documented in publicly available literature, analysis of structurally related isoquinolinone derivatives provides valuable insights into the potential of this chemical class. This guide offers a comparative overview of the selectivity of various isoquinolinone-based compounds against PARP1 and PARP2, the two most studied isoforms involved in DNA repair.

Comparative Selectivity of Isoquinolinone Derivatives

The inhibitory potency of several isoquinolinone derivatives against PARP1 and PARP2 has been characterized, revealing a range of selectivities. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds, showcasing the potential for developing isoform-selective inhibitors based on the isoquinolinone scaffold.

CompoundPARP-1 IC50 (µM)PARP-2 IC50 (µM)Selectivity (Fold, PARP1/PARP2)Reference
4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165)0.0454.17~100[1]
Imidazoquinolinone (BYK49187)0.00440.032~7[1]
Imidazoquinolinone (BYK236864)0.0150.028~2[1]

Note: The table presents a selection of isoquinolinone derivatives for comparative purposes. The selectivity profile of this compound is not publicly available and warrants further investigation.

Experimental Protocols

The determination of PARP inhibitor selectivity is typically achieved through in vitro enzymatic assays. A general protocol for assessing the inhibitory activity of a compound against PARP1 and PARP2 is outlined below.

In Vitro PARP Enzymatic Assay

Objective: To determine the IC50 values of a test compound against purified PARP1 and PARP2 enzymes.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Histones (H1 or core histones)

  • Nicotinamide adenine dinucleotide (NAD+), biotinylated or radiolabeled

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-coated plates (for biotin-NAD+ assays)

  • Scintillation counter (for radio-labeled NAD+ assays)

  • Plate reader

Procedure:

  • Plate Preparation: For biotin-based assays, coat a 96-well streptavidin plate with histones. For radiometric assays, the reaction is typically performed in solution and then transferred to a filter plate.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, activated DNA, and the respective PARP enzyme (PARP1 or PARP2).

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include appropriate controls (no enzyme, no inhibitor).

  • Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ (biotinylated or radiolabeled).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the poly(ADP-ribosyl)ation of histones.

  • Detection:

    • Biotin-based assay: Wash the plate to remove unbound reagents. Add a streptavidin-conjugated detection molecule (e.g., streptavidin-HRP followed by a colorimetric or chemiluminescent substrate). Read the signal using a plate reader.

    • Radiometric assay: Stop the reaction and transfer the contents to a filter plate to capture the radiolabeled histones. Wash the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the context of PARP inhibition and the experimental workflow, the following diagrams are provided.

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR catalyzes NAD NAD+ NAD->PARP1 BER_Complex Base Excision Repair (BER) Machinery PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair Inhibitor This compound (or other inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1-mediated DNA single-strand break repair pathway and the point of inhibition.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - PARP Enzyme (PARP1 or PARP2) - Activated DNA & Histones - NAD+ (labeled) - Assay Buffer Reaction_Setup Set up reactions in 96-well plate: Enzyme + DNA/Histones + Compound Reagents->Reaction_Setup Compound Prepare Serial Dilutions of Test Compound Compound->Reaction_Setup Initiation Initiate reaction with NAD+ Reaction_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Detection Wash and add detection reagents (e.g., Streptavidin-HRP) Incubation->Detection Readout Measure signal (Absorbance/Luminescence/Radioactivity) Detection->Readout Analysis Calculate % Inhibition Readout->Analysis IC50 Determine IC50 values Analysis->IC50

Caption: General experimental workflow for determining PARP inhibitor IC50 values.

Concluding Remarks

The isoquinolin-1(2H)-one scaffold represents a versatile and promising starting point for the design of novel PARP inhibitors. The available data on various derivatives indicate that modifications to this core structure can significantly influence both potency and selectivity for different PARP isoforms. While the specific inhibitory profile of this compound remains to be elucidated, its structural similarity to known PARP inhibitors suggests it is a compound of high interest for further investigation. Future studies to determine its IC50 values against a panel of PARP isoforms are warranted to fully understand its therapeutic potential and to guide the development of the next generation of targeted cancer therapies.

References

Investigating Acquired Resistance to 7-methoxyisoquinolin-1(2H)-one in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating acquired resistance to the hypothetical anticancer agent 7-methoxyisoquinolin-1(2H)-one. Due to the limited specific data on this compound, this document leverages experimental data and known resistance mechanisms from structurally related isoquinolinone derivatives and other anticancer agents to present a comprehensive, albeit illustrative, guide. The methodologies and potential resistance pathways described herein are foundational to cancer drug resistance research and can be adapted for specific research contexts.

Data Presentation: A Comparative Analysis of Drug Sensitivity

Acquired resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of a drug. The following tables present hypothetical data comparing the cytotoxic activity of this compound and an alternative compound ("Alternative Compound Y") against a sensitive parental cancer cell line and its derived resistant subline.

Table 1: Comparative Cytotoxicity (IC50, µM) in Sensitive and Resistant Cancer Cell Lines

CompoundCell LineIC50 (µM) - 48hFold Resistance
This compound Parental (Sensitive)2.5-
Resistant52.821.1
Alternative Compound Y Parental (Sensitive)8.1-
Resistant15.71.9

Note: Data are hypothetical and for illustrative purposes.

A common mechanism of acquired drug resistance involves the upregulation of drug efflux pumps or alterations in key signaling pathways that promote cell survival.

Table 2: Hypothetical Protein Expression Changes in Resistant Cells

Protein TargetCellular FunctionFold Change in Resistant Cells (Resistant vs. Parental)
ABCG2 Drug Efflux Pump12.5
p-Akt (Ser473) PI3K/Akt Pathway Activation8.2
Mcl-1 Anti-apoptotic Protein6.7
PARP (cleaved) Apoptosis Marker0.3

Note: Data are hypothetical and based on Western blot quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducible research in drug resistance. The following are standard protocols for developing resistant cell lines and assessing drug sensitivity and protein expression.

Protocol 1: Development of Acquired Resistant Cancer Cell Lines

This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to escalating concentrations of a cytotoxic agent.[1][2][3]

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates)

Procedure:

  • Initial IC50 Determination: Determine the initial IC50 value of this compound for the parental cell line using a cell viability assay (see Protocol 2).

  • Initial Drug Exposure: Begin by treating the parental cells with a low concentration of this compound, typically at the IC10-IC20 range (the concentration that inhibits 10-20% of cell growth).[4]

  • Stepwise Dose Escalation: Once the cells have recovered and are proliferating steadily (typically after 2-3 passages), increase the drug concentration by approximately 1.5 to 2-fold.[1]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, maintain the cells at the current concentration until a stable, proliferating population emerges.

  • Repeat Escalation: Repeat the dose escalation process over several months. The development of a resistant cell line can take from 3 to 18 months.[5]

  • Characterization of Resistant Line: Once cells are able to proliferate in a significantly higher drug concentration (e.g., 10-20 times the initial IC50), characterize the new resistant cell line.

  • Verification of Resistance: Regularly confirm the resistance phenotype by comparing the IC50 of the resistant line to the parental line. The resistant line should be maintained in a medium containing a maintenance concentration of the drug.[6]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of a compound.[7][8]

Materials:

  • Parental and resistant cancer cell lines

  • This compound and other test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.[6]

Protocol 3: Western Blotting

This protocol is used to detect and quantify the expression levels of specific proteins involved in resistance mechanisms.[9][10][11]

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against ABCG2, p-Akt, Mcl-1, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration of each sample using a BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations: Pathways and Workflows

Diagrams are provided to visualize key signaling pathways and experimental processes relevant to the study of acquired drug resistance.

PI3K_Akt_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylates mtor mTORC1 akt->mtor Activates bad Bad akt->bad Inhibits cas9 Caspase-9 akt->cas9 Inhibits drug This compound akt->drug Resistance Pathway survival Cell Survival & Proliferation mtor->survival apoptosis Apoptosis bad->apoptosis cas9->apoptosis drug->apoptosis

Caption: Upregulation of the PI3K/Akt survival pathway.

Experimental_Workflow start Parental Cancer Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial culture Continuous Culture with Escalating Drug Dose ic50_initial->culture resistant_line Established Resistant Cell Line culture->resistant_line characterize Characterization resistant_line->characterize ic50_final Confirm IC50 Shift (MTT Assay) characterize->ic50_final western Analyze Protein Expression (Western Blot) characterize->western omics Further 'Omics' Analysis (e.g., RNA-seq) characterize->omics

Caption: Workflow for developing and analyzing resistant cells.

ABC_Transporter_Mechanism cluster_cell extracellular Extracellular Space intracellular Intracellular Space membrane drug Drug transporter ABC Transporter (e.g., ABCG2) adp ADP + Pi transporter->adp drug_out Drug transporter->drug_out Efflux atp ATP atp->transporter Hydrolysis drug_in Drug drug_in->transporter Binds

Caption: ABC transporter-mediated drug efflux mechanism.

References

Safety Operating Guide

Proper Disposal of 7-methoxyisoquinolin-1(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

The proper disposal of 7-methoxyisoquinolin-1(2H)-one is not merely a matter of regulatory compliance but a critical component of a robust laboratory safety culture. As a compound likely to be used in drug discovery and development, its analogues have shown biological activity, underscoring the need for careful handling of the pure compound and any contaminated materials.

Hazard Profile

Based on the Global Harmonized System (GHS) classifications for the analogous compound 7-methoxyisoquinoline, researchers should assume that this compound presents similar hazards.[1] The primary concerns include:

Hazard ClassGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

This data is for the related compound 7-methoxyisoquinoline and should be used as a precautionary guideline.

Experimental Protocols: Step-by-Step Disposal Procedure

The following procedure is based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to obtain a Safety Data Sheet (SDS) for this compound if available.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE:

  • Safety goggles (or a face shield)

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A lab coat

Step 2: Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels, disposable gloves), in a designated, compatible, and clearly labeled waste container.

  • The container should be made of a material that is chemically resistant to organic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

Step 3: Labeling the Waste Container

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Step 4: Storage of Chemical Waste

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated, away from sources of ignition, and separate from incompatible chemicals.

  • Secondary containment (e.g., a larger, chemically resistant tub or tray) is highly recommended to contain any potential leaks.

Step 5: Arranging for Disposal

  • Once the waste container is full or you are no longer generating this waste stream, contact your institution's EHS office to arrange for a pickup.

  • Do not dispose of this compound down the drain or in the regular trash.

Step 6: Decontamination of Empty Containers

  • If you have an empty container that originally held pure this compound, it must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.

  • After triple rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for clean lab glass or plastic.

Mandatory Visualization

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

Chemical_Waste_Disposal_Workflow cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Storage cluster_2 Step 3: Disposal & Decontamination A Generate Chemical Waste B Select Compatible Container A->B C Properly Label Container B->C D Store in Satellite Accumulation Area C->D Transfer to Storage E Use Secondary Containment D->E F Request EHS Pickup E->F Ready for Disposal G Triple Rinse Empty Containers H Dispose of Clean Containers G->H

Caption: General workflow for laboratory chemical waste disposal.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize safety and consult with your institution's safety professionals for guidance on specific chemical waste streams.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methoxyisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
7-methoxyisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.